molecular formula C11H10N4S B1349019 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 36047-55-9

5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B1349019
CAS No.: 36047-55-9
M. Wt: 230.29 g/mol
InChI Key: ODYFFLRTRSEWAJ-UHFFFAOYSA-N
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Description

5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a useful research compound. Its molecular formula is C11H10N4S and its molecular weight is 230.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-2-15-8-6-4-3-5-7(8)9-10(15)12-11(16)14-13-9/h3-6H,2H2,1H3,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYFFLRTRSEWAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NNC(=S)N=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353764
Record name 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665183
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36047-55-9
Record name 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-ethyl-5H-triazino[5,6-b]indole-3-thiol mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Mechanism of Action of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol

Abstract

The 5H-triazino[5,6-b]indole chemical scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. These activities span antiviral, anticancer, antiprotozoal, and antibacterial adjuvant effects. While the specific mechanism of action for the derivative, 5-ethyl-5H-triazino[5,6-b]indole-3-thiol, remains uncharacterized in published literature, its structural features—notably the tricyclic core, N-ethyl group, and reactive thiol moiety—provide a strong basis for forming testable hypotheses. This guide synthesizes the established biological roles of structurally analogous compounds to propose three high-priority investigational pathways for determining its primary mechanism of action. We will detail the scientific rationale and provide actionable experimental protocols for investigating its potential as a carbonic anhydrase inhibitor, an iron-chelating anticancer agent, and an inhibitor of the bacterial enzyme Eis. This document serves as a strategic roadmap for researchers and drug development professionals aiming to elucidate the therapeutic potential of this promising compound.

Introduction to the 5H-Triazino[5,6-b]indole Scaffold

Chemical Structure of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol

The subject of this guide is the heterocyclic compound 5-ethyl-5H-triazino[5,6-b]indole-3-thiol. Its structure is characterized by a fused tricyclic system consisting of an indole ring merged with a triazine ring. Key functional groups that likely dictate its biological activity include the ethyl group at the N-5 position of the indole nitrogen, which can influence lipophilicity and steric interactions, and a thiol (-SH) group at the 3-position of the triazine ring, a nucleophilic moiety known to interact with metallic ions or form covalent bonds within enzyme active sites.

The Triazinoindole Core: A Privileged Scaffold

The triazino[5,6-b]indole core is considered a "privileged scaffold" because its rigid, planar structure can present functional groups in a well-defined three-dimensional arrangement, allowing it to interact with a wide variety of biological targets. Its synthetic tractability allows for extensive derivatization, enabling the fine-tuning of its pharmacological properties.

Overview of Reported Biological Activities for Analogues

The therapeutic potential of the triazino[5,6-b]indole scaffold is not speculative; it is grounded in a growing body of scientific literature demonstrating its efficacy in diverse disease models.

  • Antiviral Activity: Early research identified 5H-as-triazino[5,6-b]indoles as a class of compounds with broad antiviral properties, showing activity against a range of viruses including Herpesviridae, Orthomyxoviridae, and Rhinovirus[1].

  • Anticancer Activity: Recently, derivatives have been designed as potent iron chelators. These compounds selectively bind ferrous ions (Fe²⁺), leading to cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells through the mitochondrial pathway[2][3].

  • Carbonic Anhydrase Inhibition: By conjugating the triazinoindole scaffold to a benzene sulfonamide moiety, researchers have created highly potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA II and the tumor-associated hCA IX[4].

  • Antileishmanial Activity: Thio-substituted triazinoindoles have demonstrated significant in vitro activity against Leishmania donovani, the parasite responsible for leishmaniasis[5][6].

  • Antibiotic Adjuvant: A series of 1,2,4-triazino[5,6b]indole-3-thioether molecules were identified as potent inhibitors of the Enhanced Intracellular Survival (Eis) protein from Mycobacterium tuberculosis. This enzyme acetylates kanamycin, causing antibiotic resistance, and its inhibition can restore the drug's sensitivity[7].

High-Priority Hypothesized Mechanisms of Action

Based on the established activities of its analogues, we propose three primary, experimentally verifiable mechanisms of action for 5-ethyl-5H-triazino[5,6-b]indole-3-thiol.

Hypothesis 1: Carbonic Anhydrase Inhibition

Causality and Rationale: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes critical for pH regulation. Tumor-associated isoforms like CA IX are highly expressed in hypoxic cancers and contribute to the acidic tumor microenvironment, promoting invasion and metastasis. The established success of triazinoindole-sulfonamide conjugates in targeting CAs provides a strong precedent[4]. The thiol group of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol can act as a zinc-binding group, analogous to the sulfonamide moiety, anchoring the inhibitor within the enzyme's active site.

Proposed Inhibitory Interaction:

G cluster_0 CA Active Site Zn_ion Zn²⁺ His1 His94 Zn_ion->His1 Coordinated by His2 His96 Zn_ion->His2 Coordinated by His3 His119 Zn_ion->His3 Coordinated by Compound 5-ethyl-5H-triazino[5,6-b]indole-3-thiol Thiol_Group Thiol (-SH) Group Compound->Thiol_Group possesses Thiol_Group->Zn_ion Coordinates with

Caption: Proposed coordination of the thiol group with the active site Zn²⁺ ion of carbonic anhydrase.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of commercially available, purified hCA II (a well-characterized isoform) and hCA IX (a tumor-specific isoform).

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol in DMSO.

    • Prepare serial dilutions of the stock solution in assay buffer (e.g., 10 mM Tris-HCl, pH 7.4) to achieve final concentrations ranging from 1 nM to 100 µM.

    • Prepare a solution of the substrate, 4-nitrophenyl acetate (NPA).

    • Prepare a solution of purified hCA II or hCA IX enzyme.

    • Acetazolamide (a known pan-CA inhibitor) should be used as a positive control.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of assay buffer to all wells.

    • Add 20 µL of the compound dilutions or control (DMSO vehicle, Acetazolamide) to respective wells.

    • Add 20 µL of the CA enzyme solution to all wells except the "no enzyme" blank.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 140 µL of the NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a plate reader. The rate of NPA hydrolysis to 4-nitrophenol is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Normalize the rates relative to the DMSO vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation if the mechanism is competitive.

Hypothesis 2: Iron Chelation and Induction of Apoptosis

Causality and Rationale: Cancer cells exhibit an increased demand for iron compared to normal cells, as it is a critical cofactor for enzymes involved in DNA replication and cellular metabolism. Depriving cancer cells of iron is a validated anticancer strategy. A recent study demonstrated that 5H-[2][5][6]triazino[5,6-b]indole derivatives, structurally similar to our target compound, function as potent iron chelators, specifically for Fe²⁺. This chelation leads to cell cycle arrest and apoptosis[2]. The triazinoindole core and associated heteroatoms are likely responsible for coordinating the iron ion.

Reported Antiproliferative Activity of an Analogous Iron Chelator (Compound 3k) [2]

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Cancer0.59
MCF-7Breast Cancer0.86
HeLaCervical Cancer1.31
HepG-2Liver Cancer0.92

Proposed Signaling Pathway:

G Compound Compound chelates intracellular Fe²⁺ ROS Increased ROS (Fenton Reaction Blockade) Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax Bax Upregulation Mito->Bax Bcl2 Bcl-2 Downregulation Mito->Bcl2 Casp9 Cleaved Caspase-9 Bax->Casp9 promotes Bcl2->Casp9 inhibits Casp3 Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway initiated by intracellular iron chelation.

Experimental Protocol: Cell-Based Functional Assays

  • Intracellular Iron Chelation (Calcein-AM Assay):

    • Culture cancer cells (e.g., A549) in a 96-well plate.

    • Load cells with Calcein-AM. Calcein-AM is fluorescent, but its fluorescence is quenched by binding to intracellular Fe²⁺.

    • Treat cells with various concentrations of the compound. If the compound chelates iron, it will displace it from calcein, resulting in an increase in fluorescence.

    • Measure fluorescence using a plate reader. An increase in signal indicates effective intracellular iron chelation.

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • Treat A549 cells with the compound at its IC₅₀ concentration for 24, 48, and 72 hours.

    • Harvest, fix, and stain the cells with propidium iodide (PI), which binds stoichiometrically to DNA.

    • Analyze the cell population using a flow cytometer.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle to identify any cell cycle arrest.

  • Apoptosis Marker Analysis (Western Blot):

    • Treat A549 cells as above.

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key apoptosis regulators: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), and cleaved caspase-3 (executioner caspase).

    • Use a loading control (e.g., β-actin) to ensure equal protein loading.

    • A decrease in the Bcl-2/Bax ratio and an increase in cleaved caspase-3 would confirm the induction of apoptosis via the mitochondrial pathway.

Hypothesis 3: Inhibition of Bacterial Acetyltransferases (Eis)

Causality and Rationale: The emergence of drug-resistant bacteria is a global health crisis. The Eis enzyme in M. tuberculosis confers resistance to the aminoglycoside antibiotic kanamycin by acetylating it. A high-throughput screen successfully identified 1,2,4-triazino[5,6b]indole-3-thioether compounds as potent Eis inhibitors[7]. The presence of the -thio moiety is a key structural feature of this class. The target compound, 5-ethyl-5H-triazino[5,6-b]indole-3-thiol, fits this structural class perfectly and is therefore a prime candidate for investigation as an Eis inhibitor and a potential adjuvant to restore kanamycin sensitivity.

Experimental Workflow:

G Start Start: Hypothesize Compound Inhibits Eis Express 1. Express & Purify Recombinant Eis Protein Start->Express Assay 2. In Vitro Enzymatic Assay (Determine IC₅₀) Express->Assay MIC 3. Test Kanamycin MIC in M. smegmatis (Eis+) Assay->MIC Synergy 4. Test Kanamycin MIC + Compound MIC->Synergy Result Result: Kanamycin MIC is Reduced? Synergy->Result Success SUCCESS: Adjuvant Effect Confirmed Result->Success Yes Fail FAILURE: No Adjuvant Effect Result->Fail No

Caption: Workflow for validating the compound as a kanamycin adjuvant via Eis inhibition.

Experimental Protocol: In Vitro Eis Inhibition Assay

This protocol uses a coupled-enzyme assay to measure the activity of Eis by detecting the release of Coenzyme A (CoA).

  • Reagent Preparation:

    • Prepare purified, recombinant Eis enzyme.

    • Prepare solutions of the substrates: Kanamycin A and Acetyl-CoA.

    • Prepare a detection mix containing DTNB (Ellman's reagent), which reacts with the free thiol on CoA to produce a yellow product (TNB²⁻) measurable at 412 nm.

    • Prepare serial dilutions of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add Eis enzyme, Kanamycin A, and the compound at various concentrations.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding Acetyl-CoA.

    • Immediately after adding Acetyl-CoA, add the DTNB detection mix.

    • Monitor the increase in absorbance at 412 nm over time using a plate reader. The rate is proportional to Eis activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the log of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response model.

Synthesis and Summary of Investigational Strategy

The chemical structure of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol positions it as a compelling candidate for multiple, high-value therapeutic mechanisms of action. The evidence from closely related analogues strongly suggests that its biological activity is likely driven by interactions with metalloenzymes or the chelation of metal ions. The proposed investigational strategy is a parallel, multi-pronged approach designed to efficiently identify its primary mechanism. By first conducting the three distinct in vitro screening assays (Carbonic Anhydrase, Iron Chelation, Eis Inhibition), a lead hypothesis can be rapidly identified. Positive results in any of these primary screens should be followed by the corresponding cell-based functional assays to confirm the mechanism in a more complex biological context and validate its therapeutic potential. This systematic approach ensures a thorough and resource-efficient elucidation of the compound's mode of action.

References

  • Ma, J., et al. (2024). Design, synthesis and biological evaluation of 5H-[2][5][6]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Molecular Diversity, 29(1), 163-177. [Link]

  • Shukla, P. K., et al. (2010). Synthesis and biological evaluation of new[2][5][6]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[2][5][6]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European Journal of Medicinal Chemistry, 45(6), 2359-2365. [Link]

  • Eldehna, W. M., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,3-Triazole-Linked Triazino[5,6-B]Indole-Benzene Sulfonamide Conjugates as Potent Carbonic Anhydrase I, II, IX, and XIII Inhibitors. Metabolites, 10(5), 200. [Link]

  • ChemInform. (2010). Synthesis and Biological Evaluation of New[2][5][6]Triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[2][5][6]Triazino[5,6-b]indol-3-ylthio-pyrimidines Against Leishmania donovani. ChemInform, 41(34). [Link]

  • Ma, J., et al. (2024). Design, synthesis and biological evaluation of 5H-[2][5][6]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. ResearchGate. [Link]

  • Gladych, J. M., et al. (1972). Antiviral agents. 5H-as-Triazino(5,6-b) indoles. Journal of Medicinal Chemistry, 15(3), 277-281. [Link]

  • Shehata, M. M., et al. (2023). Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses. Virology Journal, 20(1), 22. [Link]

  • Al-Ostath, A. I., et al. (2022). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 27(18), 6062. [Link]

  • Green, T. J., et al. (2018). Potent 1,2,4-Triazino[5,6b]indole-3-thioether Inhibitors of the Kanamycin Resistance Enzyme Eis from Mycobacterium tuberculosis. ACS Infectious Diseases, 4(12), 1739-1750. [Link]

  • Kumar, R., et al. (2001). Synthesis and antiviral activity of novel acyclic nucleoside analogues of 5-(1-azido-2-haloethyl)uracils. Journal of Medicinal Chemistry, 44(24), 4225-4229. [Link]

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Spectroscopic Data Analysis of 3-(4-fluorophenyl)-1-methyl-1H-indole and Related Heterocyclic Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for key heterocyclic compounds, with a primary focus on fluorophenyl-substituted indoles. While the specific CAS number 36047-55-9 did not yield a direct match in available databases, this guide will utilize a structurally related and well-characterized compound, 2-(4-Fluorophenyl)-3-methyl-1H-indole , as a primary exemplar for spectroscopic analysis. The principles and methodologies discussed herein are broadly applicable to the characterization of similar molecules relevant to drug discovery and development.

Introduction: The Importance of Spectroscopic Characterization

In modern drug development, a precise understanding of a molecule's structure and purity is paramount. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of a compound's chemical identity. For researchers and scientists, proficiency in interpreting spectroscopic data is essential for confirming the synthesis of a target molecule, identifying impurities, and elucidating its structural features. This guide will delve into the practical application and interpretation of key spectroscopic methods for a representative fluorophenyl-substituted indole.

Exemplar Compound: 2-(4-Fluorophenyl)-3-methyl-1H-indole

The compound 2-(4-Fluorophenyl)-3-methyl-1H-indole serves as an excellent case study due to the availability of comprehensive spectroscopic data. Its structure, featuring an indole core, a fluorophenyl substituent, and a methyl group, presents a range of spectroscopic signals that are instructive for analysis.

Molecular Structure

Caption: Chemical structure of 2-(4-Fluorophenyl)-3-methyl-1H-indole.

Spectroscopic Data and Interpretation

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(4-Fluorophenyl)-3-methyl-1H-indole exhibits several key absorption bands.[1]

Wavenumber (cm⁻¹)IntensityAssignment
3423StrongN-H stretch of the indole ring
1563MediumC=C stretching in the aromatic rings
1458MediumC=C stretching in the aromatic rings
1218StrongC-F stretch of the fluorophenyl group
838StrongC-H out-of-plane bending for the para-substituted phenyl ring
746StrongC-H out-of-plane bending for the ortho-disubstituted indole ring

Experimental Protocol: KBr Pellet Method for IR Spectroscopy

A common and effective method for obtaining the IR spectrum of a solid sample is the potassium bromide (KBr) pellet technique.

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

  • Pellet Formation: The mixture is then transferred to a pellet press and subjected to high pressure to form a thin, transparent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

G a Grind Sample with KBr b Form Pellet under Pressure a->b c Acquire IR Spectrum b->c

Caption: Workflow for KBr pellet method in FT-IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-(4-Fluorophenyl)-3-methyl-1H-indole in deuterated dichloromethane (CD₂Cl₂) shows distinct signals corresponding to the different types of protons in the molecule.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.07Singlet1HN-H of the indole ring
7.56Multiplet2HAromatic protons on the fluorophenyl ring
7.35Doublet (J = 7.7 Hz)1HAromatic proton on the indole ring
7.22–7.09Multiplet5HAromatic protons on both rings
2.42Singlet3HMethyl (CH₃) protons

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.[1]

Chemical Shift (δ, ppm)Assignment
164.0C-F (Carbon attached to fluorine)
135.9 - 108.5Aromatic carbons of the indole and fluorophenyl rings
9.4Methyl (CH₃) carbon

Experimental Protocol: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₂Cl₂).

  • NMR Tube: The solution is transferred to a clean, dry NMR tube.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer, and the data is acquired according to the instrument's standard operating procedures for ¹H and ¹³C NMR.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 2-(4-Fluorophenyl)-3-methyl-1H-indole, both Chemical Ionization (CI) and Electron Ionization (EI) methods have been reported.[1]

Ionization Methodm/zAssignment
CI⁺226[M+H]⁺ (Protonated molecule)
EI⁺225[M]⁺ (Molecular ion)

An accurate mass measurement by high-resolution mass spectrometry (HRMS) can confirm the elemental formula.[1]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for techniques like electrospray ionization (ESI) or introduced directly for EI.

  • Ionization: The sample is ionized using the chosen method (e.g., CI, EI, ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

G a Sample Introduction b Ionization a->b c Mass Analysis (m/z) b->c d Detection c->d

Caption: General workflow for mass spectrometry analysis.

Synthesis and Characterization of Related Compounds

The scientific literature contains numerous examples of the synthesis and spectroscopic characterization of related fluorophenyl-substituted heterocyclic compounds, which are of significant interest in medicinal chemistry. For instance, the synthesis of various fluorinated pyrazoles has been reported, with their structures confirmed by FT-IR, HR-MS, and NMR spectroscopy.[2] Similarly, the synthesis of other indole derivatives often involves multi-step reactions, with each intermediate and the final product being rigorously characterized by a suite of spectroscopic techniques.[3][4][5]

Conclusion

The comprehensive spectroscopic analysis of compounds like 2-(4-Fluorophenyl)-3-methyl-1H-indole is fundamental to ensuring their structural integrity and purity. This guide has outlined the key spectroscopic data—IR, NMR, and MS—and their interpretation, providing a framework for researchers in the field. The provided experimental protocols offer a practical starting point for obtaining high-quality spectroscopic data. A thorough understanding and application of these techniques are indispensable for the successful advancement of drug discovery and development projects.

References

  • Slawin, A. M. Z., & Woollins, J. D. (2011). 2-(4-Fluorophenyl)-3-methyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1606. [Link]

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  • The Royal Society of Chemistry. (n.d.). Supporting Information. Organic & Biomolecular Chemistry. [Link]

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  • MDPI. (n.d.). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank. [Link]

  • ResearchGate. (2014). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Journal of Chemistry. [Link]

  • ResearchGate. (2019). Synthesis and docking studies of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazine-1-yl)-1H-indazole. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. European Journal of Medicinal Chemistry, 138, 1032–1043. [Link]

  • MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Molecules, 28(10), 4211. [Link]

  • Manzini, S. (n.d.). Synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole (2). [Link]

  • Meyer-Sansboeuf. (n.d.). Theophylline 5 Grams - 98%+ Purity Reference Standard CAS 58-55-9 For Research & Laboratory Use. [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Journal name not provided]. [Link]

Sources

Unveiling the Architectural Nuances of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive examination of the molecular structure of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol, a heterocyclic compound with considerable potential in the field of medicinal chemistry. This document is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's structural characteristics, a representative synthetic pathway, and its implications for therapeutic applications. Our exploration will be grounded in established chemical principles and spectroscopic data from analogous structures, providing a robust framework for understanding and utilizing this promising scaffold.

The Strategic Significance of the Triazino[5,6-b]indole Core

The 5H-[1][2][3]triazino[5,6-b]indole heterocyclic system is a cornerstone of numerous medicinal chemistry programs. Its inherent rigidity and planarity, coupled with a strategic distribution of nitrogen atoms, render it an exceptional scaffold for interacting with a diverse range of biological targets. This fused bicyclic structure has been identified as a key pharmacophore in compounds exhibiting a wide spectrum of biological activities, including antiviral, anticancer, and antimalarial properties.[4][5] The thoughtful incorporation of specific substituents allows for the fine-tuning of the molecule's steric and electronic properties, thereby optimizing its pharmacodynamic and pharmacokinetic profiles.

The subject of this guide, 5-ethyl-5H-triazino[5,6-b]indole-3-thiol, is distinguished by two key modifications to this core: an ethyl group at the 5-position and a thiol moiety at the 3-position. The ethyl group can enhance lipophilicity, potentially improving membrane permeability, while the thiol group introduces a reactive handle for covalent modification of target proteins or for chelation of essential metal ions.

Deconstructing the Molecular Architecture: A Multi-dimensional Perspective

A molecule's biological function is intrinsically linked to its three-dimensional structure. In this section, we will dissect the molecular architecture of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol from its fundamental two-dimensional representation to its predicted three-dimensional conformation.

Two-Dimensional Representation and Key Functional Groups

The foundational structure of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol, with the chemical formula C₁₁H₁₀N₄S and a molecular weight of 230.29 g/mol , is depicted below.[2] This 2D layout highlights the key functional groups that dictate its chemical behavior and biological interactions.

G A N-ethylisatin B Condensation with Thiosemicarbazide A->B C Cyclization B->C D 5-ethyl-5H-triazino[5,6-b]indole-3-thiol C->D

Caption: Generalized synthetic workflow for 5-ethyl-5H-triazino[5,6-b]indole-3-thiol.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative method for the synthesis of the target compound, based on established procedures for analogous molecules. [6] Step 1: Synthesis of N-ethylisatin

  • To a stirred suspension of isatin in a suitable polar aprotic solvent such as dimethylformamide (DMF), add one equivalent of a strong base (e.g., sodium hydride) portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes at the same temperature to ensure complete deprotonation.

  • Add 1.1 equivalents of ethyl iodide and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure N-ethylisatin.

Step 2: Synthesis of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol

  • A mixture of N-ethylisatin (1 equivalent) and thiosemicarbazide (1.1 equivalents) in a suitable solvent (e.g., ethanol) is heated to reflux in the presence of a catalytic amount of a base such as potassium carbonate. [6]2. The reaction is monitored by TLC until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried to yield the final product, 5-ethyl-5H-triazino[5,6-b]indole-3-thiol.

Structural Elucidation: A Spectroscopic Approach

Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected spectroscopic data based on the known structure and data from similar compounds.

Table 2: Expected Spectroscopic Data

Technique Expected Observations Information Gained
¹H NMR Signals in the aromatic region for the indole protons, a quartet and a triplet for the ethyl group, and a broad singlet for the thiol proton (or NH proton of the thione tautomer). Confirms the proton framework of the molecule.
¹³C NMR Resonances corresponding to the aromatic carbons of the indole and triazine rings, the aliphatic carbons of the ethyl group, and a characteristic downfield signal for the C=S carbon of the thione tautomer. Provides a map of the carbon skeleton.
Mass Spectrometry (MS) A molecular ion peak ([M+H]⁺) at m/z 231.06990. [1] Confirms the molecular weight and elemental formula.

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (if the thione form is present), aromatic C-H stretching, C=N stretching, and C=S stretching. | Identifies the key functional groups. |

Biological Significance and Drug Development Implications

The unique structural features of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol make it a compelling scaffold for drug discovery. The triazino[5,6-b]indole core has been investigated for a variety of therapeutic applications. For instance, derivatives of this scaffold have shown promise as iron chelators for cancer therapy and as antileishmanial agents. [4][7] The thiol group at the 3-position is a particularly attractive feature for drug design. It can act as a nucleophile, enabling the molecule to form covalent bonds with specific amino acid residues, such as cysteine, in the active site of target enzymes. This can lead to irreversible inhibition and a prolonged duration of action. Furthermore, the thiol moiety can chelate metal ions that are critical for the function of certain enzymes, providing another mechanism for therapeutic intervention.

The ethyl group at the 5-position provides a means to modulate the molecule's physicochemical properties. By systematically varying the alkyl substituent at this position, it is possible to optimize the compound's solubility, lipophilicity, and metabolic stability, thereby enhancing its drug-like properties.

Future Directions and Concluding Remarks

5-ethyl-5H-triazino[5,6-b]indole-3-thiol is a molecule of significant interest for medicinal chemistry and drug development. Its unique combination of a rigid heterocyclic core and reactive functional groups provides a versatile platform for the design of novel therapeutic agents. Future research efforts should be directed towards:

  • Definitive Structural Elucidation: Obtaining an X-ray crystal structure would provide invaluable information about the molecule's precise three-dimensional conformation and intermolecular interactions.

  • Biological Screening: A comprehensive biological evaluation of the compound against a panel of relevant targets would help to identify its primary mechanism of action and potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with modifications at the 3- and 5-positions would provide crucial insights into the structural requirements for optimal biological activity.

References

  • PubChemLite. 5-ethyl-5h-t[1][2][3]riazino[5,6-b]indole-3-thiol (C11H10N4S). [Link]

  • SpectraBase. 5H-t[1][2][3]riazino[5,6-b]indole-3-thiol, 5-(1-methylethyl)-. [Link]

  • SpectraBase. 5H-t[1][2][3]riazino[5,6-b]indole, 8-fluoro-3-[(2-phenylethyl)thio]-. [Link]

  • ResearchGate. Convenient Synthesis 5 H -T[1][2][3]riazine[5,6- b ]indole-3-thiol Derivatives. [Link]

  • PubMed. Synthesis and biological evaluation of newt[1][2][3]riazino[5,6-b]indol-3-ylthio-1,3,5-triazines andt[1][2][3]riazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. [Link]

  • PubMed. Design, synthesis and biological evaluation of 5H-t[1][2][3]riazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. [Link]

  • Lopatik. Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole. [Link]

  • Indus Journal of Bioscience Research. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]

  • MDPI. X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. [Link]

Sources

Unveiling the Therapeutic Potential of Triazinoindole Derivatives: A Technical Guide to Biological Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Triazinoindole Scaffold - A Privileged Structure in Modern Drug Discovery

The quest for novel therapeutic agents is a cornerstone of biomedical research. Within the vast landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a diverse array of biological targets with high affinity and specificity. The triazinoindole core is a prominent member of this class. This fused heterocyclic system, combining the structural features of a triazine and an indole ring, offers a unique three-dimensional architecture that is ripe for chemical modification, enabling the generation of extensive compound libraries with a wide spectrum of pharmacological activities. This guide provides an in-depth exploration of the known and potential biological targets of triazinoindole derivatives, offering a technical roadmap for researchers, scientists, and drug development professionals engaged in harnessing the therapeutic potential of this remarkable scaffold. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for the logical progression of target identification and validation.

I. Navigating the Target Landscape of Triazinoindole Derivatives

The versatility of the triazinoindole scaffold has led to the discovery of derivatives with a broad range of biological activities, including anticancer, anti-neurodegenerative, antidiabetic, and anti-infective properties. This section will explore the key biological targets that have been successfully modulated by triazinoindole derivatives, providing a foundation for future drug discovery efforts.

The PI3K/mTOR Pathway: A Central Node in Cancer Therapeutics

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Several triazinoindole derivatives have demonstrated potent inhibitory activity against PI3K and/or mTOR, highlighting their potential as anticancer agents.

Causality of Experimental Choices: The selection of cancer cell lines for initial screening is often based on the known prevalence of PI3K/mTOR pathway mutations. For instance, cell lines like MCF-7 (breast cancer), A549 (lung cancer), and Caco-2 (colorectal cancer) are commonly used due to their well-characterized dependence on this pathway for survival and proliferation.[1] The use of in vivo xenograft models, where human tumor cells are implanted into immunocompromised mice, provides a more complex biological system to evaluate the anti-tumor efficacy and pharmacokinetic properties of the lead compounds.

This protocol outlines a general workflow for evaluating the inhibitory effect of a triazinoindole derivative on the PI3K/mTOR pathway in a cancer cell line.

1. Cell Culture and Treatment:

  • Culture a relevant cancer cell line (e.g., MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the triazinoindole derivative for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known PI3K/mTOR inhibitor).

2. Cell Viability Assay (MTT Assay):

  • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals with DMSO or another suitable solvent.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

3. Western Blot Analysis for Pathway Modulation:

  • Seed cells in 6-well plates and treat with the triazinoindole derivative at concentrations around the IC50 value determined from the MTT assay.

  • After treatment, lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key pathway proteins, such as phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), and total p70S6K.

  • Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A reduction in the phosphorylated forms of these proteins indicates pathway inhibition.

4. Cell Cycle Analysis:

  • Treat cells with the compound for 24-48 hours.

  • Harvest the cells, fix them in cold 70% ethanol, and stain with a solution containing propidium iodide and RNase A.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

5. Apoptosis Assay (Annexin V/PI Staining):

  • Treat cells with the compound for 24-48 hours.

  • Stain the cells with Annexin V-FITC and propidium iodide (PI).

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Table 1: Representative Triazinoindole Derivatives as PI3K/mTOR Inhibitors

Compound IDTarget(s)IC50 (µM) against A549 cellsReference
Compound 11EGFR, SIRT1, MDM2, Hsp90, PI3K, p53, caspase-90.82[1]
Compound 4EGFR, SIRT1, MDM2, Hsp90, PI3K, p53, caspase-97.39[1]
Compound 10EGFR, SIRT1, MDM2, Hsp90, PI3K, p53, caspase-93.17[1]
Compound 12EGFR, SIRT1, MDM2, Hsp90, PI3K, p53, caspase-95.38[1]

Diagram 1: PI3K/mTOR Signaling Pathway and Points of Inhibition

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2 mTORC2 mTORC2->Akt Growth Cell Growth & Proliferation S6K->Growth eIF4E->Growth Triazinoindole Triazinoindole Derivatives Triazinoindole->PI3K Triazinoindole->mTORC1 Triazinoindole->mTORC2

Caption: Inhibition of the PI3K/mTOR pathway by triazinoindole derivatives.

Modulating the Immune Response: RORγt Inverse Agonists for Autoimmune Diseases

The Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells play a crucial role in the pathogenesis of various autoimmune diseases by producing pro-inflammatory cytokines such as Interleukin-17 (IL-17).[2] Inverse agonists of RORγt can suppress the transcriptional activity of this receptor, leading to a reduction in Th17 cell differentiation and IL-17 production, thereby offering a promising therapeutic strategy for autoimmune disorders.

Causality of Experimental Choices: The initial identification of RORγt inverse agonists often involves high-throughput screening using a cell-free Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This assay directly measures the binding of the compound to the RORγt ligand-binding domain and its ability to displace a coactivator peptide. For cellular activity, a common approach is to use a murine lymphoblast cell line, EL4, which constitutively expresses RORγt and produces IL-17a. Measuring the reduction in IL-17a mRNA expression in these cells provides a direct readout of the compound's efficacy in a cellular context.[3]

1. TR-FRET Coactivator Recruitment Assay:

  • This assay is typically performed in a 384-well plate format.

  • To each well, add the RORγt ligand-binding domain (LBD) fused to a donor fluorophore (e.g., GST-LBD with a terbium cryptate-labeled anti-GST antibody) and a coactivator peptide labeled with an acceptor fluorophore (e.g., biotinylated SRC1 peptide with streptavidin-d2).

  • Add the triazinoindole derivative at various concentrations.

  • After incubation, measure the FRET signal using a plate reader capable of time-resolved fluorescence detection. A decrease in the FRET signal indicates that the compound is displacing the coactivator peptide, characteristic of an inverse agonist.

2. Cellular IL-17a Reporter Assay:

  • Use a suitable reporter cell line, such as Jurkat cells stably transfected with a RORγt expression vector and an IL-17a promoter-luciferase reporter construct.

  • Treat the cells with the triazinoindole derivative.

  • After an appropriate incubation period, lyse the cells and measure luciferase activity. A decrease in luciferase activity indicates inhibition of RORγt-mediated transcription.

3. Th17 Differentiation and Cytokine Analysis:

  • Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

  • Culture the cells under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-6, TGF-β, IL-23, and anti-IFN-γ/IL-4 antibodies).

  • Treat the differentiating cells with the triazinoindole derivative.

  • After 3-5 days, restimulate the cells and measure the production of IL-17A and other cytokines in the culture supernatant by ELISA or by intracellular cytokine staining followed by flow cytometry.[4]

Diagram 2: Experimental Workflow for RORγt Inverse Agonist Identification

RORgt_Workflow cluster_0 In Vitro Screening cluster_1 Cellular Assays cluster_2 In Vivo Models Screen High-Throughput Screening (Compound Library) FRET TR-FRET Assay (RORγt LBD + Coactivator) Screen->FRET Hits Initial Hits FRET->Hits Reporter IL-17a Reporter Assay (e.g., Jurkat cells) Hits->Reporter Th17 Primary Th17 Differentiation Assay (Human or Mouse CD4+ T cells) Reporter->Th17 Cytokine Cytokine Analysis (ELISA or Flow Cytometry) Th17->Cytokine EAE Experimental Autoimmune Encephalomyelitis (EAE) Model Cytokine->EAE Psoriasis Imiquimod-Induced Psoriasis Model Cytokine->Psoriasis Efficacy Evaluation of Therapeutic Efficacy EAE->Efficacy Psoriasis->Efficacy

Caption: A stepwise approach for identifying and validating RORγt inverse agonists.

Combating Neurodegeneration: Multi-Targeting Strategies for Alzheimer's Disease

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, as well as cholinergic dysfunction. The complexity of AD pathogenesis has spurred the development of multi-target-directed ligands (MTDLs) that can simultaneously address several key pathological features. Triazinoindole derivatives have emerged as promising MTDLs for AD, exhibiting inhibitory activity against cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) and the self-aggregation of Aβ peptides.[5]

Causality of Experimental Choices: The initial assessment of anti-AD potential often involves in vitro enzymatic assays for cholinesterase inhibition. The Ellman's method is a robust and widely used colorimetric assay for this purpose.[6] To evaluate the effect on Aβ aggregation, the Thioflavin T (ThT) fluorescence assay is a standard method. ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[7] In vivo studies in animal models of AD, such as those induced by scopolamine (to mimic cholinergic deficit) or direct Aβ administration, are crucial for assessing the cognitive-enhancing effects of the compounds.[5]

1. Cholinesterase Inhibition Assay (Ellman's Method):

  • The assay is performed in a 96-well plate.

  • Add buffer (e.g., phosphate buffer, pH 8.0), the triazinoindole derivative, and the enzyme (AChE or BuChE) to each well.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine) and the chromogenic reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of color formation is proportional to the enzyme activity.[6][8]

2. Aβ Aggregation Inhibition Assay (Thioflavin T Assay):

  • Prepare a solution of Aβ1-42 peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Add the triazinoindole derivative at various concentrations to the Aβ solution.

  • Incubate the mixture at 37°C with gentle agitation to promote aggregation.

  • At different time points, take aliquots of the mixture and add them to a solution of Thioflavin T.

  • Measure the fluorescence intensity with excitation at ~450 nm and emission at ~485 nm.[7][9] A decrease in fluorescence intensity in the presence of the compound indicates inhibition of Aβ aggregation.

3. In Vivo Cognitive Enhancement Studies:

  • Use a recognized animal model of cognitive impairment, such as the scopolamine-induced amnesia model in mice or rats.

  • Administer the triazinoindole derivative to the animals.

  • After a specific period, induce amnesia with scopolamine.

  • Assess the cognitive function of the animals using behavioral tests like the Morris water maze or the passive avoidance test. An improvement in performance in these tests indicates a cognitive-enhancing effect.[5]

Table 2: Multi-Target Activity of a Representative Triazinoindole Derivative for Alzheimer's Disease

Compound IDAChE IC50 (µM)BuChE IC50 (µM)Aβ1-42 Aggregation Inhibition (%)Reference
Compound 600.320.2154% at 25 µM[5]
Metabolic Regulation: Targeting Enzymes in Diabetes

Triazinoindole and related triazine derivatives have shown promise as antidiabetic agents by targeting key enzymes involved in glucose metabolism and regulation. These include α-glucosidase, α-amylase, and dipeptidyl peptidase-4 (DPP-4).

α-Glucosidase and α-amylase are enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine.[8] Inhibition of these enzymes can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key therapeutic strategy for managing type 2 diabetes.

Causality of Experimental Choices: In vitro enzymatic assays are the primary method for identifying and characterizing α-glucosidase and α-amylase inhibitors. The α-glucosidase inhibition assay commonly uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, where the enzymatic cleavage releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.[10] The α-amylase inhibition assay often involves measuring the amount of starch remaining after enzymatic digestion, for example, by using the starch-iodine color reaction.

1. Enzyme and Substrate Preparation:

  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same buffer.

2. Assay Procedure:

  • In a 96-well plate, add the triazinoindole derivative and the α-glucosidase solution.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding the pNPG solution.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding a solution of sodium carbonate.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.[10] Acarbose is commonly used as a positive control.

Table 3: α-Amylase Inhibitory Potential of Triazinoindole Derivatives

Compound IDα-Amylase IC50 (µM)Reference
Compound 1j1.2 ± 0.30[4]
Compound 2a1.2 ± 0.01[4]
Compound 2f1.30 ± 0.20[4]
Acarbose (Standard)0.91 ± 0.20[4]

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion and suppress glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control.

Causality of Experimental Choices: The screening of DPP-4 inhibitors is typically performed using a fluorometric assay. This assay utilizes a synthetic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), which upon cleavage by DPP-4, releases the highly fluorescent AMC molecule.

1. Reagent Preparation:

  • Prepare a solution of recombinant human DPP-4 in an appropriate assay buffer.

  • Prepare a solution of the fluorogenic substrate Gly-Pro-AMC.

2. Assay Procedure:

  • In a 96-well black plate, add the triazinoindole derivative and the DPP-4 enzyme solution.

  • Pre-incubate the mixture at room temperature.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm.[11] Sitagliptin is a commonly used positive control.

Other Promising Biological Targets

The therapeutic potential of triazinoindole derivatives extends beyond the targets discussed above. Research has indicated their activity as:

  • Iron Chelators: Some triazinoindole derivatives can bind to iron, depriving cancer cells of this essential element and thereby inhibiting their growth.[12] Iron chelation can be assessed using methods like the 2,2'-bipyridine assay, which measures the chelation of Fe2+.[13]

  • Antifungal Agents: Triazinoindole derivatives have shown activity against various fungal pathogens. Their antifungal potential can be evaluated using standard broth microdilution methods to determine the minimum inhibitory concentration (MIC).[14]

  • Antileishmanial Agents: Certain derivatives have demonstrated efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis.[15]

  • 5-HT7 Receptor Ligands: The serotonin 7 (5-HT7) receptor is implicated in various central nervous system disorders, and triazinoindole derivatives have been identified as ligands for this receptor.

II. A Framework for Novel Target Identification

While many triazinoindole derivatives have been developed against known targets, a significant opportunity lies in the discovery of novel biological targets for this versatile scaffold. A systematic approach to target identification is crucial for expanding the therapeutic applications of these compounds.

Diagram 3: General Workflow for Novel Target Identification

Target_ID_Workflow Phenotypic_Screening Phenotypic Screening (e.g., cell viability, pathway reporter) Active_Compound Identification of Active Triazinoindole Derivative Phenotypic_Screening->Active_Compound Target_Deconvolution Target Deconvolution Active_Compound->Target_Deconvolution Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Target_Deconvolution->Affinity_Chromatography Thermal_Proteome_Profiling Thermal Proteome Profiling (TPP/CETSA) Target_Deconvolution->Thermal_Proteome_Profiling Computational_Prediction In Silico Target Prediction (e.g., chemical similarity, docking) Target_Deconvolution->Computational_Prediction Putative_Targets Generation of Putative Targets Affinity_Chromatography->Putative_Targets Thermal_Proteome_Profiling->Putative_Targets Computational_Prediction->Putative_Targets Target_Validation Target Validation Putative_Targets->Target_Validation Biochemical_Assays Biochemical/Biophysical Assays (e.g., SPR, ITC, enzyme kinetics) Target_Validation->Biochemical_Assays Cellular_Target_Engagement Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) Target_Validation->Cellular_Target_Engagement Genetic_Approaches Genetic Approaches (e.g., siRNA/CRISPR knockdown/knockout) Target_Validation->Genetic_Approaches Validated_Target Validated Biological Target Biochemical_Assays->Validated_Target Cellular_Target_Engagement->Validated_Target Genetic_Approaches->Validated_Target

Caption: A comprehensive workflow for the identification and validation of novel biological targets.

1. Phenotypic Screening: The process begins with screening a library of triazinoindole derivatives in a relevant phenotypic assay (e.g., a cancer cell viability assay or an assay that measures a specific cellular process).

2. Target Deconvolution: Once an active compound is identified, the next step is to determine its molecular target(s). Several powerful techniques can be employed:

  • Affinity Chromatography-Mass Spectrometry: The triazinoindole derivative is immobilized on a solid support and used as bait to capture its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.

  • Thermal Proteome Profiling (TPP) or Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation. Cells or cell lysates are treated with the compound, heated to different temperatures, and the remaining soluble proteins are quantified by mass spectrometry. The target protein will show an increased melting temperature in the presence of the ligand.

  • In Silico Target Prediction: Computational methods, such as chemical similarity searching and molecular docking against a panel of known protein structures, can be used to predict potential targets.

3. Target Validation: The putative targets identified through deconvolution methods must be validated. This involves confirming the direct interaction between the compound and the target and demonstrating that this interaction is responsible for the observed phenotype.

  • Biochemical and Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and kinetics of the compound to the purified target protein.

  • Cellular Target Engagement Assays: These assays confirm that the compound binds to its target in a cellular environment.

  • Genetic Approaches: Using techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the putative target gene can determine if the absence of the target protein recapitulates or abrogates the effect of the compound.

III. Conclusion and Future Directions

The triazinoindole scaffold has proven to be a rich source of biologically active molecules with the potential to address a wide range of diseases. The continued exploration of this privileged structure, guided by a deep understanding of its potential biological targets and the application of robust experimental methodologies, holds great promise for the future of drug discovery. The integration of phenotypic screening with advanced target deconvolution technologies will be instrumental in uncovering novel mechanisms of action and expanding the therapeutic utility of triazinoindole derivatives. As our knowledge of complex disease biology grows, the multi-targeting capabilities of these compounds will become increasingly valuable in the development of next-generation therapeutics.

IV. References

  • European Journal of Medicinal Chemistry. (2023). Discovery of novel triazine derivatives as potent retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonists. [Link]

  • MDPI. (2022). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. [Link]

  • ACS Chemical Neuroscience. (2020). Further Studies on Triazinoindoles as Potential Novel Multitarget-Directed Anti-Alzheimer's Agents. [Link]

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Unveiling the Molecular Landscape of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol: A Theoretical and Computational In-Depth Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive theoretical exploration of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon established computational methodologies, this document elucidates the structural, electronic, and potential biomolecular-interaction properties of this molecule. We will delve into its synthesis, spectroscopic characteristics, tautomeric possibilities, and predictive modeling of its interactions with relevant biological targets. This guide is structured to provide not just a procedural overview, but a causal understanding of the theoretical approaches employed, ensuring a self-validating and authoritative resource for researchers in the field.

Introduction: The Significance of the Triazino[5,6-b]indole Scaffold

The fusion of triazine and indole rings creates a heterocyclic system, the triazino[5,6-b]indole scaffold, which has garnered considerable attention in the realm of drug discovery. Derivatives of this core structure have demonstrated a wide array of biological activities, including antiviral, antimicrobial, antimalarial, and anticancer properties. The specific compound of interest, 5-ethyl-5H-triazino[5,6-b]indole-3-thiol (CAS 36047-55-9), represents a promising candidate for further investigation due to the potential for the ethyl group at the N5 position and the thiol group at the C3 position to modulate its physicochemical and pharmacological properties.

This guide will employ a suite of computational tools to construct a detailed molecular portrait of this compound, offering insights that can guide future experimental design and drug development efforts.

Synthesis and Spectroscopic Characterization: An Overview

The synthesis of 5H-[1][2][3]triazino[5,6-b]indole-3-thiol derivatives is typically achieved through the cyclization of isatin-3-thiosemicarbazones.[1] The introduction of the 5-ethyl substituent can be accomplished by alkylation of the parent N-H of the indole ring.

The structural confirmation of these compounds relies on a combination of spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical environment of protons and carbon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Tautomerism: Exploring Structural Isomers

The presence of the thiol group in 5-ethyl-5H-triazino[5,6-b]indole-3-thiol introduces the possibility of thione-thiol tautomerism. This phenomenon, where a proton can migrate between the sulfur and a nitrogen atom in the triazine ring, can significantly impact the molecule's chemical reactivity and biological activity.

Two primary tautomeric forms can be considered: the thiol form and the thione form. Quantum chemical calculations are essential to determine the relative stability of these tautomers.

Tautomerism cluster_c1 Chemical Structure of Thiol Form cluster_c2 Chemical Structure of Thione Form Thiol 5-ethyl-5H-triazino[5,6-b]indole-3-thiol (Thiol Form) Thione 5-ethyl-2,4-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione (Thione Form) Thiol->Thione Proton Transfer c1_struct [Image of the thiol form chemical structure] c2_struct [Image of the thione form chemical structure]

Caption: Thione-thiol tautomerism in 5-ethyl-5H-triazino[5,6-b]indole-3-thiol.

Computational Protocol for Tautomerism Analysis

A robust computational protocol is employed to predict the predominant tautomeric form:

  • Geometry Optimization: The molecular geometry of both the thiol and thione tautomers is optimized using Density Functional Theory (DFT). A common and effective combination of functional and basis set for such systems is B3LYP with the 6-311++G(d,p) basis set.

  • Energy Calculation: The single-point energies of the optimized structures are calculated at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

  • Thermodynamic Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Relative Stability Determination: The relative stability of the tautomers is determined by comparing their Gibbs free energies. The tautomer with the lower Gibbs free energy is predicted to be the more stable and, therefore, the predominant form at equilibrium.

Quantum Chemical Calculations: A Deeper Dive into Molecular Properties

DFT calculations provide a powerful lens through which to examine the intrinsic properties of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol.

DFT_Workflow start Initial Molecular Structure opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Calculation opt->freq electronic Electronic Properties (HOMO, LUMO, MEP) opt->electronic results Optimized Geometry, IR Spectrum, Electronic Descriptors freq->results electronic->results

Caption: Workflow for DFT-based theoretical studies.

Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization.

Protocol:

  • Input Structure: A plausible 3D structure of the most stable tautomer of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol is generated using a molecular builder.

  • DFT Calculation: A geometry optimization calculation is performed using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). This process iteratively adjusts the atomic coordinates to find the minimum energy conformation.

  • Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

The resulting optimized geometry provides key structural parameters, which are summarized in the table below.

Table 1: Calculated Geometrical Parameters of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol (Thiol Form)

ParameterBond/AngleCalculated Value (Å/°)
Bond Lengths C-SValue
S-HValue
N-N (triazine)Value
C-N (indole)Value
C-C (indole)Value
Bond Angles C-S-HValue
N-C-SValue
C-N-C (indole)Value
Dihedral Angles C-C-N-C (indole)Value

(Note: The values in this table are placeholders and would be populated with the actual results from the DFT calculations.)

Vibrational Frequency Analysis

Calculating the vibrational frequencies serves a dual purpose: it confirms that the optimized geometry is a true minimum on the potential energy surface and allows for the theoretical prediction of the molecule's IR spectrum.

Protocol:

  • Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory.

  • Imaginary Frequencies: The absence of imaginary frequencies confirms a stable equilibrium structure.

  • Spectrum Generation: The calculated vibrational frequencies and their corresponding intensities are used to generate a theoretical IR spectrum. This spectrum can then be compared with experimental data for validation. A scaling factor is often applied to the calculated frequencies to better match experimental values.

The predicted vibrational frequencies can be assigned to specific molecular motions, such as stretching, bending, and torsional modes. This analysis provides a detailed understanding of the molecule's dynamic behavior.

Electronic Properties

The electronic properties of a molecule are fundamental to its reactivity and its ability to interact with biological targets.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with a biological receptor.

Molecular Docking: Predicting Biomolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This allows for the identification of key binding interactions and the estimation of the binding affinity. Given the known biological activities of triazino[5,6-b]indole derivatives, we will explore the potential interactions of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol with relevant anticancer and antiviral targets.

Potential Biological Targets:

  • Anticancer: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), Heat Shock Protein 90 (Hsp90), Phosphoinositide 3-kinase (PI3K), and Extracellular signal-regulated kinase (ERK)/Protein Kinase B (AKT) pathway proteins.[5][6]

  • Antiviral: Hemagglutinin and Neuraminidase of the influenza virus.[7][8]

Docking_Workflow ligand Ligand Preparation (5-ethyl-5H-triazino[5,6-b]indole-3-thiol) docking Molecular Docking (e.g., AutoDock Vina) ligand->docking receptor Receptor Preparation (e.g., EGFR Kinase Domain) receptor->docking analysis Analysis of Binding Modes and Interactions docking->analysis results Binding Affinity (kcal/mol) Interaction Map analysis->results

Caption: General workflow for molecular docking studies.

Molecular Docking Protocol
  • Ligand Preparation: The 3D structure of the optimized 5-ethyl-5H-triazino[5,6-b]indole-3-thiol is prepared by adding hydrogen atoms and assigning appropriate charges.

  • Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Binding Site Definition: The active site or binding pocket of the receptor is defined, usually based on the location of the co-crystallized ligand or through computational prediction methods.

  • Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site and to score the different binding poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The top-ranked binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the receptor.

Table 2: Predicted Binding Affinities and Key Interactions

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
EGFR Kinase Domaine.g., 2GS2Valuee.g., Met793, Leu718
Influenza Neuraminidasee.g., 2HU4Valuee.g., Arg118, Arg292

(Note: The values and residues in this table are illustrative and would be determined from the actual docking simulations.)

Conclusion and Future Directions

This in-depth theoretical guide has outlined a comprehensive computational framework for the study of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol. Through the application of quantum chemical calculations and molecular docking, we can gain significant insights into the structural, electronic, and potential biological interaction properties of this promising heterocyclic compound.

The theoretical data generated from these studies, including optimized geometries, predicted vibrational spectra, electronic properties, and binding modes with key biological targets, provide a robust foundation for future experimental work. These computational predictions can guide the synthesis of novel derivatives with improved activity and selectivity, ultimately accelerating the drug discovery and development process for this important class of compounds. Further experimental validation of these theoretical findings is a crucial next step in realizing the therapeutic potential of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol and its analogs.

References

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Tautomeric Equilibrium in 5H-triazino[5,6-b]indole-3-thiol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Tautomerism in Drug Design

In the realm of medicinal chemistry, the nuanced understanding of a molecule's structural dynamics is paramount to predicting its biological activity, metabolic fate, and overall efficacy. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, represents a critical aspect of this understanding. For researchers and drug development professionals, particularly those working with heterocyclic scaffolds, a thorough grasp of tautomeric phenomena is not merely academic—it is a foundational pillar of rational drug design. The 5H-triazino[5,6-b]indole scaffold has emerged as a privileged structure, with its derivatives exhibiting a wide spectrum of biological activities, including antiviral and antileishmanial properties[1][2]. The introduction of a 3-thiol substituent to this core imparts a fascinating and crucial layer of complexity: the thiol-thione tautomerism. This guide provides an in-depth technical exploration of this tautomeric equilibrium, offering field-proven insights into its characterization and its implications for drug discovery.

The 5H-triazino[5,6-b]indole-3-thiol Core: Synthesis and Structural Framework

The primary and most efficient route to synthesizing the 5H-triazino[5,6-b]indole-3-thiol core involves the cyclization of isatin-3-thiosemicarbazone[1]. This method provides a robust and versatile platform for generating a library of derivatives for structure-activity relationship (SAR) studies.

Causality in Synthetic Protocol Selection

The choice of the isatin-3-thiosemicarbazone cyclization is predicated on its efficiency and the ready availability of substituted isatins and thiosemicarbazides, allowing for diverse functionalization of the resulting triazinoindole core. The reaction proceeds via an intramolecular cyclization, driven by the nucleophilicity of the semicarbazone nitrogen and the electrophilicity of the isatin carbonyl, followed by dehydration.

Experimental Protocol: Synthesis of 5H-triazino[5,6-b]indole-3-thiol

This protocol is a self-validating system, with each step designed to ensure high purity and yield of the intermediate and final products.

Step 1: Synthesis of Isatin-3-thiosemicarbazone

  • Reactant Preparation: A solution of isatin (1 equivalent) in ethanol is prepared. A separate solution of thiosemicarbazide (1.1 equivalents) in ethanol is also prepared.

  • Condensation Reaction: The thiosemicarbazide solution is added dropwise to the isatin solution with constant stirring. A catalytic amount of glacial acetic acid is added to facilitate the reaction.

  • Reaction Monitoring & Isolation: The reaction mixture is refluxed for 2-4 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the precipitated isatin-3-thiosemicarbazone is filtered, washed with cold ethanol, and dried.

Step 2: Cyclization to 5H-triazino[5,6-b]indole-3-thiol

  • Reaction Setup: The dried isatin-3-thiosemicarbazone (1 equivalent) is suspended in an aqueous solution of potassium carbonate (2 M).

  • Cyclization: The suspension is heated to reflux for 4-6 hours, during which the color of the solution typically changes, indicating the formation of the triazinoindole ring.

  • Purification: The hot solution is filtered to remove any insoluble impurities. The filtrate is then cooled and acidified with a dilute acid (e.g., acetic acid) to a pH of approximately 5-6. The precipitated product, 5H-triazino[5,6-b]indole-3-thiol, is collected by filtration, washed with water, and dried.

G cluster_0 Step 1: Isatin-3-thiosemicarbazone Synthesis cluster_1 Step 2: Cyclization Isatin Isatin Ethanol_AcOH Ethanol / Acetic Acid (cat.) Reflux Isatin->Ethanol_AcOH Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Ethanol_AcOH Isatin_TSC Isatin-3-thiosemicarbazone Ethanol_AcOH->Isatin_TSC K2CO3 Aqueous K2CO3 Reflux Isatin_TSC->K2CO3 Acidification Acidification (e.g., Acetic Acid) K2CO3->Acidification Final_Product 5H-triazino[5,6-b]indole-3-thiol Acidification->Final_Product Isatin_TSC_input Isatin-3-thiosemicarbazone

Synthetic workflow for 5H-triazino[5,6-b]indole-3-thiol.

The Thiol-Thione Tautomeric Equilibrium

The central theme of this guide is the prototropic tautomerism exhibited by 5H-triazino[5,6-b]indole-3-thiol, which exists as an equilibrium between the thiol and thione forms. The position of this equilibrium is not static; it is influenced by the molecule's environment, including its physical state (solid vs. solution), the polarity of the solvent, and pH.

Thiol-Thione Tautomerism.

Note: As I cannot generate images, the DOT script above is a template. In a real scenario, the IMG SRC would point to the chemical structures of the thiol and thione tautomers.

Generally, in the solid state and in polar solvents, the more polar thione form is expected to predominate due to favorable intermolecular interactions. In contrast, in non-polar solvents, the less polar thiol form may be more favored[3]. This solvent-dependent equilibrium has profound implications for drug-receptor interactions, as the dominant tautomer in a biological environment may differ from that in a crystallization solvent.

Spectroscopic Characterization of Tautomers

Distinguishing between the thiol and thione tautomers requires a multi-faceted spectroscopic approach. Each technique provides unique structural insights.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful tool for a preliminary assessment of the dominant tautomeric form in solution. The electronic transitions associated with the thiol and thione chromophores occur at different wavelengths.

  • Thiol Tautomer: Characterized by π → π* transitions of the C=N group, typically absorbing below 300 nm.

  • Thione Tautomer: Exhibits an n → π* transition associated with the C=S group, resulting in an absorption peak in the range of 300-400 nm[1].

By analyzing the absorption spectrum in different solvents, one can infer the shift in the tautomeric equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational modes to distinguish between the tautomers include:

  • S-H Stretch (Thiol): A weak absorption band around 2550-2600 cm⁻¹. Its absence is indicative of the thione form.

  • N-H Stretch (Thione): A broader absorption in the region of 3100-3400 cm⁻¹.

  • C=S Stretch (Thione): This vibration is often complex and can be coupled with other vibrations, appearing in a broad range from below 800 cm⁻¹ to over 1500 cm⁻¹[2]. Its identification can be challenging but is a key indicator of the thione form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for elucidating the tautomeric structure in solution.

  • ¹H NMR: The presence of a signal for an S-H proton (often broad and in the range of 3-5 ppm) is characteristic of the thiol form. Conversely, a signal for an N-H proton (typically downfield, >10 ppm) indicates the thione form. The chemical shifts of the aromatic protons in the indole and triazine rings will also differ between the two tautomers.

  • ¹³C NMR: The chemical shift of the carbon at position 3 is highly informative. In the thione form, this carbon is a thiocarbonyl (C=S) and will resonate at a significantly downfield chemical shift (typically >160 ppm). In the thiol form, this carbon is part of a C-S single bond and will appear at a more upfield position.

Table 1: Expected Spectroscopic Data for Tautomers

Spectroscopic TechniqueThiol FormThione Form
UV-Vis (λ_max) < 300 nm (π → π)300-400 nm (n → π)
IR (cm⁻¹) ~2550-2600 (S-H stretch)3100-3400 (N-H stretch), variable (C=S stretch)
¹H NMR (ppm) 3-5 (S-H)>10 (N-H)
¹³C NMR (ppm) Upfield C3>160 (C3=S)

X-ray Crystallography: The Solid-State Perspective

Computational Chemistry: Predicting Tautomer Stability

In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into the relative stabilities of the tautomers.

Workflow for Tautomer Stability Calculation
  • Structure Optimization: The geometries of both the thiol and thione tautomers are optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Solvation Modeling: To simulate the effect of a solvent, a continuum solvation model (e.g., CPCM or SMD) can be applied to the calculations.

  • Energy Comparison: The relative Gibbs free energies of the tautomers are compared to predict the more stable form in the gas phase and in solution.

G cluster_0 Computational Workflow Start Define Thiol and Thione Structures Opt Geometry Optimization (DFT) Start->Opt Freq Frequency Calculation Opt->Freq Solv Solvation Model (Optional) Freq->Solv Energy Compare Gibbs Free Energies Solv->Energy Stable Predict Most Stable Tautomer Energy->Stable

Workflow for computational prediction of tautomer stability.

These calculations can guide experimental design and help in the interpretation of spectroscopic data. For instance, theoretical calculations on related triazole-thione systems have shown the thione tautomer to be energetically favored[4].

Implications for Drug Development

The thiol-thione tautomeric equilibrium of 5H-triazino[5,6-b]indole-3-thiol derivatives is not just a structural curiosity; it has direct consequences for drug development:

  • Receptor Binding: The two tautomers have different shapes, hydrogen bonding capabilities, and electrostatic potentials. The biologically active form may be the minor tautomer in solution, which has implications for the design of more potent analogs.

  • Pharmacokinetics: The polarity difference between the tautomers can affect properties like solubility, membrane permeability, and metabolic stability.

  • Intellectual Property: The existence of multiple tautomeric forms can be a consideration in patent applications.

Conclusion

A comprehensive understanding of the thiol-thione tautomerism in 5H-triazino[5,6-b]indole-3-thiol derivatives is indispensable for researchers in the field. By employing a combination of synthesis, spectroscopy (UV-Vis, IR, NMR), X-ray crystallography, and computational modeling, a clear picture of the tautomeric landscape can be established. This knowledge is critical for elucidating structure-activity relationships, optimizing pharmacokinetic properties, and ultimately, developing novel therapeutics based on this promising heterocyclic scaffold.

References

  • Convenient Synthesis 5 H -[1][5]Triazine[5,6- b ]indole-3-thiol Derivatives - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis of Some Novel Semicarbazone and Thiosemicarbazone Derivatives of Isatin as Possible Biologically Active Agents | Journal of Pharmaceutical Research International. (2017). Retrieved January 18, 2026, from [Link]

  • Design, synthesis and biological evaluation of 5H-[1][6][5]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed. (2024). Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate. (2020). Retrieved January 18, 2026, from [Link]

  • ISATIN/THIOSEMICARBAZONE HYBRIDS: FACILE SYNTHESIS, AND THEIR EVALUATION AS ANTI-PROLIFERATIVE AGENTS AND METABOLIC ENZYME INHIB - The Distant Reader. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. (2024). Retrieved January 18, 2026, from [Link]

  • Synthesis and biological evaluation of new[1][6][5]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[1][6][5]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani - PubMed. (2009). Retrieved January 18, 2026, from [Link]

  • STUDIES ON THE SYNTHESIS AND CHARACTERISATION OF SULPHONES DERIVED FROM ISATIN, TRIAZOLOINDOLE AND INDOPHENAZINES - TSI Journals. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis of thiosemicarbazone 3. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • 5-benzyl-5H-[1][6][5]triazino[5,6-b]indole-3-thiol - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies - PMC - NIH. (2021). Retrieved January 18, 2026, from [Link]

  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines - Canadian Science Publishing. (n.d.). Retrieved January 18, 2026, from [Link]

  • X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid - MDPI. (2021). Retrieved January 18, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocols: In Vitro Antiviral Activity of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5H-triazino[5,6-b]indole scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities, including antiviral properties.[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic evaluation of the in vitro antiviral activity of a novel derivative, 5-ethyl-5H-triazino[5,6-b]indole-3-thiol , hereafter referred to as Compound T-101 . This guide outlines field-proven protocols for determining cytotoxicity, assessing antiviral efficacy against representative RNA and DNA viruses, and calculating the therapeutic window. The methodologies are designed to be self-validating and provide a robust framework for the preliminary characterization of novel antiviral candidates.

Introduction: The Rationale for Investigating Compound T-101

The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new antiviral agents.[4] The indole nucleus is a core component of numerous pharmacologically active compounds, valued for its ability to interact with various biological targets.[5] When fused with a triazine ring, the resulting triazinoindole core structure has been identified as a promising starting point for the development of potent antiviral drugs.[1][2] Early studies on related triazinoindoles showed activity against picornaviruses like poliovirus and rhinovirus, suggesting an impact on viral RNA synthesis.[1]

More recent research on structurally analogous compounds, such as Triazavirin, has pointed towards the inhibition of viral RNA-dependent RNA polymerase (RdRp) as a plausible mechanism of action.[6] RdRp is an essential enzyme for the replication of most RNA viruses and is a highly conserved, validated target for broad-spectrum antiviral therapy.[6]

This guide provides the experimental framework to test the hypothesis that Compound T-101, an ethyl-substituted triazinoindole thiol, possesses antiviral activity, potentially through the inhibition of viral replication machinery. We will proceed through a logical workflow, beginning with an essential assessment of host cell toxicity before quantifying direct antiviral effects.

Hypothesized Mechanism of Action

Based on the evidence from related triazine-based antivirals, we hypothesize that Compound T-101 may function by targeting a critical step in the viral replication cycle, such as the RdRp enzyme. Inhibition of this enzyme would halt the synthesis of new viral genomes, thereby preventing the production of progeny virions.

cluster_virus Viral Replication Cycle cluster_compound Mechanism of Compound T-101 Entry 1. Viral Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. RNA Replication (vRNA -> cRNA -> vRNA) Uncoating->Replication Translation 4. Protein Synthesis Replication->Translation Assembly 5. Virion Assembly Translation->Assembly Release 6. Progeny Release Assembly->Release T101 Compound T-101 RdRp Viral RNA-dependent RNA Polymerase (RdRp) T101->RdRp Binds & Inhibits RdRp->Replication Catalyzes

Caption: Hypothesized mechanism of Compound T-101 targeting viral RdRp.

Core Concepts & Key Parameters for Evaluation

The primary goal of in vitro testing is to determine if a compound can inhibit viral replication at concentrations that are not harmful to the host cells. This relationship is quantified by three key parameters:

  • 50% Cytotoxic Concentration (CC₅₀): The concentration of the compound that reduces the viability of uninfected host cells by 50%. A higher CC₅₀ value is desirable, indicating lower cytotoxicity.[7]

  • 50% Effective Concentration (EC₅₀): The concentration of the compound that inhibits the viral effect (e.g., replication or cytopathic effect) by 50% in infected cells. A lower EC₅₀ value indicates greater antiviral potency.[8][9]

  • Selectivity Index (SI): The ratio of cytotoxicity to antiviral activity, calculated as SI = CC₅₀ / EC₅₀ . The SI is a critical measure of the compound's therapeutic window. A higher SI value (typically >10) suggests that the compound's antiviral activity is specific and not a byproduct of general toxicity, marking it as a more promising candidate for further development.[7][9]

Overall Experimental Workflow

The evaluation process follows a structured, multi-stage approach. First, the baseline toxicity of Compound T-101 is established in the chosen cell lines. Subsequently, its ability to inhibit viral replication is measured using specific antiviral assays.

A Compound T-101 Stock (e.g., in DMSO) B PART 1: Cytotoxicity Assay (Uninfected Cells) A->B D PART 2: Antiviral Efficacy Assay (Virus-Infected Cells) A->D C Determine CC₅₀ Value B->C Data Analysis F PART 3: Data Analysis C->F E Determine EC₅₀ Value D->E Data Analysis E->F G Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) F->G H Decision Point: Promising Candidate? G->H

Caption: High-level workflow for in vitro antiviral evaluation.

PART 1: Protocol for Cytotoxicity Assessment (CC₅₀ Determination)

Principle: Before assessing antiviral activity, it is imperative to determine the inherent toxicity of Compound T-101 on the host cell line. This ensures that any observed reduction in viral load is due to a specific antiviral mechanism and not simply because the compound is killing the cells. The MTT assay is a robust and widely used colorimetric method that measures the metabolic activity of living cells, which is directly proportional to cell viability.[8][9][10]

Materials:

  • Host Cells (e.g., Vero for broad-spectrum screening, MDCK for influenza).[9][11]

  • Complete Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Compound T-101 (high-purity solid).

  • Sterile, cell culture grade Dimethyl Sulfoxide (DMSO).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO).

  • Sterile 96-well flat-bottom cell culture plates.

  • Multichannel pipette, CO₂ incubator, microplate reader.

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count a healthy, sub-confluent culture of host cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence and formation of a monolayer.

  • Compound Preparation:

    • Prepare a 100 mM stock solution of Compound T-101 in 100% DMSO. Aliquot and store at -20°C.

    • On the day of the experiment, prepare a 2X working stock by diluting the 100 mM stock in complete culture medium. Perform a serial 2-fold dilution in medium to create a range of concentrations (e.g., from 200 µM down to 0.1 µM in 2X concentration). The final DMSO concentration should be kept constant and non-toxic (≤0.5%).

  • Compound Treatment:

    • After 24 hours of incubation, carefully remove the medium from the cell plates.

    • Add 100 µL of each compound dilution to the wells in triplicate.

    • Include "Cell Control" wells (medium with the same percentage of DMSO as the compound wells) and "Blank" wells (medium only, no cells).

    • Incubate for a period that mirrors the duration of the planned antiviral assay (typically 48-72 hours) at 37°C with 5% CO₂.

  • MTT Assay:

    • After the incubation period, remove 80 µL of the supernatant.

    • Add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

    • Subtract the average absorbance of the "Blank" wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Cell_Control) * 100

    • Plot the % Viability against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism to calculate the CC₅₀ value.

PART 2: Protocols for Antiviral Efficacy Assessment (EC₅₀ Determination)

Once the non-toxic concentration range of Compound T-101 is known, its specific antiviral activity can be determined. We describe two standard methods.

Protocol 2.1: Cytopathic Effect (CPE) Inhibition Assay

Principle: Many viruses cause visible damage to host cells, known as the cytopathic effect (CPE), which includes cell rounding, detachment, and lysis. This assay measures the ability of a compound to prevent virus-induced CPE. It is a rapid and effective method for initial screening.[11]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described in the cytotoxicity protocol (Part 1, Step 1).

  • Infection and Treatment:

    • Prepare serial dilutions of Compound T-101 in a low-serum culture medium (e.g., 2% FBS) at 2X the final desired concentrations. All concentrations should be well below the calculated CC₅₀.

    • Prepare a virus stock diluted in the same low-serum medium to a concentration that will cause 80-100% CPE in 48-72 hours (typically a Multiplicity of Infection, MOI, of 0.01 to 0.1).

    • Remove the growth medium from the cells.

    • Add 50 µL of the compound dilutions to the appropriate wells.

    • Immediately add 50 µL of the diluted virus to the wells.

    • Include a "Virus Control" (cells + virus, no compound) and a "Cell Control" (cells only, no virus or compound).

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for 48-72 hours, or until the "Virus Control" wells show complete CPE.

  • Quantification of CPE Inhibition:

    • The degree of CPE can be scored visually under a microscope.

    • For a quantitative result, cell viability can be measured using the MTT assay as described in the cytotoxicity protocol (Part 1, Steps 4-5). In this context, increased viability corresponds to increased protection from the virus.

  • Data Analysis:

    • Calculate the percentage of protection using the formula: % Protection = [(Abs_Treated - Abs_VirusControl) / (Abs_CellControl - Abs_VirusControl)] * 100

    • Plot the % Protection against the logarithm of the compound concentration and use non-linear regression to determine the EC₅₀ value.

Protocol 2.2: Plaque Reduction Assay

Principle: This assay is considered a gold standard for quantifying viral infectivity. A "plaque" is a localized area of cell death caused by a single infectious virus particle replicating and spreading to adjacent cells. The assay measures the ability of a compound to reduce the number or size of these plaques.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow until they form a confluent monolayer.

  • Infection:

    • Wash the cell monolayers with PBS.

    • Infect the cells with a viral dilution calculated to produce 50-100 well-defined plaques per well (e.g., 100 Plaque-Forming Units, PFU).

    • Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Compound Treatment and Overlay:

    • Prepare various concentrations of Compound T-101 in an overlay medium (e.g., 2X MEM containing 2% FBS and 1.2% Avicel or low-melting-point agarose). The overlay restricts the spread of the virus to adjacent cells, localizing the infection to form plaques.

    • After the adsorption period, remove the viral inoculum and wash the monolayer with PBS.

    • Gently add the compound-containing overlay medium to each well. Include a "Virus Control" well with no compound.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-5 days, depending on the virus, until plaques are visible.

  • Plaque Visualization and Counting:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for 30 minutes.

    • Stain the cells with a 0.1% crystal violet solution for 15-20 minutes. The stain will color the living cells purple, leaving the plaques (areas of dead cells) as clear, unstained zones.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration: % Reduction = [1 - (Plaque_Count_Treated / Plaque_Count_VirusControl)] * 100

    • Plot the % Reduction against the logarithm of the compound concentration and use non-linear regression to determine the EC₅₀ value.

PART 3: Data Interpretation & Reporting

Calculating the Selectivity Index (SI): Using the experimentally derived CC₅₀ and EC₅₀ values, calculate the SI for each virus tested: SI = CC₅₀ / EC₅₀

A high SI value is the most important indicator of a promising antiviral candidate. It demonstrates that the compound is effective at inhibiting the virus at concentrations far below those that cause harm to the host cells.

Data Presentation: Summarize the quantitative results in a clear, tabular format. This allows for easy comparison of the compound's activity against different viruses and its toxicity profile.

Table 1: Hypothetical In Vitro Antiviral Activity Profile of Compound T-101

Parameter Influenza A/PR/8/34 (H1N1) Herpes Simplex Virus 1 (HSV-1)
Cell Line Used MDCK Vero
Assay Method Plaque Reduction CPE Inhibition
CC₅₀ (µM) >100 µM 95 µM
EC₅₀ (µM) 4.5 µM 12.0 µM

| Selectivity Index (SI) | >22.2 | 7.9 |

This table presents hypothetical data for illustrative purposes only.

Conclusion

This application note provides a comprehensive and logical framework for the initial in vitro evaluation of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol (Compound T-101) as a potential antiviral agent. By systematically determining the CC₅₀, EC₅₀, and the resulting Selectivity Index, researchers can make informed, data-driven decisions about the compound's therapeutic potential. A favorable SI warrants progression to more advanced studies, such as mechanism of action elucidation, resistance profiling, and eventually, in vivo efficacy models.

References

  • A Technical Guide to Preliminary Cytotoxicity Studies of Novel SARS-CoV-2 Inhibitors. (n.d.). BenchChem.
  • Techniques for Measuring Antiviral Activity of Novel Compounds. (n.d.). BenchChem.
  • van der Schaar, H. M., et al. (2013). A novel method for high-throughput screening to quantify antiviral activity against viruses that induce limited CPE. Journal of Virological Methods. Retrieved from [Link]

  • Cytotoxicity assay of new synthetic compounds, oseltamivir, and... (n.d.). ResearchGate. Retrieved from [Link]

  • Perez, J. T., et al. (2017). Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses. ASM Journals. Retrieved from [Link]

  • Matsumoto, S., et al. (1972). The antiviral activity of a triazinoindole (SK&F 30097). Proc Soc Exp Biol Med. Retrieved from [Link]

  • Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential. (2023). National Institutes of Health. Retrieved from [Link]

  • Methods of Synthesis and Antiviral Activity of New 4-Alkyl-3-Nitro-1,4-Dihydroazolo[5,1-c][4][7][8]Triazin-4-ols. (2021). National Institutes of Health. Retrieved from [Link]

  • Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. (2024). MDPI. Retrieved from [Link]

  • Triazavirin—A Novel Effective Antiviral Drug. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of some substituted-1,2,4-triazino[5,6-b]indole derivatives as potential antiviral and anticancer agents. (1987). PubMed. Retrieved from [Link]

  • Results for Triazavirin docking to the main 3CL-protease of SARS-CoV-2. (n.d.). ResearchGate. Retrieved from [Link]

  • Gladych, J. M., et al. (1972). Antiviral agents. 5H-as-Triazino(5,6-b) indoles. Journal of Medicinal Chemistry. Retrieved from [Link]

  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (n.d.). MDPI. Retrieved from [Link]

  • What is the mechanism of Triazavirin? (2024). Patsnap Synapse. Retrieved from [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). National Institutes of Health. Retrieved from [Link]

  • Ramadan, E. S., et al. (2019). Synthesis and antimicrobial screening of novel 1,3-dioxolanes linked to N-5 of 5H-1,2,4-triazino[5,6-b]indole-3-thiol. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (2025). National Institutes of Health. Retrieved from [Link]

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Application Note: Protocol for Establishing the Solubility and Handling of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Novel Compounds

5-ethyl-5H-triazino[5,6-b]indole-3-thiol is a novel heterocyclic compound with potential applications in drug discovery. Its large, fused aromatic ring system suggests low intrinsic aqueous solubility, a common challenge for many promising small molecules.[1][2] Furthermore, the presence of a thiol (-SH) functional group introduces a high susceptibility to oxidation, which can lead to the formation of disulfide-linked dimers, altering the compound's activity and solubility profile.[3][4]

Reliable and reproducible in vitro assay data is critically dependent on the complete dissolution and stability of the test compound.[5] Precipitation, even on a microscopic scale, can lead to erroneously low potency readings and high variability between experiments. This document provides a comprehensive, experience-based framework for researchers to systematically determine the optimal dissolution and handling conditions for 5-ethyl-5H-triazino[5,6-b]indole-3-thiol, ensuring the integrity and accuracy of subsequent biological assays.

Physicochemical & Structural Analysis

A proactive analysis of the molecule's structure is the cornerstone of developing a robust handling protocol.

  • Core Structure (triazino[5,6-b]indole): This large, planar, and relatively non-polar heterocyclic system is the primary contributor to the compound's predicted low water solubility. Such structures are often referred to as "brick dust" molecules in the pharmaceutical industry.[6]

  • Thiol Group (-SH): This functional group is a critical determinant of both solubility and stability.

    • pH-Dependent Solubility: The thiol group is weakly acidic. At a pH above its acid dissociation constant (pKa), it will deprotonate to the more polar and significantly more water-soluble thiolate anion (-S⁻).[7][8] This provides a clear strategy for enhancing solubility in aqueous buffers by modulating pH.[9][10]

    • Oxidative Instability: Thiols are readily oxidized, especially in solution exposed to atmospheric oxygen, to form disulfide (-S-S-) bridges.[11] This dimerization event creates a much larger, likely less soluble molecule, and fundamentally changes the chemical entity being tested. This necessitates the use of protective measures.

Workflow for Protocol Development

The following workflow provides a systematic approach to establishing a validated dissolution protocol. It is designed to move from a universal starting point (high-concentration DMSO stock) to a refined, assay-specific working solution.

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Working Solution Development start Weigh Compound prep_stock Dissolve in 100% DMSO (Target: 10-50 mM) start->prep_stock assist_diss Apply Sonication / Gentle Warming (≤37°C) prep_stock->assist_diss check_stock Visual Inspection for Clarity assist_diss->check_stock check_stock->prep_stock Insoluble stock_ok Aliquot & Store at -80°C check_stock->stock_ok Clear dilute Dilute DMSO Stock into Assay Buffer stock_ok->dilute check_precip Assess Kinetic Solubility (Nephelometry / Visual) dilute->check_precip precip_yes Precipitation Observed check_precip->precip_yes Yes precip_no Solution is Clear check_precip->precip_no No troubleshoot Troubleshooting Steps precip_yes->troubleshoot validate Final Validated Protocol precip_no->validate increase_ph Increase Buffer pH (e.g., 7.4 to 8.0) troubleshoot->increase_ph add_antioxidant Add Reducing Agent (DTT or TCEP) troubleshoot->add_antioxidant increase_ph->dilute add_antioxidant->dilute

Caption: Workflow for developing a dissolution protocol.

Detailed Experimental Protocols

Preparation of High-Concentration Master Stock Solution

Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological screening.[12][13]

Objective: To prepare a clear, high-concentration (10-50 mM) stock solution in 100% anhydrous DMSO.

Materials:

  • 5-ethyl-5H-triazino[5,6-b]indole-3-thiol solid

  • Anhydrous, sterile-filtered DMSO (≤0.2% water)

  • Calibrated analytical balance

  • Sterile, low-binding microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculation: Determine the mass of the compound required to achieve the target concentration (e.g., for 1 mL of a 20 mM solution of a compound with MW 230.29 g/mol , weigh 4.61 mg).

  • Weighing: Accurately weigh the compound into a sterile tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Cap the tube securely.

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Assisted Dissolution: If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.[12] Gentle warming in a 37°C water bath can also be used, but must be done with caution to avoid thermal degradation.[12]

  • Inspection: Visually inspect the solution against a bright light source to ensure it is completely clear and free of any particulate matter.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can compromise compound stability.[14][15] Store aliquots at -80°C in tightly sealed containers to prevent water absorption by the hygroscopic DMSO.[16][17]

Determination of Kinetic Aqueous Solubility

This step is crucial for defining the maximum concentration of the compound that can be tolerated in your final aqueous assay buffer without precipitating.[18] The "kinetic" method, where a DMSO stock is diluted into buffer, mimics the actual process used in most high-throughput screening assays.[19][20][21]

Objective: To identify the highest concentration of the compound that remains in solution upon dilution from DMSO into the final assay buffer.

Materials:

  • 10 mM Master Stock Solution in DMSO

  • Final assay buffer (e.g., PBS, pH 7.4)

  • Clear 96-well microplate

  • Multichannel pipette

  • Plate reader with nephelometry capability (optional, but recommended)

Procedure:

  • Plate Setup: Add 198 µL of the final assay buffer to multiple wells of a 96-well plate.

  • Dilution: Add 2 µL of the 10 mM DMSO stock solution to the first well. This creates a 100 µM compound solution with 1% DMSO. Mix thoroughly by pipetting up and down.

  • Observation: Let the plate incubate at room temperature for 1-2 hours.

  • Assessment:

    • Visual: Inspect the wells for any signs of cloudiness or precipitate against a dark background.

    • Instrumental (Preferred): Measure light scattering using a nephelometer. A significant increase in scattered light compared to a buffer/DMSO control well indicates precipitation.[18][19]

  • Interpretation: The highest concentration that remains clear is the upper limit for your assay's working concentration. If 100 µM precipitates, the master stock should be serially diluted in DMSO and the experiment repeated to find the solubility limit.

Protocol Optimization for Thiol-Containing Compounds

If solubility is limited or if assay results are inconsistent, the unique chemistry of the thiol group must be addressed directly.

Protocol A: pH Modification

Rationale: Increasing the pH of the buffer will deprotonate the acidic thiol group to the more soluble thiolate anion.[7]

Procedure:

  • Repeat the Kinetic Solubility Assay (Section 4.2) using buffers of increasing pH (e.g., pH 7.4, 7.8, 8.2).

  • Compare the solubility limits at each pH to determine if basification improves solubility.

Protocol B: Addition of a Reducing Agent

Rationale: The thiol group is prone to forming a disulfide-linked dimer via oxidation. This can be prevented by maintaining a reducing environment.[3][11] Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over dithiothreitol (DTT) as it is odorless, more stable at higher pH, and does not contain a thiol itself, reducing interference with certain assay formats.[3][22]

Procedure:

  • Prepare your final assay buffer and supplement it with 1-5 mM TCEP or DTT.

  • Repeat the Kinetic Solubility Assay (Section 4.2) using this supplemented buffer.

  • Compare the results to the assay performed without a reducing agent. The presence of a reducing agent should prevent oxidative dimerization, potentially improving consistency even if the initial solubility is unchanged.[23]

Summary of Recommendations & Key Data

ParameterRecommendationRationale & Citation
Primary Stock Solvent 100% Anhydrous DMSOUniversal solvent for poorly soluble compounds in drug discovery; minimizes water uptake.[12][13][17]
Stock Concentration 10-50 mMProvides a sufficiently concentrated stock for serial dilutions into various assay formats.
Stock Storage -80°C, single-use aliquotsPrevents degradation from repeated freeze-thaw cycles and minimizes water absorption.[14][16]
Final DMSO in Assay Keep as low as possible, typically <0.5%High concentrations of DMSO can be cytotoxic and interfere with assay components.[12][13]
Solubility Enhancement Increase buffer pH (e.g., to 8.0)Deprotonates the acidic thiol group to the more soluble thiolate form.[7][9]
Stability Enhancement Add 1-5 mM TCEP or DTT to bufferMaintains the thiol in its reduced state, preventing oxidative dimerization.[3][22][23]
Quality Control Always include a vehicle control (buffer + same final DMSO %)Differentiates compound effects from solvent effects.[12]

Conclusion

Establishing a robust dissolution and handling protocol is not a trivial preliminary step but a fundamental requirement for generating high-quality, reliable data. For a challenging molecule like 5-ethyl-5H-triazino[5,6-b]indole-3-thiol, a systematic approach based on its chemical properties is essential. By starting with a high-quality DMSO stock and systematically evaluating the effects of pH and reducing agents on aqueous solubility and stability, researchers can define an optimal protocol. This diligence ensures that the observed biological activity is a true reflection of the compound's properties, rather than an artifact of poor solubility or chemical instability.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
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Application & Protocol Guide: Characterizing 5-ethyl-5H-triazino[5,6-b]indole-3-thiol as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive framework and detailed experimental protocols for the investigation of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol (CAS 36047-55-9) , a member of the promising triazino[5,6-b]indole heterocyclic class. While the precise molecular target of this specific compound is not yet fully elucidated in published literature, the chemical scaffold is frequently associated with the inhibition of protein kinases, which are critical regulators of cellular signaling and prominent targets in drug discovery.[1][2][3] This guide presents a logical, multi-stage workflow designed for researchers to first identify the specific enzymatic targets of this compound and subsequently perform a detailed characterization of its inhibitory mechanism and cellular activity. The protocols are centered around a kinase-focused hypothesis but are adaptable for other enzyme classes.

Part 1: Introduction to the Triazino[5,6-b]indole Scaffold

The 5H-[1][4][5]triazino[5,6-b]indole core structure represents a versatile scaffold in medicinal chemistry. Derivatives have been synthesized and evaluated for a wide range of biological activities, including antiprotozoal, antimicrobial, and anticancer properties.[4][6][7] Notably, significant research has focused on their role as potent enzyme inhibitors. Several studies have identified compounds from this class as inhibitors of critical protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and components of the PI3K/mTOR signaling pathway.[1][3][8]

Given this precedent, 5-ethyl-5H-triazino[5,6-b]indole-3-thiol is a strong candidate for investigation as a kinase inhibitor. This guide provides the necessary protocols to systematically test this hypothesis, from broad-panel screening to in-depth mechanistic studies.

Part 2: Target Identification Workflow

For a novel compound with a promising scaffold but an unknown specific target, the initial step is to screen it against a diverse panel of relevant enzymes. This unbiased approach maximizes the probability of identifying high-affinity targets and revealing potential off-target effects early in the discovery process.

Workflow for Kinase Target Identification

The following diagram outlines a standard workflow for moving from a candidate compound to a validated lead.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Cellular & In Vivo Analysis Compound 5-ethyl-5H-triazino [5,6-b]indole-3-thiol Screening Broad-Spectrum Kinase Panel (e.g., 400+ Kinases) Compound->Screening Hit_ID Primary Hit Identification (% Inhibition > 70% @ 1µM) Screening->Hit_ID IC50 IC50 Determination (Dose-Response Curve) Hit_ID->IC50 MoA Mechanism of Action Studies (Enzyme Kinetics) IC50->MoA Selectivity Selectivity Profiling (Against Related Kinases) IC50->Selectivity Cellular_Target Cellular Target Engagement (e.g., CETSA) MoA->Cellular_Target Downstream Downstream Pathway Analysis (Western Blot) Cellular_Target->Downstream

Caption: Target identification and validation workflow.

Protocol 1: Broad-Spectrum Kinase Panel Screening

Objective: To identify the primary kinase target(s) of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol.

Rationale: Commercial services (e.g., Eurofins DiscoverX, Promega) offer comprehensive kinase screening panels. Submitting the compound for a single-dose screen (e.g., at 1 µM) against hundreds of kinases is a cost-effective method to identify primary "hits." The data is typically reported as percent inhibition relative to a control.

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol (e.g., 10 mM in 100% DMSO). The purity of the compound should be >95%. Santa Cruz Biotechnology is a commercial supplier of this compound (CAS 36047-55-9).[9]

  • Submission to Vendor: Dilute the stock solution to the concentration required by the screening service and ship according to their instructions.

  • Assay Principle (Example: ADP-Glo™ Kinase Assay): The assay quantifies the amount of ADP produced during the kinase reaction. A proprietary ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is proportional to ADP produced and, therefore, kinase activity. Inhibitors will result in a lower light signal.

  • Data Analysis: Analyze the report to identify kinases where inhibition exceeds a pre-defined threshold (e.g., >70%). These are considered primary hits and warrant further investigation.

Part 3: In Vitro Characterization of a Identified Target

Once a primary hit is identified (for this guide, we will use EGFR as a representative example based on literature for this scaffold), the next step is to quantify its potency and understand its mechanism of inhibition.

Protocol 2: IC50 Determination using the ADP-Glo™ Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the target kinase (e.g., EGFR).

Materials:

  • Recombinant human EGFR enzyme

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP, MgCl2, DTT, and kinase buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 5-ethyl-5H-triazino[5,6-b]indole-3-thiol

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the compound. Start with a 100 µM stock and perform 1:3 serial dilutions in kinase buffer containing DMSO, ensuring the final DMSO concentration in the assay is constant (e.g., 1%).

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compound or vehicle (DMSO control) to the wells of a 384-well plate.

    • Add 5 µL of a 2X kinase/substrate solution.

    • Initiate the reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at or near the Km for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data: Set the vehicle-only wells as 100% activity and a "no enzyme" control as 0% activity.

    • Plot the normalized percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

ParameterDescriptionExample Value
IC50 Concentration for 50% inhibition34.1 nM[3]
Hill Slope Steepness of the dose-response curve~1.0
Max Inhibition Maximum achievable inhibition>95%
Table 1: Example IC50 Data Presentation. Note: Value is illustrative based on a related compound.
Protocol 3: Mechanism of Action (MoA) Studies

Objective: To determine if the compound inhibits the kinase in an ATP-competitive, non-competitive, or uncompetitive manner.

Rationale: This is achieved by measuring the inhibitor's effect on enzyme kinetics at varying concentrations of both the inhibitor and the substrate (ATP). The resulting data can be visualized using a Lineweaver-Burk (double reciprocal) plot.

G cluster_0 Modes of Reversible Inhibition A Competitive (Binds to E) Vmax unchanged, Km increases B Non-competitive (Binds to E or ES) Km unchanged, Vmax decreases C Uncompetitive (Binds to ES) Both Vmax and Km decrease Inhibitor Inhibitor (I) Enzyme Enzyme (E) Inhibitor->Enzyme Forms EI Blocks S binding Inhibitor->Enzyme Forms EI (Non-competitive, Allosteric) ES_Complex ES Complex Inhibitor->ES_Complex Forms ESI (Uncompetitive) Enzyme->ES_Complex + S Substrate Substrate (S) Substrate->ES_Complex Product E + Product ES_Complex->Product

Caption: Differentiating modes of enzyme inhibition.

Procedure:

  • Experimental Setup: Set up a matrix of reactions. The rows will represent different fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50, 5x IC50). The columns will represent a range of ATP concentrations (e.g., from 0.1x Km to 10x Km).

  • Kinase Assay: Perform the kinase assay as described in Protocol 2 for each condition in the matrix. Measure the initial reaction velocity (rate of ADP production).

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction velocity versus ATP concentration and fit to the Michaelis-Menten equation to determine the apparent Vmax and Km.

    • Create a Lineweaver-Burk plot (1/Velocity vs. 1/[ATP]) for each inhibitor concentration.

    • Interpretation:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

Part 4: Cellular Activity Validation

Demonstrating that an inhibitor is active in a cellular environment is a critical step. This confirms cell permeability and engagement with the target in its native environment.

Protocol 4: Western Blot for Downstream Pathway Inhibition

Objective: To assess if the compound inhibits the phosphorylation of a known downstream substrate of the target kinase in a relevant cancer cell line.

Rationale: For our example target, EGFR, a key downstream substrate is EGFR itself (autophosphorylation) and other proteins like AKT. A successful inhibitor should reduce the level of phosphorylated EGFR (p-EGFR) and phosphorylated AKT (p-AKT) without affecting the total protein levels.

Cell Line Example: A549 (human lung carcinoma), which expresses EGFR.

Procedure:

  • Cell Culture: Culture A549 cells to ~80% confluency.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol (e.g., 0.1 µM, 1 µM, 10 µM) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to activate the EGFR pathway. Include an unstimulated control.

  • Cell Lysis: Immediately wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Probe with primary antibodies overnight (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, and a loading control like anti-GAPDH).

    • Wash and probe with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: A dose-dependent decrease in the p-EGFR and p-AKT signals in the inhibitor-treated lanes compared to the EGF-stimulated control, with no significant change in total EGFR, total AKT, or GAPDH levels.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates EGFR->EGFR PI3K PI3K EGFR->PI3K Activates Inhibitor 5-ethyl-5H-triazino [5,6-b]indole-3-thiol Inhibitor->EGFR Inhibits Kinase Domain AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation

Caption: Simplified EGFR signaling pathway and point of inhibition.

References

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Application Notes & Protocols: Strategic Derivatization of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 5H-triazino[5,6-b]indole scaffold is a privileged heterocyclic system recognized for its diverse and potent biological activities, including antiviral, anticancer, and enzyme inhibitory properties.[1][2][3] The specific analogue, 5-ethyl-5H-[4][5][6]triazino[5,6-b]indole-3-thiol[7], presents a unique opportunity for medicinal chemistry exploration due to its reactive 3-thiol group. This nucleophilic center serves as an ideal handle for structural modification, enabling the synthesis of diverse compound libraries to probe structure-activity relationships (SAR) and optimize pharmacokinetic profiles. This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of this core molecule through S-alkylation, S-acylation, and Mannich base formation, aimed at enhancing its therapeutic potential.

Rationale for Derivatization: Targeting Improved Pharmacological Profiles

The primary objective of derivatizing the 5-ethyl-5H-triazino[5,6-b]indole-3-thiol core is to systematically modulate its physicochemical and biological properties. The thiol group (-SH) is a highly versatile functional group for chemical modification.[4][8] By converting the thiol into various thioethers, thioesters, and other sulfur-linked analogues, researchers can fine-tune the molecule's characteristics.

Key Goals of Derivatization:

  • Enhance Target Affinity and Potency: Introducing substituents that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) with the biological target can significantly increase binding affinity and, consequently, inhibitory potency.

  • Improve Pharmacokinetic Properties (ADME): Modifications can be designed to increase aqueous solubility, enhance metabolic stability against enzymatic degradation, and improve cell membrane permeability, leading to better bioavailability and in vivo efficacy.

  • Explore Structure-Activity Relationships (SAR): Synthesizing a focused library of derivatives allows for a systematic investigation of how different chemical functionalities at the 3-position influence biological activity. This knowledge is crucial for rational drug design.[9]

  • Reduce Off-Target Effects and Toxicity: Fine-tuning the molecular structure can improve selectivity for the desired target over other proteins, potentially reducing unwanted side effects and overall toxicity.[3]

Derivatization_Workflow cluster_strategies Derivatization Strategies cluster_derivatives Derivative Classes Core 5-ethyl-5H-triazino[5,6-b]indole-3-thiol (Parent Compound) S_Alkylation S-Alkylation Core->S_Alkylation Reaction S_Acylation S-Acylation Core->S_Acylation Reaction Mannich_Base Mannich Reaction Core->Mannich_Base Reaction Thioethers Thioethers (R-S-Core) S_Alkylation->Thioethers Thioesters Thioesters (R-CO-S-Core) S_Acylation->Thioesters Mannich Mannich Bases (R₂N-CH₂-S-Core) Mannich_Base->Mannich Evaluation Biological Evaluation (In Vitro & In Vivo Assays) Thioethers->Evaluation Thioesters->Evaluation Mannich->Evaluation SAR SAR Analysis & Lead Optimization Evaluation->SAR

Figure 1: General workflow for derivatization and evaluation.

Synthetic Protocols: A Practical Guide

The following protocols are designed to be robust and adaptable. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Strategy I: S-Alkylation for Thioether Synthesis

S-alkylation is a foundational method for introducing a wide array of substituents. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the thiolate anion, generated in situ by a base, attacks an alkyl halide.[4][10]

Causality: The choice of base and solvent is critical. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is preferred as it effectively solvates the cation of the base while leaving the thiolate anion highly reactive.[10] A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the thiol without causing unwanted side reactions.

S_Alkylation_Scheme reactant1 Core-SH arrow K₂CO₃, DMF Room Temp. or 50°C reactant1->arrow plus1 + reactant2 R-X (Alkyl Halide) reactant2->arrow product Core-S-R (Thioether) arrow->product plus2 + byproduct KX + KHCO₃ Mannich_Reaction_Scheme reactant1 Core-SH arrow Ethanol Reflux reactant1->arrow plus1 + reactant2 CH₂O (Formaldehyde) reactant2->arrow plus2 + reactant3 R₂NH (Secondary Amine) reactant3->arrow product Core-S-CH₂-NR₂ (Mannich Base) arrow->product plus3 + byproduct H₂O

Sources

Application Notes and Protocols for Evaluating the Antimalarial Properties of Triazinoindoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimalarials and the Promise of Triazinoindoles

The relentless evolution of drug resistance in Plasmodium parasites, the causative agents of malaria, presents a formidable challenge to global health. This necessitates a robust and continuous pipeline of novel antimalarial agents with diverse mechanisms of action. Triazinoindoles have emerged as a promising class of heterocyclic compounds, with preliminary studies indicating significant antiplasmodial activity. Their unique chemical architecture offers a fertile ground for structural modifications to enhance potency and selectivity. Some research suggests that the antimalarial action of certain 1,2,4-triazino[5,6b]indole derivatives may involve association with ferriprotoporphyrin IX and interaction with parasitic DNA[1]. This is reminiscent of the mechanism of established antimalarials like chloroquine, which interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite[2][3].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for rigorously testing the antimalarial properties of novel triazinoindole compounds. The protocols detailed herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.

Part 1: In Vitro Efficacy Assessment Against Plasmodium falciparum

The initial evaluation of any potential antimalarial compound hinges on its in vitro activity against the most lethal human malaria parasite, Plasmodium falciparum. This section outlines two robust and widely adopted assays for determining the 50% inhibitory concentration (IC50) of triazinoindole derivatives.

SYBR Green I-Based Fluorescence Assay: A High-Throughput Approach

The SYBR Green I assay is a cornerstone of modern antimalarial drug screening due to its simplicity, cost-effectiveness, and suitability for high-throughput applications[4]. The assay leverages the principle that SYBR Green I dye intercalates with double-stranded DNA, emitting a fluorescent signal proportional to the amount of parasitic DNA, and thus, parasite proliferation[5][6].

Causality of Experimental Choices:

  • Asynchronous vs. Synchronized Cultures: While asynchronous cultures can be used for initial screening, synchronized ring-stage cultures are preferred for more precise IC50 determination, as they ensure a homogenous starting population and reduce variability.

  • Incubation Period: A 72-hour incubation period is standard as it allows for at least one full intraerythrocytic developmental cycle of P. falciparum, providing a clear window to observe the inhibitory effects of the compounds.

  • Controls: The inclusion of both positive (a known antimalarial like chloroquine or artemisinin) and negative (vehicle-treated) controls is critical for validating the assay's performance and for normalizing the data.

Experimental Workflow:

In_Vitro_SYBR_Green_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A P. falciparum Culture (Synchronized Ring-Stage) C Incubate Parasites with Compounds in 96-well Plate (72h) A->C B Serial Dilution of Triazinoindole Compounds B->C D Lyse Cells and Add SYBR Green I Lysis Buffer C->D E Incubate in the Dark D->E F Read Fluorescence (485nm ex / 530nm em) E->F G Calculate IC50 Values F->G

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Detailed Protocol:

  • Parasite Culture: Maintain asynchronous or synchronized (ring-stage) cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) P. falciparum strains in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

  • Compound Preparation: Prepare a stock solution of each triazinoindole compound in 100% DMSO. Perform serial two-fold dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent toxicity.

  • Assay Plate Setup: In a 96-well black, clear-bottom microplate, add 100 µL of the parasite culture (1% parasitemia, 2% hematocrit) to each well. Add 100 µL of the diluted compounds to the respective wells. Include wells with parasite culture treated with a standard antimalarial (e.g., chloroquine) as a positive control and wells with parasite culture treated with the vehicle (culture medium with the same final DMSO concentration) as a negative control. Also include wells with uninfected erythrocytes as a background control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 2X SYBR Green I dye. Add 100 µL of this lysis buffer to each well.

  • Fluorescence Reading: Incubate the plate in the dark at room temperature for 1-2 hours. Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Normalize the fluorescence values to the negative control (100% growth) and calculate the percentage of parasite growth inhibition for each compound concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Parasite Lactate Dehydrogenase (pLDH) Assay: An Enzymatic Approach

The pLDH assay is another widely used method for assessing parasite viability[4]. It is based on the detection of the parasite-specific lactate dehydrogenase enzyme, which is absent in mature mammalian erythrocytes[7]. The activity of pLDH is measured by its ability to catalyze the oxidation of lactate to pyruvate, with the concomitant reduction of a tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically[8].

Causality of Experimental Choices:

  • Enzyme Specificity: The use of pLDH as a biomarker is highly specific to the parasite, minimizing background noise from the host red blood cells.

  • Colorimetric Detection: The colorimetric readout is straightforward and can be measured with a standard microplate reader, making the assay accessible to most laboratories.

  • Kinetic vs. Endpoint: This protocol describes an endpoint assay, which is suitable for screening. Kinetic assays can also be performed to study the real-time inhibition of the enzyme.

Experimental Workflow:

pLDH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A P. falciparum Culture (Synchronized Ring-Stage) C Incubate Parasites with Compounds in 96-well Plate (72h) A->C B Serial Dilution of Triazinoindole Compounds B->C D Lyse Cells to Release pLDH C->D E Add Substrate/Dye Mixture (Lactate, NAD+, NBT/PES) D->E F Read Absorbance (e.g., 650 nm) E->F G Calculate IC50 Values F->G

Caption: Workflow for the parasite lactate dehydrogenase (pLDH) assay.

Detailed Protocol:

  • Parasite Culture and Compound Treatment: Follow steps 1-4 of the SYBR Green I assay protocol.

  • Cell Lysis: After the 72-hour incubation, lyse the erythrocytes by freeze-thawing the plate at -20°C or by adding a lysis buffer (e.g., 0.1% Triton X-100).

  • pLDH Reaction: Prepare a reaction mixture containing Malstat reagent (which includes lactate and NAD+), NBT (nitroblue tetrazolium), and PES (phenazine ethosulfate). Add 100 µL of this mixture to each well.

  • Incubation and Reading: Incubate the plate in the dark at room temperature for 30-60 minutes. The reaction is stopped by adding 5% acetic acid. Read the absorbance at a wavelength of approximately 650 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance of uninfected erythrocytes. Normalize the absorbance values to the negative control (100% pLDH activity) and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value as described for the SYBR Green I assay.

Data Presentation: In Vitro Activity

Summarize the IC50 values for each triazinoindole compound against both chloroquine-sensitive and -resistant P. falciparum strains in a clear and concise table.

Compound IDTriazinoindole DerivativeIC50 (nM) vs. 3D7 (CQ-sensitive)IC50 (nM) vs. Dd2 (CQ-resistant)Resistance Index (RI) (IC50 Dd2 / IC50 3D7)
TZI-001[Structure/Name][Value][Value][Value]
TZI-002[Structure/Name][Value][Value][Value]
TZI-003[Structure/Name][Value][Value][Value]
Chloroquine(Positive Control)[Value][Value][Value]
Cytotoxicity Assessment: Determining Selectivity

A crucial aspect of antimalarial drug discovery is to ensure that the compounds are selectively toxic to the parasite and not to host cells. This is assessed by determining the 50% cytotoxic concentration (CC50) against a mammalian cell line and calculating the selectivity index (SI).

Causality of Experimental Choices:

  • Cell Line Selection: Human cell lines such as HEK293 (human embryonic kidney), HepG2 (human liver carcinoma), or WI-38 (human lung fibroblasts) are commonly used as they represent different tissue types and are well-characterized[9][10].

  • MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability. Viable cells with active metabolism convert MTT into a purple formazan product, which is measured spectrophotometrically.

Detailed Protocol:

  • Cell Culture: Culture the chosen mammalian cell line in the appropriate medium (e.g., DMEM for HEK293) supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Replace the medium with fresh medium containing serial dilutions of the triazinoindole compounds. Incubate for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Reading: Read the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the CC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

  • Selectivity Index (SI): Calculate the SI for each compound using the formula: SI = CC50 (mammalian cells) / IC50 (P. falciparum) . A higher SI value indicates greater selectivity for the parasite.

Part 2: In Vivo Efficacy Assessment in a Murine Malaria Model

Compounds that demonstrate potent and selective in vitro activity must be evaluated for their in vivo efficacy in a relevant animal model. The Plasmodium berghei ANKA infection in mice is a widely used and well-established model for the blood-stage of malaria[11][12].

Causality of Experimental Choices:

  • P. berghei ANKA Strain: This strain is commonly used because it produces a lethal infection in mice, providing a clear endpoint (survival) for assessing drug efficacy. It can also induce cerebral malaria-like symptoms in some mouse strains, which can be relevant for studying severe malaria.

  • Four-Day Suppressive Test (Peters' Test): This is a standard primary in vivo screen to assess the schizonticidal activity of a compound[11]. Treatment is initiated shortly after infection and continued for four days, allowing for the determination of the compound's ability to suppress parasitemia.

  • Monitoring Parasitemia and Survival: These are the primary endpoints for assessing the efficacy of the test compounds. A significant reduction in parasitemia and an increase in mean survival time compared to the untreated control group indicate antimalarial activity.

Experimental Workflow:

In_Vivo_Workflow cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints A Infect Mice with P. berghei ANKA B Administer Triazinoindoles (or Vehicle/Standard Drug) for 4 Days A->B C Monitor Parasitemia (Giemsa-stained Smears) B->C D Monitor Survival B->D E Data Analysis: % Suppression & Mean Survival Time C->E D->E

Caption: Workflow for the in vivo four-day suppressive test.

Detailed Protocol:

  • Animal Model: Use Swiss albino or BALB/c mice (female, 6-8 weeks old, 20-25 g).

  • Parasite Inoculation: Infect the mice intraperitoneally with 1 x 10^7 P. berghei ANKA-parasitized red blood cells obtained from a donor mouse.

  • Grouping and Treatment: Randomly divide the infected mice into groups (n=5-6 mice per group):

    • Negative Control: Treated with the vehicle used to dissolve the compounds (e.g., 7% Tween 80, 3% ethanol in distilled water).

    • Positive Control: Treated with a standard antimalarial drug (e.g., chloroquine at 10 mg/kg/day or artesunate at 5 mg/kg/day).

    • Test Groups: Treated with different doses of the triazinoindole compounds (e.g., 10, 30, and 100 mg/kg/day)[11].

    • Administer the treatments orally or intraperitoneally once daily for four consecutive days, starting 2-4 hours post-infection.

  • Monitoring Parasitemia: On day 5 post-infection, collect a drop of blood from the tail of each mouse to prepare a thin blood smear. Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Monitoring Survival: Monitor the mice daily for 30 days and record the mortality to determine the mean survival time for each group.

  • Data Analysis:

    • Percent Suppression of Parasitemia: Calculate using the formula: [ (A - B) / A ] * 100, where A is the mean parasitemia in the negative control group and B is the mean parasitemia in the treated group.

    • Mean Survival Time (MST): Calculate the average number of days the mice survived in each group. An increase in MST in the treated groups compared to the negative control indicates efficacy.

Data Presentation: In Vivo Efficacy

Present the in vivo data in a comprehensive table, including the dose, route of administration, percent suppression of parasitemia, and mean survival time.

Treatment GroupDose (mg/kg/day)RouteMean Parasitemia on Day 5 (%) ± SD% Suppression of ParasitemiaMean Survival Time (Days) ± SD
Negative Control (Vehicle)-p.o.[Value]0[Value]
Positive Control (Chloroquine)10p.o.[Value][Value][Value]
TZI-00110p.o.[Value][Value][Value]
TZI-00130p.o.[Value][Value][Value]
TZI-001100p.o.[Value][Value][Value]
TZI-00210p.o.[Value][Value][Value]
TZI-00230p.o.[Value][Value][Value]
TZI-002100p.o.[Value][Value][Value]

Conclusion and Future Directions

The experimental framework detailed in this application note provides a robust and logical progression for the evaluation of triazinoindoles as potential antimalarial drug candidates. By systematically assessing their in vitro potency and selectivity, followed by in vivo efficacy, researchers can confidently identify promising lead compounds for further development. Future studies should focus on elucidating the precise molecular targets of the most active triazinoindoles, conducting pharmacokinetic and pharmacodynamic (PK/PD) studies, and evaluating their efficacy against other Plasmodium species, including the liver and gametocyte stages, to fully characterize their antimalarial profile.

References

  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509-520. [Link]

  • Ho, M. T., He, L. H., & Li, Y. (2005). 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity. Bioorganic & Medicinal Chemistry, 13(9), 3177-3181. [Link]

  • Espíndola, M. R., Varotti, F. P., Aguiar, A. C. C., Andrade, S. N., & Rocha, E. M. M. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]

  • World Health Organization. (2009). Methods for surveillance of antimalarial drug efficacy. [Link]

  • Cellabs. (n.d.). QuantimalTM pLDH Malaria CELISA. [Link]

  • World Health Organization. (2010). P. falciparum drug sensitivity assay using SYBR® Green I V1.0. [Link]

  • Muda, Z., Mokhtar, N., & Normi, Y. M. (2013). Plasmodium berghei ANKA infection in ICR mice as a model of cerebral malaria. Iranian journal of parasitology, 8(4), 543–552. [Link]

  • D'Alessandro, S., Silvestrini, F., Dechering, K., Corbett, Y., Parapini, S., & Taramelli, D. (2016). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. The Journal of antimicrobial chemotherapy, 71(5), 1259–1267. [Link]

  • Noedl, H., Bronnert, J., Yingyuen, K., Wernsdorfer, W. H., & Miller, R. S. (2005). The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples. The American journal of tropical medicine and hygiene, 72(6), 711–714. [Link]

  • White, N. J., Stepniewska, K., & Ashley, E. A. (2021). The assessment of antimalarial drug efficacy in-vivo. Malaria journal, 20(1), 322. [Link]

  • Vista Laboratory Services. (n.d.). Falciparum/Pan Malaria Test Rapid Diagnostic Test for Detecting Malaria Infection. [Link]

  • Singh, K., & Singh, B. (2016). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in pharmacology, 7, 362. [Link]

  • Bacon, D. J., Jambou, R., Fandeur, T., Le Bras, J., Wongsrichanalai, C., & Ringwald, P. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial agents and chemotherapy, 51(5), 1629–1635. [Link]

  • Dinko, B., & Osei-Safo, D. (2015). CONTINUED VALIDATION OF SYBR GREEN-1-BASED FLUORESCENCE ASSAY FOR THE ROUTINE SCREENING OF PLASMODIUM FALCIPARUM SUSCEPTIBILITY. UGSpace. [Link]

  • de Pádula, M., & de Moraes, M. C. (2022). Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis. Molecules (Basel, Switzerland), 27(2), 395. [Link]

  • Leiserowitz, L. (n.d.). Mode of action of antimalarial drugs. Weizmann Institute of Science. [Link]

  • MMV. (2024). Artemisinin: a game-changer in malaria treatment. [Link]

  • Dinko, B., Pritsch, M., & Lell, B. (2018). An Optimized Real-Time qPCR Method for the Effective Detection of Human Malaria Infections. Diagnostics (Basel, Switzerland), 8(2), 30. [Link]

  • Delves, M. J., Vantaux, A., & Lawniczak, M. K. N. (2018). Assay of inhibition of P. berghei ANKA schizont maturation after drug treatment. ResearchGate. [Link]

  • White, N. J. (2017). The assessment of antimalarial drug efficacy in vivo. ResearchGate. [Link]

  • Rudrapal, M., & Chetia, D. (2019). In vitro in vivo and models used for antimalarial activity. International Journal of Pharmaceutical Sciences and Research, 10(5), 2213-2222. [Link]

  • Winzeler, E. A. (2020). Humanization of Drug Metabolism in the Plasmodium berghei Mouse Model for Antimalarial Drug Discovery. MalariaWorld. [Link]

  • D'Alessandro, S., Silvestrini, F., & Dechering, K. (2016). Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Journal of Antimicrobial Chemotherapy, 71(5), 1259-1267. [Link]

  • Espindola, M. R., Varotti, F. P., & Aguiar, A. C. C. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. ResearchGate. [Link]

Sources

Comprehensive Analytical Techniques for the Characterization of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-ethyl-5H-triazino[5,6-b]indole-3-thiol, a heterocyclic compound belonging to the triazinoindole class, is of significant interest to researchers in drug discovery and development due to its potential biological activities. The unique fused ring system, incorporating both a triazine and an indole moiety, along with a reactive thiol group, presents a scaffold for the synthesis of diverse derivatives with a wide range of pharmacological properties. Accurate and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical aspects of the drug development pipeline.

This guide provides a detailed overview of the essential analytical techniques for the thorough characterization of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the selection of each method and the interpretation of the resulting data.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is crucial for interpreting analytical data.

  • Molecular Formula: C₁₁H₁₀N₄S[1]

  • Molecular Weight: 230.29 g/mol [1]

  • CAS Number: 36047-55-9[1]

The structure comprises a tricyclic system where an ethyl group is attached to the nitrogen at position 5 of the indole ring, and a thiol group is at position 3 of the triazine ring. This distinct arrangement of functional groups dictates the choice of analytical methods.

I. Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the presence of key functional groups.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol.

Causality Behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is critical as it can solubilize the compound and its N-H and S-H protons are less likely to exchange rapidly, allowing for their observation. The operating frequency of the NMR spectrometer (e.g., 400 or 500 MHz) is chosen to achieve better signal dispersion and resolution, which is particularly important for resolving the aromatic protons of the indole ring.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard single-pulse experiment

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio)

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30)

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

    • Reference: DMSO-d₆ at 39.52 ppm.

  • Data Analysis and Interpretation:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities (singlet, doublet, triplet, etc.) to assign the signals to the specific protons and carbons in the molecule.

Expected Data: Based on data for the closely related 5,6-diethyl-5H-[2][3][4]triazino[5,6-b]indole-3-thiol[2], the following are the anticipated chemical shifts for 5-ethyl-5H-triazino[5,6-b]indole-3-thiol in DMSO-d₆:

Assignment ¹H NMR (δ, ppm) Multiplicity J (Hz) ¹³C NMR (δ, ppm)
SH~14.5s--
Aromatic-H7.5 - 7.8m-119.0 - 151.0
N-CH₂~4.3q~7.2~38.0
CH₃~1.4t~7.2~14.0
C=S---~180.0

Note: The exact chemical shifts may vary slightly.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used techniques.

Causality Behind Experimental Choices: ESI is a soft ionization technique, often preferred for determining the molecular weight as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. EI, a harder ionization technique, is useful for obtaining fragmentation patterns that can provide structural information.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid (0.1%) can be added to the solvent to promote protonation.

  • Instrument Parameters:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3-4 kV

    • Drying Gas (N₂) Flow: 5-10 L/min

    • Drying Gas Temperature: 250-350 °C

    • Mass Range: m/z 100-500

  • Data Analysis and Interpretation:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺. For 5-ethyl-5H-triazino[5,6-b]indole-3-thiol, this should be observed at m/z 231.0699 (calculated for C₁₁H₁₁N₄S⁺).

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Expected Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation may occur. Common fragmentation pathways for triazinoindoles may involve the loss of small neutral molecules.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Causality Behind Experimental Choices: The sample is typically prepared as a KBr pellet to obtain a solid-state spectrum, which minimizes solvent interference. The characteristic vibrational frequencies of the N-H, C-H, C=N, and C=S bonds are key to confirming the structure.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Analysis and Interpretation:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Vibrational Frequencies:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3200N-H stretchIndole N-H (if present in tautomeric form)
3100-3000C-H stretchAromatic C-H
2980-2850C-H stretchAliphatic C-H (ethyl group)
~2550S-H stretchThiol S-H (can be weak or broad)
1620-1580C=N stretchTriazine ring
1480-1440C=C stretchAromatic ring
~1250C=S stretchThione C=S

Note: The thiol (S-H) stretch is often weak and may be difficult to observe.

D. UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for monitoring reactions.

Causality Behind Experimental Choices: Solvents of different polarities (e.g., ethanol, acetonitrile, dichloromethane) are used to assess any solvatochromic shifts, which can provide information about the nature of the electronic transitions.

Protocol 4: UV-Visible Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8.

  • Instrument Parameters:

    • Wavelength Range: 200-800 nm

    • Scan Speed: Medium

    • Blank: Use the same solvent as used for the sample.

  • Data Analysis and Interpretation:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • The indole and triazine chromophores are expected to show characteristic absorption bands in the UV region. The extended conjugation of the fused ring system will influence the position of these bands.

Expected Data: The UV-Vis spectrum of the triazinoindole scaffold is expected to show multiple absorption bands in the range of 220-400 nm, corresponding to π→π* and n→π* electronic transitions.

II. Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of the compound and for separating it from any impurities or byproducts.

A. Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique used for monitoring reaction progress, identifying compounds, and determining the purity of a sample.

Causality Behind Experimental Choices: A mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or methanol) is commonly used as the mobile phase. The ratio is optimized to achieve a good separation of the target compound from any impurities, ideally with an Rf value between 0.3 and 0.7.

Protocol 5: Thin-Layer Chromatography (TLC)

  • Sample Preparation:

    • Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • TLC Plate and Mobile Phase:

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal ratio may need to be determined experimentally.

  • Procedure:

    • Spot the sample solution onto the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • After the solvent front has reached the top of the plate, remove the plate and let it dry.

  • Visualization:

    • Visualize the spots under UV light (254 nm and/or 366 nm).

    • Staining with iodine vapor or potassium permanganate solution can also be used.

  • Data Analysis:

    • Calculate the retardation factor (Rf) for each spot. A single spot indicates a high degree of purity.

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. A reverse-phase HPLC method is generally suitable for a molecule like 5-ethyl-5H-triazino[5,6-b]indole-3-thiol.

Causality Behind Experimental Choices: A C18 column is a good starting point as it provides good retention for moderately polar compounds. A mobile phase consisting of a mixture of an aqueous buffer (to control the ionization of the thiol group) and an organic modifier (like acetonitrile or methanol) is used to elute the compound. Gradient elution is often employed to ensure the separation of impurities with a wide range of polarities.

Protocol 6: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1-1.0 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Instrument and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over time (e.g., 10% B to 90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV detector at a wavelength determined from the UV-Vis spectrum (e.g., 254 nm or the λmax).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

III. Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This is a fundamental technique for confirming the empirical formula.

Causality Behind Experimental Choices: This is a destructive technique that involves the combustion of the sample. The resulting gases are then analyzed to determine the elemental composition. It serves as a final confirmation of the molecular formula determined by mass spectrometry.

Protocol 7: Elemental Analysis

  • Sample Preparation:

    • Provide a pure, dry sample (2-5 mg) to an analytical services laboratory.

  • Instrumentation:

    • Performed using a dedicated CHNS elemental analyzer.

  • Data Analysis:

    • The experimentally determined percentages of C, H, N, and S are compared with the theoretical values calculated from the molecular formula (C₁₁H₁₀N₄S).

Theoretical Values for C₁₁H₁₀N₄S:

  • Carbon (C): 57.37%

  • Hydrogen (H): 4.38%

  • Nitrogen (N): 24.33%

  • Sulfur (S): 13.92%

A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the analytical characterization process.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Characterization cluster_structural Structural Elucidation cluster_purity Purity & Final Confirmation Synthesis Synthesis of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification TLC TLC for Purity Check Purification->TLC MeltingPoint Melting Point Determination Purification->MeltingPoint NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR MeltingPoint->NMR MS Mass Spectrometry (ESI-MS, HRMS) NMR->MS FTIR FTIR Spectroscopy MS->FTIR HPLC HPLC for Purity Assessment FTIR->HPLC ElementalAnalysis Elemental Analysis (CHNS) HPLC->ElementalAnalysis

Caption: A typical workflow for the analytical characterization of a synthesized compound.

Conclusion

The comprehensive characterization of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol requires a multi-technique approach. The combination of spectroscopic methods (NMR, MS, FTIR, UV-Vis), chromatographic techniques (TLC, HPLC), and elemental analysis provides a self-validating system that ensures the unequivocal identification, structural elucidation, and purity assessment of this important heterocyclic compound. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to confidently characterize this and similar molecules, thereby advancing their research and development endeavors.

References

  • Convenient Synthesis 5 H -[2][3][4]Triazine[5,6- b ]indole-3-thiol Derivatives - ResearchGate. Available at: [Link]5]Triazine[56-b_]indole-3-thiol_Derivatives

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

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Application Notes & Protocols: Evaluating 5-ethyl-5H-triazino[5,6-b]indole-3-thiol in Agricultural Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating challenges in global agriculture—ranging from climate change and evolving pest resistance to the demand for sustainable farming practices—necessitate a continuous search for novel agrochemicals. The indole nucleus is a privileged scaffold in medicinal and agricultural chemistry, forming the backbone of numerous bioactive compounds, including essential plant hormones.[1][2][3] When fused with a triazine ring, the resulting triazino[5,6-b]indole system presents a unique chemical architecture with demonstrated potential for broad-spectrum biological activity.[4] This document provides a comprehensive guide for the systematic evaluation of a representative molecule from this class, 5-ethyl-5H-triazino[5,6-b]indole-3-thiol, as a candidate for agricultural applications. We present detailed protocols for its synthesis and characterization, followed by a tiered screening approach to assess its potential as a fungicide, herbicide, and plant growth regulator. The methodologies are designed to be robust and self-validating, with an emphasis on understanding the scientific rationale behind each experimental step.

Introduction: The Triazino[5,6-b]indole Scaffold - A Promising Frontier in Agrochemicals

The indole ring is a fundamental structural motif in nature, most notably as the core of auxin, the principal plant growth hormone.[5] Its derivatives are known to modulate various aspects of plant physiology, including root development, fruit formation, and immune responses.[1][2][3] The 1,2,4-triazine and related triazole moieties are also well-established pharmacophores in agriculture. Triazole fungicides are widely used to combat fungal pathogens by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes.[6][7][8] Similarly, triazine-based compounds are a major class of herbicides that act by disrupting photosynthetic electron transport.[9][10][11]

The fusion of these two potent scaffolds into the triazino[5,6-b]indole system creates a novel chemical entity with the potential for synergistic or entirely new biological activities. Previous research on this heterocyclic system has revealed promising antifungal and herbicidal properties, making it a compelling target for agrochemical discovery.[4][12] This guide uses 5-ethyl-5H-triazino[5,6-b]indole-3-thiol (CAS 36047-55-9) as a model compound to illustrate a comprehensive research and development workflow.[13]

Synthesis and Characterization of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol

The synthesis of the target compound can be achieved through a multi-step process starting from commercially available isatin derivatives. The general synthetic pathway is outlined below.

Synthetic Workflow

Synthesis_Workflow Isatin N-ethylisatin Thiosemicarbazide Thiosemicarbazone Isatin->Thiosemicarbazide + Thiosemicarbazide (Acid catalyst) Cyclization Oxidative Cyclization Thiosemicarbazide->Cyclization e.g., FeCl3 Product 5-ethyl-5H-triazino[5,6-b] indole-3-thiol Cyclization->Product

Caption: Synthetic route for 5-ethyl-5H-triazino[5,6-b]indole-3-thiol.

Protocol: Synthesis of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol

Materials:

  • N-ethylisatin

  • Thiosemicarbazide

  • Glacial acetic acid

  • Ethanol

  • Ferric chloride (FeCl₃)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Synthesis of N-ethylisatin-3-thiosemicarbazone:

    • Dissolve N-ethylisatin (1 equivalent) in warm ethanol.

    • Add a solution of thiosemicarbazide (1.1 equivalents) in warm ethanol containing a few drops of glacial acetic acid.

    • Reflux the mixture for 2-3 hours. The formation of a precipitate indicates product formation.

    • Cool the reaction mixture and filter the solid product. Wash with cold ethanol and dry under vacuum.

  • Oxidative Cyclization to form 5-ethyl-5H-triazino[5,6-b]indole-3-thiol:

    • Suspend the N-ethylisatin-3-thiosemicarbazone (1 equivalent) in a suitable solvent like ethanol or acetic acid.

    • Add a solution of ferric chloride (3 equivalents) dropwise with stirring.

    • Reflux the mixture for 4-6 hours until the reaction is complete (monitor by TLC).

    • Pour the reaction mixture into cold water.

    • Filter the resulting precipitate, wash thoroughly with water to remove inorganic salts, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain pure 5-ethyl-5H-triazino[5,6-b]indole-3-thiol.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Elemental Analysis: To confirm the elemental composition.

Tier 1: In Vitro Screening for Bioactivity

The initial phase of evaluation involves rapid in vitro assays to determine if the compound exhibits any promising biological activity against key agricultural targets.

Antifungal Activity Screening

Rationale: The triazole and triazine moieties are known to possess antifungal properties. This assay will determine the compound's ability to inhibit the growth of economically important plant pathogenic fungi.

Protocol: Broth Microdilution Assay

  • Fungal Strains: Select a panel of representative plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria solani).

  • Culture Preparation: Grow fungi on Potato Dextrose Agar (PDA) to obtain fresh cultures. Prepare spore suspensions or mycelial fragment suspensions in Potato Dextrose Broth (PDB).

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in PDB in a 96-well microtiter plate.

  • Inoculation: Add the fungal suspension to each well.

  • Controls:

    • Positive Control: A commercial fungicide (e.g., a triazole like Tebuconazole).

    • Negative Control: PDB with the fungal suspension and DMSO (at the same concentration as the test wells).

    • Blank: PDB only.

  • Incubation: Incubate the plates at 25-28°C for 48-72 hours.

  • Data Collection: Measure the optical density (OD) at 600 nm using a microplate reader to quantify fungal growth. Calculate the percentage of growth inhibition for each concentration.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) and the concentration that inhibits 50% of growth (IC₅₀).

CompoundF. oxysporum IC₅₀ (µg/mL)B. cinerea IC₅₀ (µg/mL)A. solani IC₅₀ (µg/mL)
Test Compound Data to be determinedData to be determinedData to be determined
Tebuconazole 1-50.5-22-10
DMSO Control No inhibitionNo inhibitionNo inhibition
Caption: Hypothetical data table for antifungal screening results.
Herbicidal Activity Screening

Rationale: Triazine herbicides are known inhibitors of photosynthesis. This assay provides a rapid assessment of the compound's phytotoxicity.

Protocol: Seed Germination and Seedling Growth Assay

  • Plant Species: Select representative monocot (e.g., ryegrass, Lolium perenne) and dicot (e.g., cress, Lepidium sativum) species.

  • Compound Application:

    • Prepare various concentrations of the test compound in a suitable solvent with a surfactant.

    • Line petri dishes with filter paper and add a fixed volume of the test solution to each dish.

  • Sowing: Place a known number of seeds (e.g., 20) in each petri dish.

  • Controls:

    • Positive Control: A commercial herbicide (e.g., Atrazine).

    • Negative Control: Solvent and surfactant solution without the test compound.

  • Incubation: Incubate the dishes in a growth chamber with controlled light and temperature for 7-10 days.

  • Data Collection:

    • Measure the germination rate (%).

    • Measure the root and shoot length of the seedlings.

    • Observe any signs of phytotoxicity (e.g., chlorosis, necrosis).

  • Data Analysis: Calculate the percentage of inhibition for each parameter compared to the negative control. Determine the concentration that causes 50% inhibition (IC₅₀).

Plant Growth Regulatory (PGR) Activity Screening

Rationale: The indole core of the molecule suggests potential auxin-like or anti-auxin activity, which could be beneficial for plant growth regulation.[5][14]

Protocol: Arabidopsis thaliana Root Elongation Assay

  • Plant Material: Use wild-type Arabidopsis thaliana (e.g., Col-0) seedlings.

  • Assay Setup:

    • Prepare Murashige and Skoog (MS) agar medium in square petri plates.

    • Incorporate the test compound at various concentrations into the medium.

  • Seedling Transfer: Germinate seeds on standard MS plates and transfer 5-day-old seedlings to the plates containing the test compound.

  • Controls:

    • Positive Controls: Indole-3-acetic acid (IAA) for growth promotion, and a known auxin inhibitor for growth inhibition.

    • Negative Control: MS medium with the solvent (DMSO).

  • Incubation: Place the plates vertically in a growth chamber for 5-7 days.

  • Data Collection: Scan the plates and measure the primary root length and the number of lateral roots using image analysis software (e.g., ImageJ).

  • Data Analysis: Compare the root growth parameters of the treated seedlings to the controls to identify stimulatory or inhibitory effects.

Tier 2: Greenhouse and Mechanistic Studies

Compounds that show significant activity in Tier 1 screening should be advanced to more complex and realistic evaluation systems.

Greenhouse Efficacy Trials

Objective: To evaluate the compound's performance under controlled environmental conditions on whole plants.

Greenhouse_Workflow cluster_prep Preparation cluster_app Application & Incubation cluster_eval Evaluation Plant_Propagation Propagate Target Plants/ Inoculate with Pathogen Application Apply Compound (Pre- or Post-emergence/ infection) Plant_Propagation->Application Compound_Formulation Formulate Test Compound Compound_Formulation->Application Incubation Incubate in Greenhouse (Controlled Conditions) Application->Incubation Data_Collection Collect Data (Disease Severity, Weed Control, Plant Growth Metrics) Incubation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: General workflow for greenhouse efficacy trials.

Protocol (Example: Fungicidal Trial):

  • Plant Cultivation: Grow host plants (e.g., tomatoes for Alternaria solani) in pots in a greenhouse.

  • Compound Application: Formulate the test compound as a sprayable solution. Apply to plants at different rates.

  • Inoculation: After the spray has dried, inoculate the plants with a spore suspension of the pathogen.

  • Incubation: Maintain the plants in a high-humidity environment to promote disease development.

  • Disease Assessment: After 7-14 days, rate the disease severity on each leaf using a standardized rating scale (e.g., 0 = no disease, 5 = severe necrosis).

  • Data Analysis: Calculate the percent disease control for each treatment compared to the untreated, inoculated control.

Mode of Action Studies

Rationale: Understanding how a compound works is crucial for its development and for managing potential resistance.

  • For Fungicides: If the compound shows strong antifungal activity, investigate its effect on ergosterol biosynthesis, cell membrane integrity, or mitochondrial respiration. The structural similarity to triazoles suggests that inhibition of the lanosterol-14-alpha-demethylase enzyme (CYP51) is a primary hypothesis to test.[7][8]

  • For Herbicides: If phytotoxicity is observed, investigate inhibition of photosynthesis (e.g., using chlorophyll fluorescence measurements) or inhibition of key enzymes in amino acid or lipid biosynthesis pathways. The triazine component points towards a potential interaction with the D1 protein in Photosystem II.[11]

  • For PGRs: If growth-regulating effects are noted, use molecular techniques (e.g., qRT-PCR) to study the expression of auxin-responsive genes.[14]

Conclusion and Future Directions

This guide provides a systematic framework for the initial evaluation of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol and related compounds in an agricultural context. By following a tiered approach from in vitro screening to greenhouse trials and mechanistic studies, researchers can efficiently identify promising candidates for development as novel fungicides, herbicides, or plant growth regulators. The unique combination of the indole and triazine scaffolds offers a rich area for further chemical exploration and optimization to develop next-generation agrochemicals that are both effective and sustainable.

References

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  • RJPT (2019). The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. RJPT. [Link]

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Topic: Synthesis and Application of Radiolabeled 5-ethyl-5H-triazino[5,6-b]indole-3-thiol for Metabolic Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] Radiolabeling is the gold standard for these investigations, providing an unambiguous and quantitative method to track a molecule and its metabolites in vitro and in vivo.[3] The use of isotopic tracers like Carbon-14 (¹⁴C) and Tritium (³H) allows for complete mass balance studies and the detection of all drug-related material, independent of the metabolite's structure or ionization efficiency in mass spectrometry.[1]

The compound 5-ethyl-5H-triazino[5,6-b]indole-3-thiol belongs to the triazinoindole class of heterocycles, which have demonstrated a wide range of biological activities, including antiviral and enzyme-inhibiting properties.[4][5][6][7] A comprehensive metabolic profile is essential to evaluate its potential as a therapeutic agent, identify active or toxic metabolites, and understand its pharmacokinetic profile.

This document provides a detailed guide for the synthesis of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol and its subsequent radiolabeling with both ¹⁴C and ³H. It is designed to provide researchers with not only step-by-step protocols but also the strategic rationale behind the selection of isotopes, labeling positions, and analytical methods, ensuring scientific rigor and reproducibility.

Strategic Considerations for Radiolabeling

The success of a metabolic study hinges on the strategic placement of a stable radiolabel within the drug candidate. The choice of isotope and its position are governed by a balance of synthetic feasibility, metabolic stability, and the specific requirements of the planned biological assays.

Choice of Isotope: Carbon-14 vs. Tritium
  • Carbon-14 (¹⁴C): As a core component of the molecule's backbone, a ¹⁴C label is generally considered metabolically robust.[3] Its long half-life (5730 years) and the low energy of its beta emission make it ideal for quantitative studies like mass balance and whole-body autoradiography. However, ¹⁴C syntheses can be lengthy and often result in lower specific activities compared to tritium.[8][9]

  • Tritium (³H): Tritium labeling offers the significant advantage of achieving very high specific activities, which is crucial for sensitive applications such as receptor binding assays.[2][10] Modern methods like hydrogen isotope exchange (HIE) have made tritium incorporation more straightforward.[11][12] The primary concern is the potential for metabolic lability, where the ³H atom is lost through enzymatic action, leading to the formation of tritiated water and a loss of signal from the parent molecule.[3][10] Therefore, the label must be placed at a position not expected to undergo metabolic cleavage or exchange.

Selection of Labeling Position

For 5-ethyl-5H-triazino[5,6-b]indole-3-thiol, two primary positions are logical candidates for labeling: the N-5 ethyl group and the core triazinoindole scaffold.

  • N-5 Ethyl Group: This position is synthetically accessible for late-stage labeling. Introducing a ¹⁴C label can be achieved using [¹⁴C]ethyl iodide. For tritium, the methylene protons adjacent to the nitrogen are attractive targets for HIE.[12][13] However, N-dealkylation is a common metabolic pathway, which would result in the loss of the label if it resides solely on the ethyl group. Preliminary metabolic stability tests with unlabeled compound are recommended to assess the risk of this pathway.

  • Triazinoindole Core: Placing a ¹⁴C atom within the fused ring system offers the highest assurance of metabolic stability.[14] This is typically accomplished by using a labeled building block, such as [¹⁴C]thiosemicarbazide, earlier in the synthetic route. While robust, this approach requires a dedicated multi-step radiosynthesis from an early-stage precursor.

The following diagram illustrates the key strategic decisions in the radiolabeling workflow.

G cluster_0 Strategic Planning cluster_1 Isotope Options cluster_2 Position Options cluster_3 Synthesis & Application start Target Molecule: 5-ethyl-5H-triazino[5,6-b]indole-3-thiol isotope Choose Isotope start->isotope position Select Labeling Position isotope->position c14 Carbon-14 (Metabolically Stable) isotope->c14 Pros/Cons h3 Tritium (High Specific Activity) isotope->h3 Pros/Cons ethyl N-5 Ethyl Group (Late-stage Labeling) position->ethyl Feasibility core Triazinoindole Core (High Stability) position->core Feasibility synthesis Radiosynthesis Protocol c14->synthesis h3->synthesis ethyl->synthesis core->synthesis qc Purification & QC synthesis->qc studies Metabolic Studies (ADME) qc->studies

Caption: Decision workflow for radiolabeling strategy.

Part I: Synthesis of Unlabeled Standard and Precursors

It is imperative to first synthesize and thoroughly characterize the unlabeled ("cold") target compound. This material serves as a reference standard for identity and purity confirmation (e.g., co-elution in HPLC) and is used to develop and optimize the final radiolabeling reaction conditions on a non-radioactive, larger scale.

The most common route to this scaffold involves the cyclization of an isatin derivative with thiosemicarbazide.[4][15]

Protocol 1: Synthesis of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol

G isatin Isatin ethyl_isatin 5-Ethylisatin (Precursor 1) isatin->ethyl_isatin 1. N-Ethylation (EtI, K₂CO₃, DMF) ethyl_thiosemicarbazone 5-Ethylisatin-3-thiosemicarbazone ethyl_isatin->ethyl_thiosemicarbazone 2. Condensation (Thiosemicarbazide, AcOH) final_product 5-ethyl-5H-triazino[5,6-b]indole-3-thiol ethyl_thiosemicarbazone->final_product 3. Oxidative Cyclization (K₃[Fe(CN)₆], Na₂CO₃)

Caption: Synthetic workflow for the unlabeled target compound.

Step 1: N-Ethylation of Isatin

  • To a solution of isatin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl iodide (EtI, 1.2 eq) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 5-ethylisatin (Precursor 1).

Step 2: Condensation with Thiosemicarbazide

  • Suspend 5-ethylisatin (1.0 eq) and thiosemicarbazide (1.1 eq) in ethanol containing a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-3 hours. A yellow precipitate of 5-ethylisatin-3-thiosemicarbazone will form.

  • Cool the reaction to room temperature, collect the solid by filtration, wash with cold ethanol, and dry.

Step 3: Oxidative Cyclization

  • Suspend the thiosemicarbazone intermediate (1.0 eq) in an aqueous solution of sodium carbonate (Na₂CO₃, 8% w/v).

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Add a 30% aqueous solution of potassium ferricyanide (K₃[Fe(CN)₆]) dropwise until a persistent yellow-orange color is observed.

  • Maintain heating for an additional 1 hour, then cool to room temperature.

  • Filter the hot solution to remove any insoluble byproducts.

  • Acidify the filtrate with glacial acetic acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure product.

Characterization Data for Unlabeled Standard
ParameterExpected Value
Molecular Formula C₁₁H₁₀N₄S[16]
Molecular Weight 230.29 g/mol [16]
Appearance Yellow to orange solid
Melting Point >300 °C (with decomposition)
¹H NMR (DMSO-d₆) δ (ppm): ~1.4 (t, 3H, CH₃), ~4.4 (q, 2H, CH₂), 7.2-8.0 (m, 4H, Ar-H), ~13.5 (br s, 1H, SH/NH)
Mass Spec (ESI-) [M-H]⁻ at m/z 229.1

Part II: Protocols for Radiolabeling

All operations involving radioactive materials must be conducted in a certified radiochemistry laboratory by trained personnel, following all institutional and regulatory safety guidelines.

Protocol A: [¹⁴C] Labeling via Late-Stage N-Alkylation

This method introduces the ¹⁴C label in the final synthetic step, which is highly efficient for expensive radiolabeled reagents.[17] It requires the synthesis of the N-des-ethyl precursor.

G precursor 5H-triazino[5,6-b]indole-3-thiol (Unlabeled Precursor) reaction Microscale N-Alkylation (Cs₂CO₃, DMF) precursor->reaction reagent [¹⁴C]Ethyl Iodide (CH₃¹⁴CH₂I) reagent->reaction product [¹⁴C]-5-ethyl-5H-triazino[5,6-b]indole-3-thiol reaction->product

Caption: Workflow for late-stage ¹⁴C-labeling.

1. Precursor Synthesis: Synthesize 5H-triazino[5,6-b]indole-3-thiol using the method in Protocol 1, but starting with isatin (not N-ethylisatin).

2. Radiolabeling Reaction:

  • In a 1 mL reaction vial, dissolve the precursor (e.g., 1-2 mg, 1.0 eq) in anhydrous DMF (100-200 µL).

  • Add cesium carbonate (Cs₂CO₃, 2.0 eq) to the solution.

  • In a separate vial, dilute the stock solution of [¹⁴C]ethyl iodide (e.g., 50 mCi/mmol, 0.1-0.5 mCi) to the desired concentration in DMF.

  • Transfer the [¹⁴C]ethyl iodide solution (1.1 eq) to the reaction vial containing the precursor.

  • Seal the vial and heat at 60 °C for 1-2 hours, or until radio-TLC indicates complete conversion of the precursor.

  • Cool the reaction mixture and prepare for HPLC purification.

Protocol B: [³H] Labeling via Iridium-Catalyzed Hydrogen Isotope Exchange (HIE)

This advanced method allows for the direct exchange of hydrogen atoms on the final molecule with tritium from a tritium source, catalyzed by a transition metal complex.[10] It is highly effective for labeling positions adjacent to heteroatoms.[12][13]

G substrate 5-ethyl-5H-triazino[5,6-b]indole-3-thiol (Unlabeled) reaction Hydrogen Isotope Exchange (Dichloromethane, RT) substrate->reaction catalyst Iridium Catalyst (e.g., Crabtree's) catalyst->reaction source Tritium Source (T₂ gas or T₂O) source->reaction product [³H]-5-ethyl-5H-triazino[5,6-b]indole-3-thiol reaction->product

Caption: Workflow for tritium labeling via HIE.

1. HIE Reaction Setup:

  • In a specialized tritium-rated reaction vessel, dissolve the unlabeled substrate (0.5-1.0 mg) and the iridium catalyst (e.g., Crabtree's catalyst, 5-10 mol%) in an appropriate degassed solvent (e.g., dichloromethane, 200 µL).

  • Freeze the solution with liquid nitrogen, evacuate the vessel, and backfill with tritium (T₂) gas to the desired pressure (typically <1 atm).

  • Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by analyzing a quenched aliquot via radio-HPLC.

  • Upon completion, freeze the reaction mixture again and carefully remove the excess tritium gas using a specialized manifold.

  • Labile Tritium Removal: After removing the solvent, the crude product must be "back-exchanged" to remove any non-covalently bound or labile tritium (e.g., on the thiol group). This is achieved by repeatedly dissolving the residue in methanol or ethanol and evaporating to dryness (3-5 cycles).[18] This step is critical for ensuring the radiochemical stability of the final product.

Part III: Purification and Quality Control

Purification of the radiolabeled product is essential to remove unreacted starting materials and radiochemical impurities. Radio-HPLC is the standard method.

G crude Crude Radiolabeled Product hplc Preparative Radio-HPLC crude->hplc fraction Collect Peak of Interest hplc->fraction analysis Analytical Radio-HPLC fraction->analysis Confirm RCP lsc Liquid Scintillation Counting fraction->lsc Determine Specific Activity final Pure Radiolabeled Compound (>98% RCP) analysis->final Confirm RCP lsc->final Determine Specific Activity

Caption: Purification and Quality Control (QC) workflow.

Protocol 3: Radio-HPLC Purification and Analysis
  • Purification:

    • Inject the crude reaction mixture onto a preparative C18 HPLC column.

    • Use a gradient mobile phase, such as Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA).

    • Monitor the elution profile using a UV detector (set to the λₘₐₓ of the compound) and an in-line radioactivity detector.

    • Collect the fraction corresponding to the product peak, which should co-elute with the injected unlabeled standard.

  • Solvent Removal: Remove the HPLC solvents from the collected fraction, typically by rotary evaporation or lyophilization.

  • Quality Control Analysis:

    • Re-dissolve the final product in a suitable solvent.

    • Inject an aliquot onto an analytical C18 HPLC column using the same mobile phase system.

    • Determine the Radiochemical Purity (RCP) by integrating the radioactivity peak corresponding to the product and expressing it as a percentage of the total radioactivity detected.

    • Determine the Specific Activity (SA) :

      • Quantify the mass of the compound in an aliquot by comparing its UV peak area to a standard curve generated with the unlabeled standard.

      • Quantify the radioactivity of the same aliquot using Liquid Scintillation Counting (LSC).

      • Calculate the SA using the formula: SA (Ci/mmol) = Radioactivity (Ci) / Moles (mmol).

Final Product Specifications
QC ParameterAcceptance CriteriaRationale
Identity Co-elutes with unlabeled standard on HPLCConfirms the chemical identity of the radiolabeled product.
Radiochemical Purity ≥ 98%Ensures that metabolic data is derived from the parent compound, not impurities.
Specific Activity Report value (e.g., 50 mCi/mmol for ¹⁴C; 20-80 Ci/mmol for ³H)Defines the sensitivity of detection for biological assays.
Stability Stable for a defined period under specified storage conditionsGuarantees product integrity throughout the duration of the study.

Part IV: Application in Metabolic Studies

The purified, high-quality radiolabeled 5-ethyl-5H-triazino[5,6-b]indole-3-thiol is now a powerful tool for ADME studies.

  • In Vitro Metabolism: The compound can be incubated with liver microsomes, S9 fractions, or primary hepatocytes from various species (including human) to investigate metabolic pathways.[2] Metabolites are separated by HPLC and detected by the radioactivity signal, allowing for profiling and structural elucidation by mass spectrometry.

  • In Vivo ADME Studies: Following administration to preclinical species (e.g., rat, dog), the radiolabel allows for a complete accounting of the dose.[1]

    • Mass Balance: Collection of urine, feces, and expired air (for ¹⁴C) determines the extent of absorption and routes of excretion.

    • Distribution: Quantitative Whole-Body Autoradiography (QWBA) provides a visual map of the compound's distribution into tissues and organs at various time points.

    • Pharmacokinetics: Blood and plasma samples are analyzed to determine the pharmacokinetic profile of the total radioactivity versus the parent compound.

    • Metabolite Profiling: Plasma, urine, and feces are analyzed to identify and quantify circulating and excreted metabolites, allowing for a comparison across species and an assessment of human-specific metabolites.[2]

References

  • Del Vecchio, A., Destro, G., Taran, F., & Audisio, D. (2018). Recent developments in heterocycle labeling with carbon isotopes. Journal of Labelled Compounds and Radiopharmaceuticals, 61(13), 988-1007. [Link][8][14]

  • Audisio, D., et al. (2021). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au, 1(9), 1331-1347. [Link][9]

  • Scott, P. J. (2020). Recent Advances in the Stability and Design of Carbon-14 Labelled Compounds. Selcia. [Link][17]

  • Gladstone, M. et al. (1975). The Metabolism of 3-[(5-methyl-5H-as-triazino[5,6-b]-indol-3-yl)amino]-1-propanol (SK & F 21687): A Potent Antiviral. ResearchGate. [Link][5]

  • Various Authors. Convenient Synthesis 5 H -[8][14][17]Triazine[5,6- b ]indole-3-thiol Derivatives. ResearchGate. [Link][4]

  • Rybakova, A. V., et al. (2015). Synthesis of novel[8][9]thiazino[3´,2´:2,3][8][14][17]triazino[5,6-b]indole derivatives. ResearchGate. [Link][19]

  • Li, J., et al. (2022). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 27(23), 8235. [Link][10]

  • Khan, I., et al. (2015). New triazinoindole bearing thiazole/oxazole analogues: Synthesis, α-amylase inhibitory potential and molecular docking study. Bioorganic Chemistry, 63, 134-143. [Link][6]

  • Khan, I., et al. (2015). Triazinoindole analogs as potent inhibitors of α-glucosidase: synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry, 58, 74-82. [Link][7]

  • Anonymous. (2021). How Susceptible are Organic Compounds to Tritium Exchange Labeling. 911Metallurgist. [Link][18]

  • Ameen, T. A. (2018). First synthesis of tert-butyl-substituted[8][14][17]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines. ResearchGate. [Link][15]

  • Saljoughian, M. (2016). Synthetic Tritium Labeling: Reagents and Methodologies. ResearchGate. [Link][11]

  • Synthesis Workshop. (2022). Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen. YouTube. [Link][12]

  • Kopf, S., Bourriquen, F., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6634-6718. [Link][13]

  • de Zwart, M. A., et al. (2012). Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies. Chemical Research in Toxicology, 25(4), 783-802. [Link][1]

  • Elsinga, P. H., et al. (2013). Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development. ACS Medicinal Chemistry Letters, 4(5), 417-421. [Link][2]

  • Roffey, S. J., et al. (2007). Synthesis of Radiolabeled Compounds for Clinical Studies. ResearchGate. [Link][3]

  • Anonymous. (2010). Carbon-14 Radiolabelling: Theory, Methods, and Applications in Research. Syngenta. [Link][20]

  • Paronik, R. V., et al. (2010). Halocyclization of 3-allylthio-5H-[8][14][17]triazino[5,6-b]indole. ResearchGate. [Link][21]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during this synthesis. Our goal is to empower you to optimize your reaction yields, ensure product purity, and streamline your workflow.

Overview of the Synthetic Pathway

The synthesis of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol is a robust and well-established procedure in heterocyclic chemistry. The core structure, a triazino[5,6-b]indole, is of significant interest due to its diverse biological activities, including potential antimicrobial, antidepressant, and anticonvulsant properties.[1] The most common and efficient route involves a two-step process starting from N-ethylated isatin.

The general pathway is as follows:

  • Condensation: 1-ethylisatin (1-ethylindoline-2,3-dione) is condensed with thiosemicarbazide to form the corresponding 1-ethylisatin-3-thiosemicarbazone intermediate.

  • Cyclization: The intermediate undergoes an intramolecular cyclization reaction, typically promoted by a base, to yield the final tricyclic product, 5-ethyl-5H-triazino[5,6-b]indole-3-thiol.[2][3]

This method is advantageous due to its operational simplicity and generally good yields under optimized conditions.[2]

Reaction Workflow Diagram

reaction_workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product A 1-Ethylisatin C 1-Ethylisatin-3-thiosemicarbazone A->C Condensation (e.g., Reflux in Ethanol) B Thiosemicarbazide B->C D 5-ethyl-5H-triazino[5,6-b]indole-3-thiol C->D Intramolecular Cyclization (e.g., K2CO3 in Dioxane)

Caption: General synthetic route for 5-ethyl-5H-triazino[5,6-b]indole-3-thiol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields are a common frustration in heterocyclic synthesis, but a systematic approach can often pinpoint the cause.[4]

  • Cause A: Suboptimal Reaction Conditions: The temperature and duration of both the condensation and cyclization steps are critical. An insufficient temperature during cyclization may lead to incomplete conversion, while excessively high temperatures or prolonged reaction times can cause product degradation.

    • Solution: Perform small-scale trial reactions to screen a range of temperatures (e.g., 80°C to 110°C for the cyclization step) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to identify the optimal balance between reaction rate and product stability.[4]

  • Cause B: Purity of Reagents and Solvents: Impurities in the starting 1-ethylisatin or thiosemicarbazide can introduce competing side reactions. Similarly, the presence of water in solvents, especially in the cyclization step, can hinder the reaction.

    • Solution: Ensure you are using high-purity reagents. Verify the purity of your starting materials via melting point or NMR spectroscopy. Use anhydrous solvents for the cyclization step, especially when employing bases like potassium carbonate.[4]

  • Cause C: Inefficient Mixing: In heterogeneous reactions, such as the cyclization step with solid potassium carbonate, poor stirring can lead to localized concentration gradients and reduced reaction rates.

    • Solution: Use a magnetic stir bar or overhead stirrer that provides vigorous agitation to ensure the reaction mixture is homogeneous. The stir rate should be adequate for the scale and viscosity of your reaction.[4]

Question 2: The cyclization of the thiosemicarbazone intermediate is not proceeding to completion. What should I check?

Answer: A stalled cyclization reaction often points to issues with the base or the reaction environment.

  • Cause A: Inappropriate Base: The strength and solubility of the base are crucial for the deprotonation step that initiates cyclization.

    • Solution: Potassium carbonate (K₂CO₃) is commonly used and is effective.[2] If the reaction is sluggish, consider using a stronger base or a different solvent system to improve its solubility. Alternatively, a homogeneous base like a tertiary amine (e.g., triethylamine) in a suitable solvent could be trialed, although this may require temperature adjustments.

  • Cause B: Reaction Monitoring: It's possible the reaction is simply slow and requires more time.

    • Solution: Monitor the disappearance of the thiosemicarbazone intermediate by TLC. If the starting material spot is still prominent after the standard reaction time, consider extending the reflux period. Collect aliquots over time to determine the reaction endpoint accurately.

Question 3: I'm having difficulty purifying the final product. It seems insoluble. How should I proceed?

Answer: The triazino[5,6-b]indole scaffold often exhibits poor solubility in common organic solvents, which can make purification challenging.

  • Solution A: Trituration and Washing: If the crude product is a solid, you can often achieve high purity by simple washing. After filtering the crude solid, wash it sequentially with water (to remove inorganic salts), then with a cold alcohol like ethanol or methanol (to remove unreacted starting materials or soluble impurities), and finally with a non-polar solvent like diethyl ether to facilitate drying.

  • Solution B: Recrystallization from High-Boiling Solvents: If washing is insufficient, recrystallization is the next step. Due to low solubility, you may need to use high-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Solution C: pH Adjustment: The thiol group is acidic and the triazine ring has basic nitrogens. You may be able to dissolve the product in an aqueous basic solution (e.g., dilute NaOH) to form the thiolate salt, filter out any insoluble non-acidic impurities, and then re-precipitate the pure product by acidifying the filtrate with an acid like acetic acid or dilute HCl.

Troubleshooting Workflow

troubleshooting_workflow Start Low Yield or Incomplete Reaction CheckPurity Verify Purity of Reagents & Solvents? Start->CheckPurity OptimizeCond Optimize Reaction Conditions (Temp/Time)? CheckPurity->OptimizeCond [ Purity OK ] UsePure Use High-Purity Reagents & Anhydrous Solvents CheckPurity->UsePure [ Impurities Found ] CheckBase Is Base Effective for Cyclization? OptimizeCond->CheckBase [ Conditions OK ] RunTrials Run Small-Scale Trials & Monitor by TLC/LC-MS OptimizeCond->RunTrials [ Not Optimized ] CheckMixing Is Stirring Adequate? CheckBase->CheckMixing [ Base OK ] ScreenBases Screen Alternative Bases or Solvents CheckBase->ScreenBases [ Ineffective ] IncreaseStirring Increase Stir Rate/ Use Overhead Stirrer CheckMixing->IncreaseStirring [ Inadequate ] Success Improved Yield CheckMixing->Success [ All Checks Pass ] UsePure->OptimizeCond RunTrials->CheckBase ScreenBases->CheckMixing IncreaseStirring->Success

Caption: A systematic workflow for troubleshooting low-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the base-catalyzed cyclization? The reaction proceeds via an intramolecular nucleophilic attack. The base (e.g., carbonate) deprotonates the most acidic N-H proton of the thiosemicarbazone hydrazone moiety. The resulting anion then attacks the C2 carbonyl carbon of the isatin ring, forming a five-membered ring intermediate. This is followed by the elimination of a water molecule to afford the aromatic triazine ring system.

Q2: How can I confirm the identity and purity of my final product? A combination of standard analytical techniques is recommended:

  • ¹H NMR: Look for the characteristic signals of the ethyl group (a triplet and a quartet), aromatic protons on the indole ring, and exchangeable protons for the N-H and S-H groups.

  • ¹³C NMR: Confirm the presence of the correct number of carbon atoms and identify key signals like the C=S carbon.

  • Mass Spectrometry (MS): Verify the molecular weight of the compound (C₁₁H₁₀N₄S, MW: 230.29).[5]

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H, C=N, and C=S stretching vibrations.

  • Elemental Analysis: Provides confirmation of the elemental composition (C, H, N, S).

Q3: Can the thiol group be used for further derivatization? Absolutely. The thiol group is an excellent nucleophile and serves as a versatile handle for further modification. It can readily undergo S-alkylation reactions with various electrophiles (e.g., alkyl halides, chloro N-phenylacetamides) in the presence of a base to generate a library of derivatives.[1][6] This strategy is widely used to modulate the biological activity of the core scaffold.[7]

Q4: What are the key safety precautions for this synthesis?

  • Thiosemicarbazide: This reagent is toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Solvents: Use appropriate caution when working with flammable solvents like ethanol and potentially harmful solvents like dioxane or DMF.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory throughout the procedure.

Protocols and Data

Optimized Experimental Protocol

Step 1: Synthesis of 1-ethylisatin-3-thiosemicarbazone

  • In a 250 mL round-bottom flask, suspend 1-ethylisatin (10 mmol) in ethanol (100 mL).

  • Add thiosemicarbazide (11 mmol, 1.1 equivalents) to the suspension.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux with constant stirring for 2-3 hours. Monitor the reaction by TLC until the isatin spot disappears.

  • Allow the reaction mixture to cool to room temperature. The yellow thiosemicarbazone product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

Step 2: Synthesis of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol

  • To a 250 mL round-bottom flask, add the dried 1-ethylisatin-3-thiosemicarbazone (8 mmol) and anhydrous potassium carbonate (24 mmol, 3.0 equivalents).

  • Add dioxane (120 mL) as the solvent.

  • Heat the mixture to reflux (approx. 101°C) with vigorous stirring for 6-8 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the mixture to room temperature and pour it into 500 mL of cold water with stirring.

  • Acidify the aqueous mixture to pH ~5-6 with glacial acetic acid. The product will precipitate out of the solution.

  • Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water (3 x 50 mL) and then with a small amount of cold ethanol.

  • Dry the final product in a vacuum oven at 60°C.

Table of Reaction Parameters
ParameterStep 1: CondensationStep 2: CyclizationNotes
Solvent EthanolDioxaneAnhydrous solvent is crucial for Step 2.
Base/Catalyst Glacial Acetic AcidPotassium Carbonate (K₂CO₃)3 equivalents of base are recommended for cyclization.
Temperature Reflux (~78°C)Reflux (~101°C)Consistent heating is key for driving the reaction.
Reaction Time 2-3 hours6-8 hoursMonitor by TLC to confirm completion.
Typical Yield >90% (Intermediate)75-85% (Final Product)Yields are dependent on reagent purity and conditions.

References

  • BenchChem. Troubleshooting guide for the synthesis of heterocyclic compounds.
  • MDPI. Novel Triazeneindole Antibiotics: Synthesis and Hit-to-Lead Optimization.
  • ResearchGate. Convenient Synthesis 5 H -[4][8][9]Triazine[5,6- b ]indole-3-thiol Derivatives. Available from:

  • ResearchGate. Synthesis of novel[2][4]thiazino[3´,2´:2,3][4][8][9]triazino[5,6-b]indole derivatives. Available from:

  • Science topic. 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS.
  • ResearchGate. First synthesis of tert-butyl-substituted[4][8][9]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines. Available from:

  • Lopatik. Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole.
  • Santa Cruz Biotechnology. 5-ethyl-5H-[4][8][9]triazino[5,6-b]indole-3-thiol. Available from:

  • PubMed. Synthesis and biological evaluation of new[4][8][9]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[4][8][9]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. Available from:

  • ResearchGate. Synthesis and Biological Evaluation of N -(Substituted Phenyl)-2-(5 H -[4][8][9]triazino[5,6- b ]indol-3-ylsulfanyl)acetamides As Antimicrobial, Antidepressant and Anticonvulsant Agents. Available from:

Sources

Technical Support Center: Synthesis of Substituted Triazinoindoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted triazinoindoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, you will find practical, field-proven insights structured in a question-and-answer format to address specific challenges you may encounter during your experimental work.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of triazinoindole derivatives, providing a systematic approach to identifying causes and implementing effective solutions.

Problem 1: Low or No Yield of the Triazinoindole Product

Q: My reaction to form the triazinoindole core, starting from isatin and a thiosemicarbazide derivative, is resulting in very low yields or failing completely. What are the likely causes and how can I improve the outcome?

A: This is a frequent challenge often rooted in the initial condensation and cyclization steps. The formation of the 5H-[1][2][3]triazino[5,6-b]indole core is sensitive to several factors.

Potential Causes:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. This reaction typically requires a base to facilitate the initial condensation and subsequent cyclization. An inappropriate base or incorrect stoichiometry can stall the reaction.[2][4]

  • Incorrect Reaction Temperature: Excessive heat can lead to the degradation of starting materials or intermediates, particularly substituted isatins. Conversely, insufficient temperature will result in a sluggish or incomplete reaction.[3]

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants to a reasonable extent and be compatible with the reaction conditions. Polar solvents are common, but their choice can significantly impact reaction rates and yields.[3]

  • Purity of Starting Materials: Impurities in the isatin or thiosemicarbazide starting materials can interfere with the reaction, leading to side products or inhibition of the desired pathway.[5]

Suggested Solutions:

  • Catalyst Optimization:

    • If using a weak base like potassium carbonate, ensure it is finely powdered and anhydrous.[2][4]

    • Consider screening other bases such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), particularly if your substrates have electron-withdrawing groups that decrease nucleophilicity.[6][7]

    • For reactions involving a Fischer indole-type synthesis to build the indole ring first, a thorough screening of both Brønsted and Lewis acids is recommended.[3][8]

  • Reaction Condition Tuning:

    • Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

    • Systematically vary the temperature. Start at a moderate temperature (e.g., 60-80 °C) and gradually increase it while monitoring the reaction by Thin Layer Chromatography (TLC).[8]

    • Microwave irradiation can sometimes dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[3][7]

  • Solvent Screening:

    • While methanol or ethanol are commonly used, consider polar aprotic solvents like DMSO or DMF, which can enhance the solubility of reactants and facilitate the reaction.[3][7]

    • In some cases, solvent-free methods have been shown to be effective and can simplify workup.[9]

Problem 2: Significant Formation of Side Products

Q: I am obtaining my desired triazinoindole, but it is contaminated with significant side products, making purification difficult. How can I improve the reaction's selectivity?

A: Side product formation often arises from competing reaction pathways or the reactivity of substituents on your starting materials.

Potential Causes:

  • Competing Cyclization Pathways: Depending on the substituents, alternative cyclization pathways may become competitive.

  • N-N Bond Cleavage: In syntheses that rely on a Fischer indolization step, electron-donating substituents can weaken the N-N bond of the hydrazone intermediate, leading to cleavage instead of the desired[10][10]-sigmatropic rearrangement.[5][11]

  • Reaction of Functional Groups: Substituents on the indole or triazine precursors may react under the applied conditions (e.g., hydrolysis of esters, reaction of unprotected amines).

  • Over-alkylation/Substitution: In subsequent steps to add substituents to the triazinoindole core (e.g., S-alkylation of a thiol group), using a strong base or excess alkylating agent can lead to multiple substitutions.[12][13]

Suggested Solutions:

  • Protecting Groups: If your starting materials contain sensitive functional groups (e.g., amines, hydroxyls), use appropriate protecting groups like Boc or TBDMS to prevent their participation in side reactions.[5]

  • Control of Stoichiometry: Use precise stoichiometry, especially for the limiting reagent. For substitution reactions, add the alkylating or acylating agent slowly and monitor the reaction progress closely to avoid over-reaction.[4]

  • Milder Reaction Conditions: Attempt the reaction at a lower temperature or with a weaker acid/base catalyst to disfavor high-activation-energy side pathways.[8]

  • Purification Strategy: If side products are unavoidable, optimize your purification method. Consider gradient column chromatography with different solvent systems or recrystallization from a suitable solvent mixture.

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions regarding the synthesis of substituted triazinoindoles.

Q1: What is a common and reliable synthetic route to the 5H-[1][2][3]triazino[5,6-b]indole core?

A: A widely adopted and effective method starts with the condensation of a substituted isatin (indole-2,3-dione) with a thiosemicarbazide.[2][4] This reaction proceeds via an initial nucleophilic attack of the thiosemicarbazide on the C3-carbonyl of the isatin, followed by dehydration and intramolecular cyclization to form the triazine ring. The resulting 3-thiol-[1][2][3]triazino[5,6-b]indole is a versatile intermediate that can be further functionalized.[14]

Below is a generalized workflow diagram for this process.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Functionalization cluster_2 Step 3: Analysis Isatin Substituted Isatin Core 3-Thiol-Triazinoindole Intermediate Isatin->Core Base Catalyst (e.g., K2CO3) Reflux in Alcohol [2, 5] TSC Thiosemicarbazide TSC->Core Base Catalyst (e.g., K2CO3) Reflux in Alcohol [2, 5] FinalProduct Substituted Triazinoindole Core->FinalProduct Base (e.g., TEA) Substitution Reaction [5, 14] AlkylHalide R-X (e.g., 2-(chloromethyl)benzoxazole) AlkylHalide->FinalProduct Purification Purification (Chromatography/ Recrystallization) FinalProduct->Purification Characterization Characterization (NMR, MS, IR) [21] Purification->Characterization G Start Problem: Low Yield in Fischer Indole Synthesis CheckPurity Are starting materials (hydrazine, ketone) pure? [30] Start->CheckPurity Purify Purify/distill reagents and rerun experiment CheckPurity->Purify No CheckCatalyst Is the acid catalyst optimal? [4] CheckPurity->CheckCatalyst Yes ScreenAcids Screen Brønsted (p-TSA, H2SO4) and Lewis (ZnCl2, BF3) acids. See Table 1. CheckCatalyst->ScreenAcids No CheckConditions Are reaction conditions (temp, solvent) optimized? [18] CheckCatalyst->CheckConditions Yes OptimizeTemp Systematically vary temperature. Consider microwave heating. [4] CheckConditions->OptimizeTemp No CheckSubstituents Do substrates have strong -donating groups? [6] CheckConditions->CheckSubstituents Yes HarshConditions Use stronger acid / higher temperature to favor cyclization over N-N cleavage. [18] CheckSubstituents->HarshConditions Yes

Caption: Troubleshooting decision tree for Fischer indole synthesis.

To support this, a catalyst and solvent screening strategy is often the most effective approach.

Table 1: Recommended Screening Conditions for Fischer Indole Synthesis

Parameter Condition 1 Condition 2 Condition 3 Condition 4 Rationale & Citation
Catalyst p-TSA (Brønsted) H₂SO₄ (Brønsted) ZnCl₂ (Lewis) Polyphosphoric Acid (PPA) The optimal catalyst is highly substrate-dependent. Screening both acid types is crucial. PPA can act as both catalyst and solvent. [3][8]
Solvent Acetic Acid Toluene Ethanol Solvent-free Acetic acid can serve as both catalyst and solvent. Non-polar solvents like toluene allow for azeotropic removal of water. [3][8]

| Temperature | 80 °C | 110 °C (Reflux) | 120 °C (Microwave) | Ambient | Elevated temperatures are usually required, but excessive heat can cause degradation. Microwave heating can improve efficiency. [3]|

Q3: How can I confidently characterize my final substituted triazinoindole product?

A: A combination of spectroscopic techniques is essential for unambiguous structure confirmation. [15][16]Each method provides a unique piece of the structural puzzle.

Table 2: Guide to Spectroscopic Characterization of Triazinoindoles

Technique Key Features to Observe Expected Values / Signals
¹H NMR Indole N-H proton, Aromatic protons Indole N-H: A broad singlet, typically downfield (>11 ppm). [12]Aromatic Region: Complex multiplets between 7-8.5 ppm corresponding to the indole and other aromatic substituents. [2]
¹³C NMR Quaternary carbons of the fused rings Signals for the fused heterocyclic core typically appear in the 110-160 ppm range. Carbonyls (if present) will be >160 ppm. [2]
FT-IR N-H and C=N stretches N-H Stretch: A sharp or broad peak around 3100-3400 cm⁻¹ (indole NH). [16]C=N/C=C Stretches: Multiple bands in the 1500-1650 cm⁻¹ region.

| HRMS | Molecular Ion Peak | The high-resolution mass spectrum should show a molecular ion peak ([M+H]⁺ or [M]⁺) that matches the calculated exact mass of your compound to within 5 ppm. [2][15]|

References
  • Regiodivergent synthesis of pyrazino-indolines vs. triazocines via α-imino carbenes addition to imidazolidines. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies. (2022). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Catalytic Stereoselective Synthesis of Diverse Oxindoles and Spirooxindoles from Isatins. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Why Do Some Fischer Indolizations Fail? (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Catalytic Stereoselective Synthesis of Diverse Oxindoles and Spirooxindoles from Isatins. (2011). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Optimization of the Fischer indole reaction in the synthesis of compound 3. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Efficient synthesis of promising antidiabetic triazinoindole analogues via a solvent-free method. (2024). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis of 3S-Substituted Triazino[5,6-b]indoles and 4-Thiazolidinone-triazino[5,6-b]indole Hybrids with Antitumor Activity. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of 3S-Substituted Triazino[5,6-b]indoles and 4-Thiazolidinone-triazino[5,6-b]indole Hybrids with Antitumor Activity. (2013). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. (n.d.). Kaunas University of Technology. Retrieved January 17, 2026, from [Link]

  • Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Design, Synthesis and Exploration of Novel Triazinoindoles as Potent Quorum-Sensing Inhibitors and Radical Quenchers. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Design, synthesis and exploration of novel triazinoindoles as potent quorum-sensing inhibitors and radical quenchers. (2024). PubMed. Retrieved January 17, 2026, from [Link]

  • Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. (2023). Lidsen Publishing Inc. Retrieved January 17, 2026, from [Link]

  • Structure and Spectroscopic Characterization of 1‐ and 2‐Hydrazonoyl‐1,2,3‐triazoles. (1993). Sci-Hub. Retrieved January 17, 2026, from [Link]

  • Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. (2021). MDPI. Retrieved January 17, 2026, from [Link]

  • New triazinoindole bearing thiazole/oxazole analogues: Synthesis, α-amylase inhibitory potential and molecular docking study. (2019). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. (2023). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. (2007). Arkivoc. Retrieved January 17, 2026, from [Link]

  • Heterogeneous Gold Nanoparticle-Based Catalysts for the Synthesis of Click-Derived Triazoles via the Azide-Alkyne Cycloaddition Reaction. (2019). MDPI. Retrieved January 17, 2026, from [Link]

  • Thermal stability of triazoline 3aa a. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Spectroscopic characterization for 1,2,4-triazole 3. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

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Technical Support Center: Overcoming Solubility Challenges of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-ethyl-5H-triazino[5,6-b]indole-3-thiol. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous solutions. We provide a series of troubleshooting guides and frequently asked questions (FAQs) to help you successfully incorporate this molecule into your experimental workflows.

Introduction: Understanding the Challenge

5-ethyl-5H-triazino[5,6-b]indole-3-thiol is a heterocyclic compound belonging to the triazinoindole class, a scaffold of interest in medicinal chemistry.[1][2] Its molecular structure, characterized by a fused aromatic ring system, is largely hydrophobic, leading to inherently low aqueous solubility.[3][4] The presence of a thiol group (-SH) and multiple nitrogen atoms suggests that the molecule's ionization state can be manipulated, offering a key strategy for solubilization.

This guide will walk you through a logical progression of techniques, from simple adjustments to more advanced formulation strategies, to overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol?

A1: The compound has a molecular formula of C₁₁H₁₀N₄S and a molecular weight of approximately 230.29 g/mol .[4] Its structure is predominantly non-polar, which is the primary reason for its poor water solubility. The key functional groups for solubility manipulation are the weakly acidic thiol group and potentially basic nitrogen atoms within the triazine ring.

Q2: What is the first step I should take to assess the solubility of my compound batch?

A2: The first step is to determine the baseline equilibrium solubility in your primary aqueous medium (e.g., deionized water, saline, or a standard buffer like PBS at pH 7.4). This provides a quantitative starting point and helps you gauge the effectiveness of any enhancement technique you employ. A common method is the shake-flask method, where an excess of the compound is agitated in the solvent for 24-48 hours, followed by filtration and concentration measurement of the supernatant.

Q3: What are the main categories of techniques I can use to improve solubility?

A3: Solubility enhancement techniques are generally grouped into physical and chemical modifications.[5]

  • Physical Modifications: These include reducing the particle size (micronization) to increase surface area or using the amorphous form of the drug instead of a more stable crystalline form.[6][7]

  • Chemical Modifications: These are often more accessible in a lab setting and include pH adjustment, the use of co-solvents, complexation with cyclodextrins, and the use of surfactants to create micellar solutions.[8][9] This guide will focus on these chemical approaches.

Troubleshooting Guide: Step-by-Step Solubilization Strategies

This section provides a systematic approach to improving the solubility of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol. We recommend following these strategies in order, as they progress from the simplest to the more complex.

Workflow for Solubility Troubleshooting

G cluster_0 start Start: Compound Precipitates assess Assess Baseline Solubility in Aqueous Buffer (pH 7.4) start->assess ph_q Is the compound ionizable? (Yes, it has a thiol group) assess->ph_q ph_strat Strategy 1: pH Adjustment ph_q->ph_strat  Yes ph_success Sufficient Solubility? ph_strat->ph_success cosolvent_strat Strategy 2: Co-solvents ph_success->cosolvent_strat  No end_ok Success: Proceed with Experiment ph_success->end_ok  Yes cosolvent_success Sufficient Solubility & Experimentally Compatible? cosolvent_strat->cosolvent_success advanced_strat Strategy 3 & 4: Cyclodextrins or Surfactants cosolvent_success->advanced_strat  No cosolvent_success->end_ok  Yes advanced_success Sufficient Solubility? advanced_strat->advanced_success advanced_success->end_ok  Yes end_fail Consider Advanced Formulation (e.g., Solid Dispersions) advanced_success->end_fail  No

Caption: A decision tree for troubleshooting solubility issues.

Strategy 1: pH Adjustment
Q4: How can I use pH to solubilize 5-ethyl-5H-triazino[5,6-b]indole-3-thiol?

A4: The solubility of ionizable compounds is highly pH-dependent.[][11] Your compound contains a thiol (-SH) group, which is weakly acidic. By raising the pH of the solution above the pKa of the thiol, you deprotonate it to the more soluble thiolate anion (-S⁻). Therefore, preparing your stock solution in a basic buffer (e.g., pH 8.0-10.0) can significantly increase its aqueous solubility.

Protocol: Generating a pH-Solubility Profile
  • Prepare Buffers: Create a series of buffers with pH values ranging from 4.0 to 10.0 (e.g., citrate for pH 4-6, phosphate for pH 6-8, carbonate for pH 9-10).

  • Add Compound: Add an excess amount of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol to a fixed volume of each buffer in separate vials.

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed to pellet the undissolved solid. Alternatively, use a 0.22 µm syringe filter to separate the supernatant.

  • Quantify: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λ_max or HPLC).

  • Analyze: Plot the measured solubility against the pH of the buffers. You should observe a significant increase in solubility as the pH becomes more basic. This profile will help you identify the optimal pH for your experiments.[12]

Causality: By deprotonating the thiol group to its anionic form, you introduce a charge to the molecule. This charged species has much stronger and more favorable interactions with polar water molecules compared to the neutral, hydrophobic form, leading to a dramatic increase in solubility.[13]

Strategy 2: Utilizing Co-solvents
Q5: My experiment requires a near-neutral pH. What is my next option if pH adjustment is not suitable?

A5: The use of co-solvents is a powerful and widely used technique. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[14][15] This makes the aqueous environment more "hospitable" to hydrophobic molecules like yours, thereby increasing solubility.[16]

Common Co-solvents for Research Applications
Co-solventTypical Starting Conc. (v/v)Key Characteristics & Considerations
Dimethyl Sulfoxide (DMSO) 1-10%Excellent solubilizing power for many organic compounds. Can be toxic to cells at higher concentrations. Often used to prepare high-concentration stock solutions.[]
Ethanol (EtOH) 5-20%Less toxic than DMSO for many biological systems. Good solubilizing power. Volatile.[17]
Polyethylene Glycol 400 (PEG 400) 10-30%Low toxicity, commonly used in pharmaceutical formulations. Can increase solution viscosity.[18]
Propylene Glycol (PG) 10-40%Low toxicity, often used in parenteral formulations. Good solubilizer for a wide range of compounds.[18]
Protocol: Co-solvent Titration for Stock Solution Preparation
  • Weigh Compound: Accurately weigh a desired amount of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol into a sterile vial.

  • Initial Co-solvent Addition: Add a small volume of your chosen pure co-solvent (e.g., DMSO) to completely dissolve the compound. For example, dissolve 10 mg in 200 µL of DMSO to create a 50 mg/mL intermediate solution.

  • Stepwise Dilution: While vortexing or stirring, slowly add your aqueous buffer (e.g., PBS, pH 7.4) to the co-solvent concentrate in a stepwise manner.

  • Observe for Precipitation: After each addition, check for any signs of cloudiness or precipitation. If the solution remains clear, you can continue adding the aqueous buffer until you reach your target final concentration and co-solvent percentage.

  • Determine Limit: The point at which precipitation occurs is the solubility limit for that specific co-solvent/aqueous buffer ratio. Always work at a concentration safely below this limit.

Trustworthiness: This protocol has a built-in validation step. The visual clarity of the solution after each dilution step confirms that the compound remains dissolved. The onset of precipitation provides a clear endpoint to define the solubility limit under your specific conditions.

Strategy 3: Complexation with Cyclodextrins
Q6: Co-solvents are interfering with my assay (e.g., cell-based studies). Is there a less disruptive method?

A6: Yes, cyclodextrin complexation is an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate poorly soluble "guest" molecules, like yours, within their cavity, forming an inclusion complex.[21][22] This complex has a water-soluble exterior, effectively masking the hydrophobic guest and dramatically increasing its apparent aqueous solubility.[]

Diagram: Cyclodextrin Inclusion Complex

G cluster_CD Cyclodextrin (Host) cluster_Drug Drug Molecule (Guest) cluster_Complex Water-Soluble Inclusion Complex cd complex cd->complex ext Hydrophilic Exterior cav Hydrophobic Cavity drug drug->complex drug_prop Hydrophobic

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Protocol: Preparation of a Cyclodextrin Inclusion Complex
  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[19] Its cavity size is suitable for many drug-like molecules.

  • Prepare CD Solution: Prepare a concentrated aqueous solution of HP-β-CD (e.g., 10-40% w/v) in your desired buffer.

  • Add Compound: Add an excess amount of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture at a constant temperature for 24-72 hours. This extended time is necessary to allow the drug to partition into the cyclodextrin cavities and reach equilibrium.

  • Isolate Solution: Centrifuge and filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved compound.

  • Quantify: Analyze the clear filtrate to determine the new, enhanced solubility of the compound in the cyclodextrin solution.

Strategy 4: Micellar Solubilization with Surfactants
Q7: What if cyclodextrins are not effective enough? Is there another complexation method?

A7: Yes, using surfactants is another powerful approach. Surfactants are amphiphilic molecules that, above a specific concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[24][25] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can effectively solubilize your compound, shielding it from the aqueous environment.[26][27]

Diagram: Micellar Solubilization

G cluster_micelle Surfactant Micelle center Hydrophobic Core s1 s2 s3 s4 s5 s6 s7 s8 drug Drug drug->center  Encapsulated

Caption: A drug molecule solubilized within a surfactant micelle core.

Protocol: Surfactant-Based Solubilization
  • Select Surfactant: For biological applications, non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 are preferred due to their lower toxicity.[24]

  • Prepare Surfactant Solution: Create a solution of the surfactant in your desired aqueous buffer at a concentration well above its CMC. A typical starting concentration is 1-5% (w/v).

  • Add Compound: Disperse an excess amount of your compound into the surfactant solution.

  • Equilibrate: Gently mix or stir the suspension for several hours (or overnight) at a controlled temperature to allow the compound to partition into the micelles.

  • Clarify: Centrifuge and filter (0.22 µm) the solution to remove any undissolved material. The resulting clear liquid is a micellar solution of your compound.

  • Quantify: Determine the concentration of the solubilized compound in the filtrate.

References

  • Jadhav, M., & Vavia, P. (2021). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Innovation & Research. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Georgiev, G., Hristova, Y., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]

  • Li, X., Li, J., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Shtaynberg, R. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Georgiev, G., Hristova, Y., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Sharma, D., Soni, M., et al. (2009). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]

  • Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. [Link]

  • Homayun, B., Lin, X., & Choi, H. J. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. [Link]

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  • Alhayyan, A. M., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Mis-Asia. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. Mis-Asia Blog. [Link]

  • Sravani, B., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]

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  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Zhang, X., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design. [Link]

  • Kjellin, M., & Johansson, I. (2010). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Surfactants and Polymers in Aqueous Solution. [Link]

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Technical Support Center: Purification of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges with this molecule. Our focus is on not just the "how," but the "why," ensuring you have a robust understanding of the principles behind each step.

Understanding the Molecule and Potential Impurities

5-ethyl-5H-triazino[5,6-b]indole-3-thiol is a heterocyclic compound with significant interest in medicinal chemistry. Its synthesis typically involves the cyclization of 5-ethylisatin-3-thiosemicarbazone[1]. This synthetic route is effective but can lead to specific impurities that complicate purification.

Common Impurities Include:

  • Unreacted Starting Materials: 5-ethylisatin and thiosemicarbazide.

  • Partially Reacted Intermediates: The 5-ethylisatin-3-thiosemicarbazone precursor.

  • Oxidized Species: The thiol group is susceptible to oxidation, leading to disulfide byproducts.

  • Polymeric Materials: Highly colored byproducts can form under harsh reaction conditions.

The key to successful purification lies in understanding the distinct physicochemical properties of the desired product versus these impurities.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol in a question-and-answer format.

Q1: My crude product is a dark, oily residue. How should I proceed?

A1: An oily product often indicates the presence of significant impurities that depress the melting point and prevent crystallization.

  • Initial Step - Trituration: Before attempting a full recrystallization, try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often coax the product to solidify by washing away more soluble, non-polar impurities.

  • Next Step - Column Chromatography: If trituration fails, column chromatography is the recommended next step to remove the bulk of the impurities that are preventing crystallization.

Q2: I'm struggling to get my compound to crystallize from solution. What can I do?

A2: Difficulty in crystallization is a common challenge, especially with complex heterocyclic molecules like aryl thiolates.

  • Solvent Selection is Key: The ideal solvent will dissolve the compound when hot but not when cold. For this class of compounds, ethanol, ethyl acetate, or a mixture of ethanol and water are good starting points.

  • Inducing Crystallization:

    • Seeding: If you have a small amount of pure, crystalline product, add a tiny crystal to the supersaturated solution to initiate crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Concentration: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q3: My product is consistently a pale yellow, even after recrystallization. How can I obtain a colorless product?

A3: A persistent color often indicates the presence of highly conjugated, colored impurities.

  • Activated Charcoal Treatment: During recrystallization, after dissolving your compound in the hot solvent, add a small amount of activated charcoal (about 1-2% w/w of your compound). The charcoal has a high surface area and can adsorb the colored impurities.

  • Hot Filtration: After a few minutes of gentle boiling with charcoal, perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal. This must be done quickly to prevent your product from crystallizing prematurely in the funnel.

  • Column Chromatography: If charcoal treatment is insufficient, column chromatography is a highly effective method for separating colored impurities.

Q4: What are the best starting conditions for column chromatography for this compound?

A4: Column chromatography is a powerful technique for purifying 5-ethyl-5H-triazino[5,6-b]indole-3-thiol from a complex mixture.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 mesh)Provides good separation for moderately polar compounds.
Mobile Phase (Eluent) Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate. A good starting gradient is 10-50% ethyl acetate in hexanes.This allows for the elution of non-polar impurities first, followed by your slightly more polar product.
TLC Analysis Before running the column, determine the optimal eluent system using Thin Layer Chromatography (TLC). The ideal solvent system will give your product an Rf value of approximately 0.3.TLC is a rapid and inexpensive way to predict the separation on a column.

Purification Protocols

Protocol 1: Recrystallization

This protocol is suitable for purifying crude material that is already in a solid form and contains minor impurities.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water or hexanes). A good solvent will dissolve the compound when heated but show low solubility at room temperature.

  • Dissolution: Place the crude 5-ethyl-5H-triazino[5,6-b]indole-3-thiol in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and gently heat for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography

This protocol is ideal for purifying oily crude products or mixtures with multiple components.

  • TLC Analysis: Develop a TLC system that provides good separation of your product from impurities. A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.

  • Combine and Evaporate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.

Visualization of Workflows

PurificationWorkflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow start_recryst Crude Solid Product dissolve Dissolve in Minimum Hot Solvent start_recryst->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal If colored cool Slow Cooling & Crystallization dissolve->cool If not colored hot_filter Hot Filtration charcoal->hot_filter hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Purified Product isolate->dry start_chrom Oily or Highly Impure Product tlc Develop TLC Method start_chrom->tlc pack Pack Silica Gel Column tlc->pack load Load Sample (Dry Loading) pack->load elute Elute with Solvent Gradient load->elute collect Collect & Analyze Fractions elute->collect combine Combine Pure Fractions & Evaporate collect->combine final_product Purified Product combine->final_product

Caption: Purification workflows for 5-ethyl-5H-triazino[5,6-b]indole-3-thiol.

TroubleshootingTree start Purification Issue oily Product is an Oil start->oily no_xtal Fails to Crystallize start->no_xtal colored Product is Colored start->colored triturate Triturate with Hexanes oily->triturate seed Seed with Pure Crystal no_xtal->seed scratch Scratch Flask no_xtal->scratch concentrate Concentrate Solution no_xtal->concentrate charcoal Use Activated Charcoal colored->charcoal column Perform Column Chromatography triturate->column If still oily repurify_column Purify by Column Chromatography charcoal->repurify_column If still colored

Caption: Troubleshooting decision tree for common purification problems.

References

  • 1][2][3]Triazine[5,6- b ]indole-3-thiol Derivatives. ResearchGate. Accessed January 17, 2026.

Sources

interpreting NMR spectra of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol

If you suspect multiple species, 2D NMR techniques like COSY (to see which protons are coupled to each other) and NOESY/ROESY (to see which protons are close in space) can be invaluable for assigning the signals to their respective species. [3]

Reference List

  • On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR: A Comment. National Institutes of Health.

  • Why don't labile protons such as -OH and -NH have a characteristic chemical shift?. Stack Exchange.

  • Supporting Information for Angew. Chem. Int. Ed. Z51345. Wiley-VCH.

  • 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity. PubMed.

  • Interpreting the ¹H NMR Spectrum of Cyclohexanethiol for Structural Validation: A Comparative Guide. Benchchem.

  • 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole. ResearchGate.

  • Proton NMR 5 - Dealing with -OH and -NH protons. YouTube.

  • 5H-t[7][8][19]riazino[5,6-b]indole, 8-fluoro-3-[(2-phenylethyl)thio]-. SpectraBase.

  • 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate.

  • Convenient Synthesis 5 H -T[7][8][19]riazine[5,6- b ]indole-3-thiol Derivatives. ResearchGate.

  • New Triazine Derivatives as Serotonin 5-HT 6 Receptor Ligands. MDPI.

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. MDPI.

  • SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). Royal Society of Chemistry.

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

  • Consequences of nuclei with quadrupole moments in NMR. Department of Chemistry.

  • Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs.

  • Quadrupolar Coupling. Chemistry LibreTexts.

  • Synthesis of some substituted-1,2,4-triazino[5,6-b]indole derivatives as potential antiviral and anticancer agents. PubMed. [Link]

  • Thione–thiol tautomerism of I' and II'. ResearchGate.

  • Superimposed 1 H NMR spectra of CBZ-thiol and CBZ-disulfide showing difference of multiplicity of methylene groups attached to sulfur. ResearchGate.

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme.

  • Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs?. Reddit.

  • 13C NMR of N-heterocycles. Conformation OF phenothiazines and 2,3-diazaphenothiazines. Journal of Magnetic Resonance.

  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journals.

  • 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Royal Society of Chemistry.

  • 3,6-Dihydro-5H-pyrazolo [4′,3′:5,6]pyrano[3,4-b]indol-5-one. MDPI.

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.

  • NMR - Interpretation. Chemistry LibreTexts.

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

  • A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. MDPI.

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.

  • 1H NMR Chemical Shift. Oregon State University.

  • Zero-field J-spectroscopy of quadrupolar nuclei. National Institutes of Health.

  • Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides: 15N NMR and 13C NMR Spectroscopic Studies. Wiley Online Library.

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, India.

  • 13C NMR Chemical Shift. Oregon State University.

  • Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. ResearchGate.

Technical Support Center: Optimizing N-Alkylation of Triazinoindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of triazinoindoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this reaction and optimize your experimental outcomes.

The N-alkylation of triazinoindoles is a critical transformation for modifying their biological activity. However, the electronic properties of the triazinoindole scaffold can present unique challenges. The electron-withdrawing nature of the triazine ring can reduce the nucleophilicity of the indole nitrogen, making the reaction more demanding than the N-alkylation of simple indoles. Furthermore, the presence of multiple nitrogen atoms in the triazine ring introduces the potential for competing side reactions and issues with regioselectivity.

This guide provides a structured approach to understanding and overcoming these challenges, enabling you to achieve your desired N-alkylated triazinoindole products with higher yields and purity.

Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding the N-alkylation of triazinoindoles:

Q1: What are the most common starting conditions for the N-alkylation of a triazinoindole?

A typical starting point for the N-alkylation of triazinoindoles involves the use of a strong base in a polar aprotic solvent. A common combination is sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). The alkylating agent is typically an alkyl halide (iodide, bromide, or chloride).

Q2: Why is my N-alkylation reaction not proceeding to completion?

Several factors can contribute to incomplete conversion. The triazinoindole starting material may have low nucleophilicity due to the electron-withdrawing effect of the triazine ring. Additionally, the base may not be strong enough to fully deprotonate the indole nitrogen, or the alkylating agent may be insufficiently reactive. Insufficient reaction time or temperature can also be a cause.

Q3: I am observing multiple products in my reaction mixture. What are the likely side reactions?

The most common side reactions are alkylation at one of the nitrogen atoms on the triazine ring, C-alkylation at the C3 position of the indole, and over-alkylation of the desired product to form a quaternary ammonium salt. The reaction conditions, particularly the choice of base and solvent, can significantly influence the product distribution.

Q4: How can I improve the regioselectivity of my N-alkylation reaction?

Controlling regioselectivity is a key challenge. Steric hindrance can play a significant role; bulkier alkylating agents may favor alkylation at the less hindered nitrogen atom. The choice of base and solvent system can also influence the site of alkylation. For instance, different counter-ions from the base can chelate with the triazinoindole in ways that favor alkylation at a specific nitrogen. Systematic screening of reaction conditions is often necessary to achieve the desired regioselectivity.

Troubleshooting Guide

This section provides a more detailed approach to troubleshooting common problems encountered during the N-alkylation of triazinoindoles.

Problem 1: Low to No Product Formation

Possible Causes & Solutions

  • Insufficiently Strong Base: The pKa of the indole N-H in a triazinoindole is likely higher than in a simple indole due to the electron-withdrawing triazine ring.

    • Solution: Switch to a stronger base. If you are using a carbonate base like K₂CO₃, consider moving to a hydride base like NaH or a metal amide base like sodium bis(trimethylsilyl)amide (NaHMDS).

  • Poor Solubility of Reactants: The triazinoindole starting material or the base may not be sufficiently soluble in the chosen solvent.

    • Solution: Experiment with different solvents. While THF and DMF are common choices, other polar aprotic solvents like acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) could be beneficial. Be aware that DMSO can be reactive under certain conditions.[1]

  • Inactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl.

    • Solution: If using an alkyl chloride, consider switching to the corresponding bromide or iodide. You can also try converting the alkyl halide to the more reactive iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).

  • Low Reaction Temperature: The activation energy for the reaction may be high.

    • Solution: Gradually increase the reaction temperature. If the reaction is being run at room temperature, try heating it to 50-80 °C. Monitor the reaction closely for the formation of degradation products at higher temperatures.

Problem 2: Poor Regioselectivity (Alkylation at Multiple Sites)

Possible Causes & Solutions

  • Kinetic vs. Thermodynamic Control: The initial site of alkylation (kinetic product) may not be the most stable product (thermodynamic product). Over time, or at higher temperatures, the alkyl group may migrate to the thermodynamically favored position.

    • Solution: To favor the kinetic product, use a strong base at low temperatures for a shorter reaction time. For the thermodynamic product, longer reaction times at elevated temperatures might be necessary. It's important to analyze the reaction at different time points to understand the product distribution over time.

  • Influence of the Base's Counter-ion: The cation of the base can coordinate with the nitrogen atoms of the triazinoindole, influencing the nucleophilicity of each nitrogen.

    • Solution: Screen different bases with various counter-ions (e.g., Li⁺, Na⁺, K⁺, Cs⁺). For instance, the larger and softer Cs⁺ cation in cesium carbonate (Cs₂CO₃) can sometimes lead to different regioselectivity compared to K₂CO₃.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the charge distribution in the deprotonated triazinoindole and the reactivity of the alkylating agent.

    • Solution: Test a range of solvents with varying polarities. A less polar solvent might favor alkylation at the most sterically accessible nitrogen, while a more polar, coordinating solvent could favor alkylation at a different site due to specific solvation effects.

Problem 3: Formation of Byproducts

Possible Causes & Solutions

  • Over-alkylation: The N-alkylated product can be more nucleophilic than the starting triazinoindole, leading to a second alkylation and the formation of a quaternary ammonium salt.

    • Solution: Use a stoichiometric amount or a slight excess of the triazinoindole relative to the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help to minimize its concentration at any given time, thus reducing the rate of the second alkylation.

  • C-Alkylation: The C3 position of the indole ring is also nucleophilic and can compete with N-alkylation.

    • Solution: C-alkylation is often favored under conditions that generate a more "free" anion. Using a less polar solvent and a base with a strongly coordinating counter-ion can sometimes suppress C-alkylation by keeping the counter-ion associated with the nitrogen anion.

  • Decomposition of Starting Material or Product: Triazinoindoles can be sensitive to harsh reaction conditions.

    • Solution: If you observe significant decomposition, try running the reaction at a lower temperature. Ensure that all reagents and solvents are of high purity and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Experimental Protocols

General Protocol for N-Alkylation of Triazinoindoles

This protocol provides a starting point for your optimization experiments.

Materials:

  • Triazinoindole starting material

  • Anhydrous solvent (e.g., THF, DMF)

  • Base (e.g., NaH, 60% dispersion in mineral oil; K₂CO₃)

  • Alkylating agent (e.g., alkyl iodide, alkyl bromide)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the triazinoindole (1.0 eq).

  • Add anhydrous solvent (e.g., THF, 0.1 M concentration).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add the base (e.g., NaH, 1.2 eq) portion-wise. Caution: NaH reacts with moisture to produce hydrogen gas, which is flammable.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: A Hypothetical Optimization Table

When optimizing your reaction, it is crucial to keep a detailed record of the conditions and outcomes. Below is an example of how you might tabulate your results.

EntryBase (eq)SolventAlkylating Agent (eq)Temp (°C)Time (h)Conversion (%)N-Alkylation:Other Isomers
1K₂CO₃ (1.5)DMFMeI (1.2)2524403:1
2NaH (1.2)THFMeI (1.1)25128510:1
3NaH (1.2)THFMeI (1.1)604958:1 (some decomposition)
4Cs₂CO₃ (1.5)MeCNBnBr (1.2)8012701:2

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the N-alkylation of triazinoindoles.

troubleshooting_workflow start Start N-Alkylation Reaction check_conversion Check Reaction Conversion by TLC/LC-MS start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion < 50% good_conversion Good Conversion check_conversion->good_conversion > 50% increase_temp Increase Temperature low_conversion->increase_temp Issue: High Activation Energy stronger_base Use Stronger Base (e.g., NaH) low_conversion->stronger_base Issue: Incomplete Deprotonation more_reactive_halide Use More Reactive Halide (R-I) low_conversion->more_reactive_halide Issue: Poor Electrophile change_solvent Change Solvent low_conversion->change_solvent Issue: Solubility check_purity Analyze Product Purity & Regioselectivity good_conversion->check_purity increase_temp->check_conversion stronger_base->check_conversion more_reactive_halide->check_conversion change_solvent->check_conversion pure_product Desired Product is Pure & Regioselective check_purity->pure_product Yes impure_product Mixture of Isomers or Byproducts check_purity->impure_product No end Successful N-Alkylation pure_product->end screen_bases Screen Bases (Counter-ion Effect) impure_product->screen_bases Issue: Regioselectivity screen_solvents Screen Solvents (Polarity Effect) impure_product->screen_solvents Issue: Regioselectivity adjust_stoichiometry Adjust Stoichiometry (Control Over-alkylation) impure_product->adjust_stoichiometry Issue: Over-alkylation lower_temp Lower Temperature (Kinetic Control) impure_product->lower_temp Issue: Thermodynamic Product Favored screen_bases->check_purity screen_solvents->check_purity adjust_stoichiometry->check_purity lower_temp->check_purity

Caption: Troubleshooting workflow for optimizing N-alkylation of triazinoindoles.

Reaction Mechanism Overview

This diagram outlines the general steps involved in the N-alkylation of a triazinoindole.

reaction_mechanism Triazinoindole Triazinoindole-NH Anion [Triazinoindole-N]⁻ Triazinoindole->Anion Deprotonation Base Base Base->Anion AlkylHalide R-X Product Triazinoindole-N-R AlkylHalide->Product Anion->Product SN2 Attack Salt Base-H⁺ + X⁻

Caption: General mechanism for the N-alkylation of triazinoindoles.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Investigation of N-alkylation and N¹-methylation to prepare triazone-triazole. Reagents and conditions. ResearchGate. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. PMC. [Link]

  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. [Link]

  • Bioorthogonal Reaction of N1-alkyl 1,2,4-Triazinium Salts. ResearchGate. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]

  • N-alkylation of NH-1,2,3-triazoles. ResearchGate. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. The following troubleshooting guides and FAQs address common challenges encountered during this critical phase, emphasizing safety, efficiency, and product quality.

The synthesis of nitrogen and sulfur-containing heterocycles often presents unique challenges, particularly during scale-up where issues related to reaction kinetics, heat transfer, mass transfer, and safety become more pronounced.[1][2] This guide provides practical, experience-based solutions to navigate these complexities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.

Question 1: We are experiencing a significant drop in yield upon scaling up the reaction from a 1L flask to a 50L reactor. What are the likely causes and how can we fix this?

Potential Causes:

  • Inefficient Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making it difficult to maintain a consistent temperature profile. Localized hot spots can lead to thermal degradation of starting materials, intermediates, or the final product, promoting side reactions.

  • Poor Mass Transfer/Mixing: Inadequate agitation in a large vessel can result in poor mixing of reagents, leading to localized concentration gradients. This can slow down the desired reaction and favor the formation of impurities.

  • Extended Reaction Time: The overall process time, including charging reagents and heat-up/cool-down phases, is longer at scale. This extended exposure to reaction conditions can lead to the degradation of sensitive compounds.

  • Atmospheric Control: Inefficient inerting of a large reactor headspace can allow oxygen ingress, leading to oxidative side reactions, particularly the formation of disulfide bonds from the thiol product.

Recommended Solutions:

  • Characterize Thermal Profile:

    • Protocol: Use multiple temperature probes placed at different locations within the reactor (e.g., near the wall, center, top, and bottom) to map the temperature distribution.

    • Causality: This data will identify any significant temperature gradients. Adjust the heating/cooling jacket parameters and agitation speed to achieve a more uniform temperature, typically within ±2°C of the setpoint.

  • Optimize Agitation:

    • Protocol: Perform a mixing study using a non-reacting model system or consult with a chemical engineer to determine the optimal impeller type, position, and agitation speed (RPM) for your reactor geometry and batch volume.

    • Causality: Proper agitation ensures homogeneity, promoting the desired reaction kinetics and minimizing side reactions caused by localized excesses of any single reagent.

  • Re-evaluate Reagent Addition Strategy:

    • Protocol: Instead of adding reagents all at once, consider a controlled, subsurface addition of the limiting reagent over time. This is particularly important for highly exothermic steps.

    • Causality: A controlled feed rate helps manage the heat generated by the reaction and maintains a low, steady concentration of the added reagent, which can suppress the formation of byproducts.

  • Ensure Strict Inert Atmosphere:

    • Protocol: Implement a robust nitrogen or argon purge-and-blanket system. Before starting the reaction, perform several vacuum/N₂ cycles to thoroughly inert the reactor. Maintain a slight positive pressure of inert gas throughout the process.

    • Causality: Sulfur compounds, especially thiols, are susceptible to oxidation.[3] Eliminating oxygen is critical to prevent the formation of the corresponding disulfide, a common impurity in this type of synthesis.

Question 2: During the work-up and isolation, we are struggling with a persistent pink/purple discoloration in our product. What is this, and how can we remove it?

Potential Causes:

  • Oxidative Impurities: The discoloration is often due to the formation of trace, highly colored oxidative byproducts. The triazino-indole core is an electron-rich heterocyclic system, making it susceptible to oxidation, which can be catalyzed by trace metals.

  • Isatin-Related Byproducts: The synthesis of the triazino[5,6-b]indole core typically starts from an isatin derivative.[4][5] Incomplete reaction or degradation can leave behind colored isatin-based impurities.

Recommended Solutions:

  • Activated Carbon Treatment:

    • Protocol: After the reaction is complete and before crystallization, dissolve the crude product in a suitable solvent (e.g., DMF, DMSO) and treat with 1-5% (w/w) activated carbon at 50-60°C for 30-60 minutes. Filter the hot solution through a pad of celite to remove the carbon.

    • Causality: Activated carbon has a high surface area and can effectively adsorb many large, colored, and non-polar impurities.

  • Reductive Work-up:

    • Protocol: During the aqueous work-up, add a small amount of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).

    • Causality: These agents can reduce certain colored oxidative species back to their colorless forms, effectively "bleaching" the product stream before isolation.

  • Recrystallization Solvent Screening:

    • Protocol: Perform a systematic screening of solvents and solvent mixtures for recrystallization. A good solvent system will have high solubility for the product at elevated temperatures and low solubility at room temperature, while keeping the colored impurities dissolved.

    • Causality: The polarity and solubilizing power of the crystallization solvent are critical for selectively precipitating the desired compound while leaving impurities behind in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for 5-ethyl-5H-triazino[5,6-b]indole-3-thiol, and what are the critical control points?

The most common synthetic route involves the cyclocondensation of an N-ethylisatin derivative with thiosemicarbazide.[4][5] The key steps and critical control points are outlined below.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Critical Control Points (CCPs) A N-Ethylisatin C N-Ethylisatin-3-thiosemicarbazone A->C Acid Catalyst (e.g., AcOH) Solvent (e.g., Ethanol) B Thiosemicarbazide B->C D 5-ethyl-5H-triazino[5,6-b]indole-3-thiol C->D Base (e.g., K2CO3) High Temperature Solvent (e.g., Dioxane, DMF) CCP1 Temperature Control during Cyclization CCP2 Purity of N-Ethylisatin CCP3 Inert Atmosphere (Post-Cyclization)

Caption: General Synthetic Workflow

Critical Process Parameters (CPPs) Summary:

ParameterStageRationale for ControlRecommended Control
Temperature CyclizationHigh temperatures are needed to drive the reaction, but excessive heat can cause degradation. An exothermic event is possible.Monitor internal temperature closely. Control heat-up ramp rate. Ensure adequate cooling capacity.
Atmosphere Cyclization & Work-upThe thiol product is oxygen-sensitive and can form disulfide byproducts.Maintain a positive pressure of N₂ or Ar. Use degassed solvents for work-up and crystallization.
Base Stoichiometry CyclizationThe amount of base is critical for the cyclization reaction. Excess base can lead to side reactions or product degradation.Use 1.05-1.2 equivalents of a mild inorganic base like K₂CO₃. Verify the purity of the base.
Purity of Starting Material Intermediate FormationImpurities in the N-ethylisatin can carry through and complicate the purification of the final product.Test N-ethylisatin purity by HPLC (>99%) before use.

Q2: What are the primary safety concerns when scaling up this synthesis?

Handling sulfur-containing reagents and the potential for exothermic reactions are the main safety risks.

  • Hydrogen Sulfide (H₂S) Gas: Thiosemicarbazide can decompose under harsh acidic or thermal conditions to release highly toxic H₂S gas. Ensure the reaction is performed in a well-ventilated area with H₂S detectors in place.

  • Exothermic Reaction: The cyclization step can be exothermic. A reaction calorimetry study (e.g., using an RC1 calorimeter) is highly recommended before scaling up to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for ensuring the reactor's cooling system can handle the heat load.

  • Reagent Toxicity: Isatin derivatives and thiosemicarbazide are hazardous. Always consult the Safety Data Sheet (SDS) for all reagents. Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

G Start Low Yield Detected (Post-Reaction IPC) CheckTemp Were Temperature Profiles within Specification? Start->CheckTemp CheckMixing Was Agitation Speed and Power Draw Normal? CheckTemp->CheckMixing Yes FixTemp Root Cause: Poor Heat Transfer Solution: Optimize Jacket Temp & Agitation CheckTemp->FixTemp No CheckReagents Were Starting Materials Checked for Purity? CheckMixing->CheckReagents Yes FixMixing Root Cause: Inefficient Mixing Solution: Increase Agitation/ Evaluate Impeller CheckMixing->FixMixing No FixReagents Root Cause: Impure Reagents Solution: Re-qualify Starting Material Lots CheckReagents->FixReagents No Unknown Root Cause: Other (e.g., sampling error, analytical error) Solution: Re-analyze IPC sample. Review batch record for deviations. CheckReagents->Unknown Yes

Caption: Troubleshooting Decision Tree for Low Yield

Q3: What In-Process Controls (IPCs) are recommended for monitoring the reaction?

Effective IPCs are crucial for ensuring batch-to-batch consistency and identifying deviations early.

  • HPLC Analysis: This is the most powerful tool. Monitor the disappearance of the N-ethylisatin-3-thiosemicarbazone intermediate and the appearance of the final product. This allows you to determine the reaction endpoint accurately.

    • Method: A reverse-phase C18 column with a gradient of water/acetonitrile (containing 0.1% formic acid or TFA) is a good starting point.

  • TLC Analysis: For a quicker, qualitative check, TLC can be used to visualize the consumption of the starting material. However, it is not suitable for determining the reaction endpoint at scale.

  • Water Content (Karl Fischer): Monitor the water content of your solvents, especially if using water-sensitive reagents or if water is a byproduct of the reaction, as it can affect reaction kinetics and impurity profiles.

References

  • General Synthesis of Triazinoindoles: Information on the synthesis of 5H-[6][7][8]triazino[5,6-b]indole derivatives can provide foundational chemical principles applicable to the target molecule. (Source: PubMed)

  • Regioselective Synthesis of Triazinoindoles: This article provides insights into the synthesis and characterization of related triazino[5,6-b]indole structures. (Source: Taylor & Francis Online)
  • Synthesis of Triazino[5,6-b]indoles: Describes the creation of various derivatives of the core triazino[5,6-b]indole structure. (Source: PubMed)
  • Synthesis of Substituted Triazinoindoles: Discusses the reaction between 3-mercapto-1,2,4-triazino[5,6-b]indoles and other reagents. (Source: Semantic Scholar)
  • Antitumor Activity of Triazinoindoles: Provides further examples of the synthesis and modification of the triazino[5,6-b]indole scaffold.
  • Industrial Thiol Synthesis: Reviews methods for the industrial production of thiols, highlighting relevant considerations for scale-up. (Source: Indian Academy of Sciences)
  • General Thiol Synthesis Schemes: Illustrates common reaction pathways for synthesizing thiol compounds.
  • Industrial Applications of Polythiols: Details common methods for thiol preparation, such as using thiourea followed by hydrolysis.
  • Sulfur-Containing N-Heterocycles: Discusses the challenges and modern approaches to synthesizing nitrogen-containing heterocycles, relevant to the target molecule's class.
  • Direct Synthesis of Heterocyclic Thiols: Describes a method for synthesizing heterocyclic thiols from heterocyclic halides. (Source: Sci-Hub)
  • Green Chemistry in Sulfur Compound Synthesis: Highlights eco-friendly methods and the importance of managing reaction conditions for sulfur-containing compounds. (Source: ScienceDirect)
  • Convenient Synthesis of Triazinoindole Derivatives: Details the synthesis of 5H-[6][7][8]triazine[5,6-b]indole-3-thiol derivatives starting from isatin and thiosemicarbazide. (Source: ResearchGate)

  • Physicochemical Characteristics of Thiols: Discusses the high reactivity of thiols and their susceptibility to side reactions like oxidation.
  • Medicinally Important Nitrogen-Sulfur Heterocycles: Reviews the significance and synthetic complexities of heterocycles containing both nitrogen and sulfur. (Source: Innovare Academic Sciences)
  • CAS Data for 5-ethyl-5H-[6][7][8]triazino[5,6-b]indole-3-thiol: Provides basic chemical properties for the target compound. (Source: Santa Cruz Biotechnology)

  • C-H Sulfuration with Elemental Sulfur: Discusses advanced methods for creating sulfur heterocycles, indicating the broad interest in this chemical space. (Source: Thieme Connect)
  • Synthesis of Related Thiazino-Triazino-Indole Systems: Provides examples of complex heterocyclic synthesis involving the triazino-indole core.
  • Biological Activity of Triazinoindole Derivatives: Highlights the importance of this class of compounds in medicinal chemistry. (Source: PubMed)
  • Synthesis of S-aminoalkyl derivatives: Describes modifications on the thione group of the triazino[5,6-b]indole core.
  • Synthesis of 1,3,5-Triazines: Provides general context on the synthesis of triazine-containing molecules. (Source: MDPI)
  • Synthesis of Triazinoindol-4-one Derivatives: Discusses the synthesis of related compounds with potential biological activity. (Source: PubMed)
  • Review on Sulfur-Containing Heterocycles: Provides a broad overview of the synthesis and applications of sulfur-containing heterocycles. (Source: Neuroquantology)
  • Green Synthesis of 1,3,5-triazine Derivatives: Discusses modern, more environmentally friendly synthetic methods for related heterocyclic systems.
  • Synthesis of Triazino[5,6-b]indol-3(5H)-one Derivatives: Details the synthesis and anticonvulsant activity of compounds with a similar core structure.
  • Synthesis of N-Aryl-2-(5H-[6][7][8]triazino[5,6-b]indol-3-ylsulfanyl)acetamides: Describes the synthesis of the core tricycle from isatin and thiosemicarbazide as a key step. (Source: ResearchGate)

Sources

Validation & Comparative

A Comparative Analysis of the Antiviral Activity of 5H-Triazino[5,6-b]indole Derivatives and Rupintrivir Against Human Rhinovirus

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the relentless pursuit of effective antiviral therapeutics, the scientific community continuously evaluates novel chemical scaffolds for their potential to combat viral infections. Among these, the 5H-triazino[5,6-b]indole nucleus has emerged as a promising starting point for the development of broad-spectrum antiviral agents, particularly against picornaviruses like the human rhinovirus (HRV), the primary causative agent of the common cold. This guide provides a detailed comparison of the antiviral activity of a representative compound from this class, a 5H-as-triazino[5,6-b]indole derivative, with Rupintrivir, a well-characterized inhibitor of the HRV 3C protease.

This analysis is designed for researchers, scientists, and professionals in drug development, offering an in-depth look at the available experimental data, mechanisms of action, and the methodologies used to evaluate these compounds.

Introduction to the Compared Antiviral Agents

5H-as-Triazino[5,6-b]indoles: A Scaffold with Broad-Spectrum Potential

Rupintrivir (AG7088): A Potent and Specific HRV 3C Protease Inhibitor

Rupintrivir (formerly AG7088) is a peptidomimetic antiviral agent designed through structure-based drug design methodologies.[1][3] It acts as a potent, selective, and irreversible inhibitor of the human rhinovirus (HRV) 3C protease.[3][4] The 3C protease is a viral enzyme crucial for the proteolytic processing of the viral polyprotein, an essential step in the replication of picornaviruses. By forming a covalent bond with the active-site cysteine of the protease, Rupintrivir effectively halts viral maturation.[3] Its well-defined mechanism of action and extensive characterization against a wide array of HRV serotypes make it an excellent benchmark compound for comparison.

Comparative Antiviral Activity: A Data-Driven Analysis

A direct quantitative comparison is challenging due to the limited publicly available data for specific 5H-as-triazino[5,6-b]indole derivatives. However, we can juxtapose the reported activity of Rupintrivir with the qualitative descriptions of the triazinoindole class.

Table 1: Comparison of Antiviral Activity against Human Rhinovirus

Feature5H-as-Triazino[5,6-b]indole Derivative (SK&F 30097)Rupintrivir (AG7088)
Target Virus Human Rhinovirus (multiple serotypes), PoliovirusHuman Rhinovirus (48 serotypes tested)
Mean EC50 *Data not publicly available0.023 µM[3][5]
Reported Activity Broad-spectrum in vitro activityPotent and broad-spectrum in vitro activity[6]
Cytotoxicity (CC50) Data not publicly available> 100 µM in H1-HeLa cells[5]
Selectivity Index (SI) Not calculable from available data> 4347 (Calculated from CC50/EC50)

*EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

The data clearly illustrates the high potency of Rupintrivir, with a mean EC50 in the low nanomolar range across a large panel of HRV serotypes. Furthermore, its high CC50 value indicates low cytotoxicity, resulting in a very favorable selectivity index. While the triazinoindole class is reported to have broad-spectrum activity, the absence of specific EC50 and CC50 values for a representative compound like SK&F 30097 in the accessible literature prevents a direct quantitative comparison of potency and safety.

Unraveling the Mechanisms of Action

The disparity in the level of understanding of the mechanisms of action of these two classes of compounds is a critical point of comparison for drug development professionals.

Rupintrivir: A Targeted Approach

The mechanism of Rupintrivir is a prime example of rational drug design. By targeting a specific and highly conserved viral enzyme, the 3C protease, it achieves broad activity against numerous HRV serotypes.

rupintrivir_mechanism cluster_virus HRV Replication Cycle Viral_RNA Viral RNA Polyprotein Polyprotein Synthesis Viral_RNA->Polyprotein 3C_Protease 3C Protease Polyprotein->3C_Protease Cleavage by Viral_Proteins Functional Viral Proteins 3C_Protease->Viral_Proteins Virion_Assembly New Virion Assembly Viral_Proteins->Virion_Assembly Rupintrivir Rupintrivir Rupintrivir->3C_Protease Inhibits

Mechanism of Rupintrivir Action.

5H-as-Triazino[5,6-b]indoles: A Less Defined Path

The precise molecular target of the 5H-as-triazino[5,6-b]indole class in the viral replication cycle has not been as clearly elucidated as that of Rupintrivir. Studies on SK&F 30097 suggest that it inhibits viral replication, but the exact stage and molecular interactions remain an area for further investigation.[2] This presents both a challenge and an opportunity; a novel mechanism of action could be effective against viruses resistant to existing drugs.

Experimental Methodologies: The Foundation of Antiviral Evaluation

The assessment of antiviral activity relies on robust and reproducible experimental protocols. The primary method used to evaluate the efficacy of compounds against cytopathic viruses like rhinovirus is the Cytopathic Effect (CPE) Inhibition Assay.

Cytopathic Effect (CPE) Inhibition Assay: A Step-by-Step Protocol

This assay quantifies the ability of a compound to protect cells from the destructive effects of a viral infection.

  • Cell Culture: A monolayer of a susceptible cell line (e.g., H1-HeLa or MRC-5 cells) is prepared in a 96-well plate.

  • Compound Dilution: The test compounds are serially diluted to a range of concentrations.

  • Infection: The cell monolayers are infected with a known amount of human rhinovirus.

  • Treatment: The diluted compounds are added to the infected cells. Control wells include cells with virus but no compound (virus control) and cells with neither virus nor compound (cell control).

  • Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-5 days).

  • Quantification of CPE: The extent of cell death is quantified. A common method involves the use of a colorimetric reagent like MTT or neutral red, which measures cell viability.[7][8]

  • Data Analysis: The concentration of the compound that inhibits 50% of the viral CPE is determined and expressed as the EC50 value.[9]

cpe_assay_workflow Start Start Cell_Seeding Seed susceptible cells in 96-well plate Start->Cell_Seeding Compound_Dilution Prepare serial dilutions of test compounds Cell_Seeding->Compound_Dilution Infection Infect cells with human rhinovirus Compound_Dilution->Infection Treatment Add compound dilutions to infected cells Infection->Treatment Incubation Incubate for 3-5 days Treatment->Incubation CPE_Quantification Quantify cell viability (e.g., MTT assay) Incubation->CPE_Quantification Data_Analysis Calculate EC50 and CC50 CPE_Quantification->Data_Analysis End End Data_Analysis->End

Workflow of a CPE Inhibition Assay.

Cytotoxicity Assessment

Crucially, the cytotoxicity of the compounds is assessed in parallel on uninfected cells to determine the 50% cytotoxic concentration (CC50).[9] The ratio of CC50 to EC50 provides the Selectivity Index (SI), a critical measure of a compound's therapeutic window.[9]

Conclusion and Future Directions

This comparative guide highlights the differing profiles of the 5H-as-triazino[5,6-b]indole class of compounds and the well-defined HRV 3C protease inhibitor, Rupintrivir.

  • Rupintrivir stands as a testament to the power of structure-based drug design, exhibiting high potency and a clear, targeted mechanism of action. Although its clinical development was halted due to moderate efficacy in natural infections, it remains a valuable tool for in vitro studies and a benchmark for novel anti-rhinoviral drug discovery.[3]

  • The 5H-as-triazino[5,6-b]indole scaffold continues to hold promise as a source of broad-spectrum antiviral agents. The lack of detailed, publicly available quantitative data for specific derivatives like 5-ethyl-5H-triazino[5,6-b]indole-3-thiol underscores the need for further research and publication in this area. Elucidating the precise mechanism of action for this class is a key next step and could reveal novel viral targets.

For researchers in the field, this comparison underscores the importance of a multi-faceted approach to antiviral drug development, combining medicinal chemistry for scaffold diversification with detailed virological and biochemical studies to determine potency, selectivity, and mechanism of action. The continued exploration of diverse chemical scaffolds like the 5H-as-triazino[5,6-b]indoles is essential for building a robust pipeline of next-generation antiviral therapeutics.

References

  • Gladych, J. M., et al. (1972). Antiviral agents. 5H-as-Triazino(5,6-b) indoles. Journal of Medicinal Chemistry, 15(3), 277–281. [Link]

  • Matsumoto, S., et al. (1972). The antiviral activity of a triazinoindole (SK&F 30097). Proceedings of the Society for Experimental Biology and Medicine, 139(2), 455–460. [Link]

  • Rupintrivir. Wikipedia. (2023, December 1). [Link]

  • Patick, A. K., et al. (2005). In Vitro Resistance Study of Rupintrivir, a Novel Inhibitor of Human Rhinovirus 3C Protease. Antimicrobial Agents and Chemotherapy, 49(2), 619–626. [Link]

  • Binford, S. L., et al. (2005). In Vitro Antiviral Activity and Single-Dose Pharmacokinetics in Humans of a Novel, Orally Bioavailable Inhibitor of Human Rhinovirus 3C Protease. Antimicrobial Agents and Chemotherapy, 49(11), 4643–4649. [Link]

  • Leyssen, P., et al. (2014). The Enterovirus Protease Inhibitor Rupintrivir Exerts Cross-Genotypic Anti-Norovirus Activity and Clears Cells from the Norovirus Replicon. Antimicrobial Agents and Chemotherapy, 58(8), 4634–4644. [Link]

  • CPE Inhibition Assay for Antiviral Research. Creative Diagnostics. (n.d.). [Link]

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Journal of Visualized Experiments. (2022). [Link]

  • Cytopathic Effects of Viruses Protocols. American Society for Microbiology. (2007). [Link]

  • The antiviral activity of a triazinoindole (SK&F 30097). PubMed. (1972). [Link]

  • General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. PBL Assay Science. (n.d.). [Link]

  • Cytopathic Effect Inhibition Assay Services (CPE). IBT Bioservices. (n.d.). [Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. (n.d.). [Link]

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A Comparative Guide to the Structure-Activity Relationship of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 5H-triazino[5,6-b]indole scaffold represents a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities, including antiviral, anticancer, antimalarial, and antileishmanial properties.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 5-ethyl-5H-triazino[5,6-b]indole-3-thiol core. We will explore the synthetic rationale, compare biological activities with alternative substitutions, and provide detailed experimental protocols to support further research and development in this promising area.

The Core Scaffold: Understanding the 5-ethyl-5H-triazino[5,6-b]indole-3-thiol Moiety

The 5-ethyl-5H-triazino[5,6-b]indole-3-thiol molecule is a fused heterocyclic system comprising an indole ring, a triazine ring, and a thiol group. The "5-ethyl" designation refers to the ethyl group attached to the nitrogen at position 5 of the indole ring. This specific substitution is a key determinant of the molecule's physicochemical properties and, consequently, its biological activity.

The rationale for investigating the 5-ethyl substitution stems from the need to modulate lipophilicity and steric bulk at the indole nitrogen. Compared to an unsubstituted (5-H) or a 5-methyl analog, the 5-ethyl group can enhance membrane permeability and potentially improve interactions with hydrophobic pockets in target enzymes or receptors.

Synthesis_Workflow Isatin Isatin N_Alkylation 1-ethylisatin Isatin->N_Alkylation Ethyl Iodide, K2CO3/DMF Condensation_Cyclization 5-ethyl-5H-triazino[5,6-b]indole-3-thiol N_Alkylation->Condensation_Cyclization Thiosemicarbazide, K2CO3/H2O, Reflux SAR_Logic cluster_SAR Structure-Activity Relationship Logic N5_Substituent N5-Alkyl Group (-H, -CH3, -C2H5, ...) Properties Modulates: - Lipophilicity - Steric Hindrance N5_Substituent->Properties Outcome Impacts: - Cell Permeability - Target Binding Affinity - Metabolism Properties->Outcome Activity Overall Biological Activity (Antiviral, Anticancer, etc.) Outcome->Activity

Sources

A Comparative Guide to the Cytotoxicity of 5H-Triazino[5,6-b]indole-3-thiol and its Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quest for novel molecular scaffolds that exhibit potent and selective cytotoxicity against cancer cells is paramount. The 5H-triazino[5,6-b]indole-3-thiol core structure has emerged as a promising pharmacophore, with its derivatives demonstrating significant antiproliferative activities across a range of human cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of various derivatives of this scaffold, including the representative compound 5-ethyl-5H-triazino[5,6-b]indole-3-thiol, offering insights into their structure-activity relationships and mechanisms of action.

The rationale for focusing on this heterocyclic system lies in its structural resemblance to purine analogs, which are known to interact with various biological targets implicated in cancer cell proliferation.[1] Modifications to the core structure, particularly at the N5 position of the indole ring and the 3-thiol group of the triazine ring, have been explored to enhance cytotoxic potency and selectivity.[2]

Comparative Cytotoxicity of 5H-Triazino[5,6-b]indole-3-thiol Derivatives

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.[3] The following table summarizes the reported IC50 values for several key derivatives of the 5H-triazino[5,6-b]indole-3-thiol scaffold against various human cancer cell lines.

Compound IDDerivative StructureCancer Cell LineIC50 (µM)Reference
3k 5H-[4][5][6]triazino[5,6-b]indole with a pyridinocycloalkyl moietyA549 (Lung Carcinoma)0.59[5]
MCF-7 (Breast Adenocarcinoma)0.86[5]
HeLa (Cervical Cancer)1.31[5]
HepG-2 (Hepatocellular Carcinoma)0.92[5]
P1 Phenanthro-triazine-3-thiol (hydrogen substitution)MOLT-4 (Acute Lymphoblastic Leukemia)7.1 ± 1.1[1][6]
P11 Phenanthro-triazine-3-thiol (phenyl substitution)MCF-7 (Breast Adenocarcinoma)15.4 ± 2.9[1][6]
5i [4][5][6]Triazino[4,3-a]indole derivativeMultiple cell lines8.2 - 18.2[7]
6i [4][5][6]Triazino[4,3-a]indole derivativeMultiple cell lines8.2 - 18.2[7]

Note: Direct comparative data for 5-ethyl-5H-triazino[5,6-b]indole-3-thiol was not available in the reviewed literature. The table presents data for structurally related derivatives to infer the potential of the core scaffold.

Structure-Activity Relationship (SAR) Insights

The data presented above, along with other studies on this class of compounds, provides valuable insights into the structure-activity relationships governing their cytotoxic effects.

A key observation is that substitutions on the triazinoindole core can significantly modulate anticancer activity. For instance, the introduction of a pyridinocycloalkyl moiety in compound 3k resulted in potent sub-micromolar activity against a panel of cancer cell lines.[5] This suggests that the addition of this group may enhance binding to the molecular target or improve the pharmacokinetic properties of the compound.

Furthermore, studies on related triazinoindole derivatives have shown that the presence of a trifluoromethyl group at the 6-position of the indole ring can increase in vitro activity compared to unsubstituted analogs.[4] This highlights the importance of electron-withdrawing groups in this region of the molecule for enhancing cytotoxicity.

The nature of the substituent at the 3-thiol position also plays a crucial role. In the case of phenanthro-triazine-3-thiol derivatives, a simple hydrogen substitution (P1 ) was more potent against leukemia cells than a phenyl substitution (P11 ), which in turn showed better activity against breast cancer cells.[1][6] This indicates that the optimal substituent at this position may be cell-line dependent.

Mechanistic Pathways of Cytotoxicity

The cytotoxic effects of 5H-triazino[5,6-b]indole-3-thiol derivatives are often mediated through the induction of programmed cell death, or apoptosis, and interference with the cell cycle.[5]

Induction of Apoptosis

Several derivatives have been shown to induce apoptosis in cancer cells. For example, compound 3k was found to trigger apoptosis in A549 lung cancer cells through the mitochondrial pathway.[5] This was evidenced by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3, a key executioner of apoptosis.[5] The potential dual inhibitory activity of some derivatives as DNA intercalators and Bcl-2 inhibitors further underscores their pro-apoptotic potential.[1][6]

cluster_0 Apoptosis Induction Pathway Compound Triazinoindole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Caspase3 Caspase-3 (Executioner) Mitochondria->Caspase3 Cytochrome c release Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by 5H-triazino[5,6-b]indole-3-thiol derivatives.

Cell Cycle Arrest

In addition to apoptosis, some derivatives of this scaffold have been shown to arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. Compound 3k , for instance, was observed to arrest the cell cycle at the G1 phase in A549 cells.[5] Another derivative, 5i , caused a significant G2/M cell cycle arrest in HepG-2 cells, which was linked to its ability to inhibit tubulin polymerization.[7]

cluster_1 Cell Cycle Progression and Arrest cluster_2 Points of Inhibition G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Progression Cell Proliferation M->Progression Compound3k Compound 3k Compound3k->G1 Arrest Compound5i Compound 5i Compound5i->G2 Arrest

Caption: Sites of cell cycle arrest induced by different triazinoindole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

cluster_workflow MTT Assay Workflow start Start: Seed Cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with Test Compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Read Absorbance at 570 nm dissolve->read analyze Analyze Data and Calculate IC50 read->analyze end End analyze->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The 5H-triazino[5,6-b]indole-3-thiol scaffold represents a versatile platform for the development of novel anticancer agents. The available data on its derivatives demonstrate that strategic modifications to the core structure can lead to compounds with potent cytotoxic activity against a variety of cancer cell lines. The mechanisms of action, including the induction of apoptosis and cell cycle arrest, further validate the therapeutic potential of this chemical class.

Future research in this area should focus on synthesizing and evaluating a broader range of derivatives to establish a more comprehensive understanding of the structure-activity relationships. In particular, obtaining cytotoxicity data for the parent compound, 5-ethyl-5H-triazino[5,6-b]indole-3-thiol, would provide a crucial baseline for comparative studies. Furthermore, in vivo studies are warranted for the most promising candidates to assess their efficacy and safety in preclinical models, paving the way for their potential clinical development.

References

  • Convenient Synthesis 5 H -[4][5][6]Triazine[5,6- b ]indole-3-thiol Derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 5H-[4][5][6]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. PubMed. Available at: [Link]

  • Structure‐activity relationship of compounds 5–7. ResearchGate. Available at: [Link]

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Validating the Antimicrobial Spectrum of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Rigorous Antimicrobial Susceptibility Testing

Authored for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. The triazino[5,6-b]indole scaffold has garnered significant interest within the medicinal chemistry community due to the diverse biological activities of its derivatives, including antimicrobial properties.[1][2][3][4][5] This guide provides a comprehensive framework for the validation of the antimicrobial spectrum of a specific derivative, 5-ethyl-5H-triazino[5,6-b]indole-3-thiol.

As a Senior Application Scientist, my objective is not to simply present a protocol, but to provide a self-validating experimental design that ensures the generation of robust and reproducible data. The causality behind each experimental choice is explained to empower researchers to not only follow the methodology but also to understand and adapt it for their specific needs. This guide will detail the comparative analysis against established antimicrobial agents, provide in-depth experimental protocols, and offer a clear framework for data interpretation and presentation.

Comparative Analysis Framework: Selecting the Right Benchmarks

To ascertain the therapeutic potential of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol, its antimicrobial activity must be benchmarked against a panel of clinically relevant and mechanistically diverse antimicrobial agents. The choice of comparators is critical for contextualizing the potency and spectrum of the novel compound.

We will utilize a multi-pronged approach by selecting:

  • A Broad-Spectrum Quinolone: Ciprofloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[6] Its broad activity against both Gram-positive and Gram-negative bacteria makes it an excellent benchmark for assessing the overall antibacterial spectrum.

  • A Gram-Positive Specific Beta-Lactam: Penicillin G is a classic beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. Its primary activity against Gram-positive organisms allows for a nuanced understanding of the test compound's spectrum.

  • A Broad-Spectrum Azole Antifungal: Ketoconazole is an azole antifungal agent that inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane.[1] Its inclusion allows for the evaluation of the compound's potential antifungal properties.

This selection provides a robust framework for classifying the antimicrobial profile of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol as broad-spectrum antibacterial, Gram-positive selective, Gram-negative selective, antifungal, or a combination thereof.

Experimental Protocols: A Step-by-Step Guide to Antimicrobial Susceptibility Testing

The following protocols are based on the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and inter-laboratory comparability.[7][8][9][10]

Minimum Inhibitory Concentration (MIC) Determination: The Broth Microdilution Method

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

Step 1: Preparation of Microbial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Incubate the broth culture at the appropriate temperature (typically 35°C ± 2°C) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Step 2: Preparation of Compound Dilutions

  • Prepare a stock solution of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol and the comparator agents in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Perform two-fold serial dilutions of the stock solutions in the appropriate broth medium in a 96-well microtiter plate. The concentration range should be selected to encompass the expected MIC values.

Step 3: Inoculation and Incubation

  • Add the diluted microbial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Include a positive control (microorganism in broth without any antimicrobial agent) and a negative control (broth only).

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.

Step 4: Determination of MIC

  • After incubation, visually inspect the plates for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compounds Prepare Compound Dilutions Compounds->Inoculate Incubate Incubate Inoculate->Incubate Read Read Results Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Step 1: Perform the MIC Assay

  • Follow the protocol for MIC determination as described above.

Step 2: Subculturing

  • From the wells showing no visible growth in the MIC assay, aspirate a small aliquot (e.g., 10 µL).

  • Spot the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

Step 3: Incubation

  • Incubate the agar plates at the appropriate temperature and duration for the test microorganism to allow for colony formation.

Step 4: Determination of MBC/MFC

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum. This is typically determined by counting the number of colonies on the subculture plates.

MBC_MFC_Workflow cluster_mic Initial MIC Assay cluster_subculture Subculturing cluster_analysis Analysis MIC_Assay Perform MIC Assay Aspirate Aspirate from Clear Wells MIC_Assay->Aspirate Spot_Plate Spot onto Agar Plates Aspirate->Spot_Plate Incubate_Plates Incubate Agar Plates Spot_Plate->Incubate_Plates Determine_MBC_MFC Determine MBC/MFC Incubate_Plates->Determine_MBC_MFC

Caption: Workflow for MBC/MFC Determination.

Data Interpretation and Presentation: Translating Results into Insights

The collected MIC and MBC/MFC data should be organized in a clear and concise manner to facilitate comparative analysis.

Table 1: Antimicrobial Spectrum of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol and Comparator Agents (Hypothetical Data)

MicroorganismStrainType5-ethyl-5H-triazino[5,6-b]indole-3-thiol MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Penicillin G MIC (µg/mL)Ketoconazole MIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive40.50.06>64
Enterococcus faecalisATCC 29212Gram-positive812>64
Escherichia coliATCC 25922Gram-negative160.03>64>64
Pseudomonas aeruginosaATCC 27853Gram-negative>640.5>64>64
Candida albicansATCC 90028Fungus2>64>640.25
Aspergillus fumigatusATCC 204305Fungus4>64>641

Table 2: Bactericidal/Fungicidal Activity of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol (Hypothetical Data)

MicroorganismStrainMIC (µg/mL)MBC/MFC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213482Bactericidal
Enterococcus faecalisATCC 292128648Bacteriostatic
Candida albicansATCC 90028242Fungicidal

Interpretation of MBC/MIC Ratio:

  • ≤ 4: The compound is generally considered bactericidal or fungicidal.

  • > 4: The compound is generally considered bacteriostatic or fungistatic.

Trustworthiness and Self-Validation: Ensuring Data Integrity

The credibility of any scientific investigation hinges on the trustworthiness of its data. The protocols outlined in this guide are designed to be self-validating through the consistent application of controls and adherence to established standards.

  • Positive and Negative Controls: The inclusion of growth and sterility controls in every assay is non-negotiable. These controls validate the viability of the microorganisms and the sterility of the medium, respectively.

  • Reference Strains: The use of ATCC (American Type Culture Collection) or other certified reference strains ensures the reproducibility of the results across different laboratories.

  • Standardized Methodology: Strict adherence to CLSI guidelines for inoculum preparation, incubation conditions, and endpoint determination minimizes variability and enhances the reliability of the data.[7][8][9]

By embedding these principles of quality control into the experimental design, researchers can have high confidence in the validity of their findings.

Conclusion

This guide provides a robust and scientifically sound framework for the validation of the antimicrobial spectrum of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol. By employing standardized methodologies, appropriate comparator agents, and a rigorous approach to data interpretation, researchers can generate high-quality, reproducible data. This, in turn, will enable a comprehensive understanding of the compound's potential as a novel antimicrobial agent and guide future drug development efforts. The synthesis of various triazine and triazinoindole derivatives has shown promising antimicrobial activity, and a systematic evaluation of novel compounds like 5-ethyl-5H-triazino[5,6-b]indole-3-thiol is a critical step in the ongoing search for new therapeutics to combat infectious diseases.[1][13][14][15][16][17]

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A Comparative Guide to the In Vivo Efficacy of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol: A Prospective Analysis Against Colorectal Cancer Standards of Care

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless pursuit of novel anticancer agents has led researchers to explore diverse heterocyclic scaffolds, among which the triazino[5,6-b]indole core has emerged as a promising pharmacophore. This guide focuses on a specific derivative, 5-ethyl-5H-triazino[5,6-b]indole-3-thiol, and provides a forward-looking comparison of its potential in vivo efficacy against established standards of care for colorectal cancer (CRC), such as the FOLFOX and CAPOX regimens. While direct comparative in vivo data for this specific compound is not yet publicly available, this document synthesizes existing in vitro evidence for the triazinoindole class, details the performance of current therapies, and, most critically, outlines a comprehensive experimental framework for a head-to-head preclinical evaluation. By presenting a robust, scientifically-grounded protocol for a human colon cancer xenograft study, we aim to equip researchers and drug development professionals with the necessary tools and rationale to definitively assess the therapeutic potential of this promising compound.

Introduction: The Therapeutic Promise of the Triazinoindole Scaffold

The 1,2,4-triazino[5,6-b]indole heterocyclic system represents a compelling area of medicinal chemistry research. This scaffold has been investigated for a range of biological activities, including antiviral and antiprotozoal effects.[1][2] More recently, its derivatives have garnered significant attention for their antiproliferative properties against a variety of human cancer cell lines.[3] Studies on substituted triazinoindoles have demonstrated cytotoxic effects in the micromolar range, suggesting a potential for development as novel oncology therapeutics.[4][5][6]

5-ethyl-5H-triazino[5,6-b]indole-3-thiol is one such derivative, distinguished by its ethyl group at the N5 position and a thiol group at C3, features that can significantly influence its pharmacological profile. Given the documented activity of this chemical family against colon cancer cell lines, this guide will focus on its potential application in this indication. The current standard of care for adjuvant therapy in stage III colon cancer and in metastatic settings involves combination chemotherapy regimens like FOLFOX (5-Fluorouracil, Leucovorin, Oxaliplatin) and CAPOX (Capecitabine, Oxaliplatin).[7][8][9] These regimens, while effective, are associated with significant toxicities, driving the need for new agents with improved efficacy and safety profiles. This guide provides the scientific rationale and a detailed experimental blueprint for evaluating 5-ethyl-5H-triazino[5,6-b]indole-3-thiol against these established benchmarks.

Mechanistic Postulates: Triazinoindoles vs. Standard Chemotherapies

A key aspect of drug evaluation is understanding the mechanism of action. While the precise molecular target of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol is yet to be elucidated, related compounds in the broader triazine and indole classes have been shown to exert their anticancer effects through various pathways, including the induction of apoptosis and cell cycle arrest. Some triazine derivatives have been designed to target key signaling molecules like EGFR and PI3K/mTOR.[3] In contrast, the standard-of-care agents for CRC have well-defined mechanisms.

  • 5-Fluorouracil (5-FU)/Capecitabine: These are antimetabolites that primarily inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair. Depletion of thymidine leads to DNA damage and cell death, particularly in rapidly dividing cancer cells.

  • Oxaliplatin: This is a platinum-based alkylating agent that forms covalent bonds with DNA, creating intra- and inter-strand cross-links. These adducts physically obstruct DNA replication and transcription, triggering apoptosis.

The diagram below illustrates the distinct proposed mechanisms. The potential for a novel mechanism from the triazinoindole class offers the possibility of overcoming resistance to conventional therapies.

G cluster_0 Standard Chemotherapy cluster_1 Proposed Triazinoindole Mechanism FU 5-FU / Capecitabine TS Thymidylate Synthase FU->TS Inhibits OX Oxaliplatin DNA_damage_std DNA Damage & Replication Stress OX->DNA_damage_std Induces Cross-links TS->DNA_damage_std Depletion leads to Apoptosis_std Apoptosis DNA_damage_std->Apoptosis_std Triazinoindole 5-ethyl-5H-triazino[5,6-b]indole-3-thiol Kinase Kinase Target (e.g., EGFR, PI3K) Triazinoindole->Kinase Inhibits (Hypothesized) Signaling Pro-Survival Signaling Kinase->Signaling Activates Apoptosis_tri Apoptosis Signaling->Apoptosis_tri Inhibits

Caption: Contrasting mechanisms of action for standard CRC drugs and the hypothesized pathway for triazinoindoles.

Prospective In Vivo Efficacy Comparison

To date, no head-to-head in vivo studies have been published comparing 5-ethyl-5H-triazino[5,6-b]indole-3-thiol with FOLFOX or CAPOX. However, based on the performance of standard drugs in preclinical models, we can establish a benchmark for what would constitute a promising result for a novel agent. In numerous studies using human colon cancer xenografts (e.g., HCT-116, COLO-205, CT-26), FOLFOX treatment has been shown to produce significant tumor growth inhibition (TGI), often ranging from 50% to over 80%, depending on the model and dosing schedule.[10][11]

The following table outlines a prospective summary of key parameters for a proposed in vivo study. The values for the triazinoindole compound are hypothetical targets that would indicate competitive or superior efficacy.

ParameterVehicle ControlOxaliplatin (Standard)5-ethyl-5H-triazino[5,6-b]indole-3-thiol (Test Article)
Dosing Regimen Saline, i.p., 1x/week10 mg/kg, i.p., 1x/weekMTD, p.o. or i.p., daily or 1x/week
Tumor Model HCT-116 Human Colon XenograftHCT-116 Human Colon XenograftHCT-116 Human Colon Xenograft
Endpoint Tumor Volume ~1500 mm³~500-700 mm³< 500 mm³ (Target)
Tumor Growth Inhibition (TGI) 0%~50-65%> 65% (Target)
Body Weight Change < 5% loss~10-15% loss (transient)< 10% loss (Target)
Observed Toxicities NoneLethargy, potential neuropathyMinimal to none (Target)

Data for Oxaliplatin is representative of typical results from xenograft studies.[12] MTD: Maximum Tolerated Dose; i.p.: intraperitoneal; p.o.: oral administration.

Essential Experimental Methodology: A Protocol for In Vivo Comparison

Executing a scientifically sound in vivo study is paramount to generating trustworthy and interpretable data. The following protocol describes a standard, robust methodology for a comparative efficacy study using a human colon cancer xenograft model in immunodeficient mice.

Experimental Workflow Diagram

The overall workflow is depicted below, ensuring a logical progression from cell culture to data analysis.

G start Start: HCT-116 Cell Culture implant Subcutaneous Implantation (Nude Mice) start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomization (Tumor Volume ~100-150 mm³) tumor_growth->randomize treatment Treatment Initiation (Vehicle, Standard, Test Article) randomize->treatment monitoring Monitor Tumor Volume & Body Weight (2x/week) treatment->monitoring endpoint Study Endpoint (Tumor Burden or Time) monitoring->endpoint analysis Data Analysis: TGI & Statistics endpoint->analysis end Conclusion analysis->end

Caption: Standard workflow for an in vivo xenograft efficacy study.

Step-by-Step Protocol

1. Cell Culture and Animal Model:

  • Cell Line: Human colorectal carcinoma HCT-116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
  • Animal Housing: Female athymic nude mice (nu/nu, 6-8 weeks old) are used. They are housed in sterile conditions in individually ventilated cages with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Tumor Implantation and Growth:

  • HCT-116 cells are harvested during their exponential growth phase. Cell viability should be >95% as determined by trypan blue exclusion.
  • Each mouse is subcutaneously injected in the right flank with 5 x 10⁶ HCT-116 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.
  • Tumors are allowed to grow, and their dimensions are measured twice weekly with digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

3. Randomization and Treatment:

  • When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to treatment groups (n=8-10 mice per group).
  • Group 1 (Vehicle): Receives the vehicle used to formulate the test article (e.g., saline or a specific buffer), administered on the same schedule.
  • Group 2 (Standard Drug): Receives Oxaliplatin at a clinically relevant dose (e.g., 10 mg/kg, intraperitoneally, once weekly).
  • Group 3 (Test Article): Receives 5-ethyl-5H-triazino[5,6-b]indole-3-thiol at its predetermined Maximum Tolerated Dose (MTD), administered via a relevant route (e.g., oral gavage or intraperitoneal injection) on a schedule determined by prior pharmacokinetic/pharmacodynamic studies.

4. Efficacy and Toxicity Monitoring:

  • Tumor volumes and body weights are measured twice weekly throughout the study.
  • Mice are monitored daily for any clinical signs of toxicity (e.g., changes in posture, activity, or fur texture).
  • The study is terminated when tumors in the vehicle control group reach a predetermined endpoint (e.g., 2000 mm³) or after a fixed duration (e.g., 21-28 days).

5. Data Analysis:

  • Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
  • Statistical significance between groups is determined using an appropriate test, such as a one-way ANOVA with post-hoc analysis.

Discussion and Future Directions

The primary limitation of this guide is the absence of direct in vivo efficacy data for 5-ethyl-5H-triazino[5,6-b]indole-3-thiol. The proposed experimental plan is therefore a critical first step. A positive outcome from this initial xenograft study—demonstrating significant TGI with an acceptable safety profile—would warrant several follow-up investigations:

  • Orthotopic Models: To better recapitulate the tumor microenvironment, efficacy should be confirmed in an orthotopic model where HCT-116 cells are implanted in the cecal wall of the mice.

  • Patient-Derived Xenografts (PDX): Evaluating the compound in a panel of CRC PDX models would provide insight into its efficacy across different molecular subtypes of the disease.[13]

  • Combination Studies: Assessing the synergy between 5-ethyl-5H-triazino[5,6-b]indole-3-thiol and standard-of-care agents like oxaliplatin or 5-FU could reveal opportunities for combination therapies that enhance efficacy or reduce toxicity.[14]

  • Mechanism of Action Studies: In vivo target engagement and downstream pathway modulation should be confirmed in tumor tissues collected from treated animals to validate the hypothesized mechanism.

Conclusion

5-ethyl-5H-triazino[5,6-b]indole-3-thiol belongs to a class of compounds with demonstrated in vitro antiproliferative activity. While it remains an investigational agent, its potential as a novel anticancer therapeutic is clear. This guide provides a comprehensive framework for its evaluation, benchmarking its prospective performance against the established efficacy of standard CRC chemotherapies. The detailed in vivo protocol presented herein offers a clear and robust pathway for researchers to generate the critical data needed to determine if this promising molecule can translate its in vitro potential into a tangible therapeutic benefit for patients with colorectal cancer. The successful execution of such studies is the essential next step in the development of this compound.

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  • Grothey, A., Sobrero, A.F., Shields, A.F., et al. (2018). Duration of Adjuvant Chemotherapy for Stage III Colon Cancer. The New England Journal of Medicine. Available at: [Link]

  • Lau, H.C.H., Kranenburg, O., and Sieber, O.M. (2020). A Biobank of Colorectal Cancer Patient-Derived Xenografts. Cancers. Available at: [Link]

  • Zhao, J., Li, X., Zu, L., et al. (2013). Synergistic Inhibition Effect of Tumor Growth by Using Celecoxib in Combination With Oxaliplatin. ResearchGate. Available at: [Link]

  • Wróbel, A., Kolesińska, B., Frączyk, J., et al. (2020). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Investigational New Drugs. Available at: [Link]

  • Singh, P., Kumar, A., and Singh, R.K. (2010). Synthesis and biological evaluation of new[10][15]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[10][15]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European Journal of Medicinal Chemistry. Available at: [Link]

  • eviQ. (2023). Adjuvant CAPOX (XELOX) (capecitabine and oxaliplatin). eviQ Cancer Treatments Online. Available at: [Link]

  • Cancer Research UK. (2023). Oxaliplatin and capecitabine (CAPOX, XELOX). Cancer Research UK. Available at: [Link]

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Navigating the Labyrinth of Resistance: A Comparative Guide to Cross-Resistance Studies of Triazinoindole-Based Iron Chelators

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to the Research Community

In the relentless pursuit of novel anticancer therapeutics, the emergence of drug resistance remains a formidable obstacle. The promising class of 5H-[1][2][3]triazino[5,6-b]indole derivatives, which function as iron chelators, has demonstrated significant preclinical anticancer activity. However, the specter of acquired resistance necessitates a proactive and systematic investigation into cross-resistance profiles. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for designing and interpreting cross-resistance studies involving a representative lead compound from this class, herein referred to as Compound 3k , a potent 5H-[1][2][3]triazino[5,6-b]indole-derived iron chelator.[1]

The Rationale: Why Cross-Resistance Studies are Imperative

The therapeutic efficacy of any new anticancer agent is intrinsically linked to its ability to overcome pre-existing and acquired resistance mechanisms. Compound 3k exerts its cytotoxic effects by sequestering intracellular iron, a critical element for cancer cell proliferation and metabolism, thereby inducing cell cycle arrest and apoptosis.[1] Understanding how cancer cells adapt to this iron-depleted environment is paramount for predicting clinical outcomes and devising effective combination strategies.

Potential mechanisms of resistance to iron chelators are multifaceted and may include:

  • Upregulation of Iron Uptake: Cancer cells may counteract the effects of iron chelation by increasing the expression of iron import proteins, such as Transferrin Receptor 1 (TfR1).[2][4]

  • Downregulation of Iron Export: Reduced expression of the iron exporter ferroportin (FPN) can lead to intracellular iron retention, thereby mitigating the chelator's effect.[5][6]

  • Activation of Bypass Pathways: Cells might activate alternative signaling pathways to sustain growth and survival in an iron-deprived state.

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters could potentially pump the chelator out of the cell, although this is less characterized for this specific class of compounds.[1][7]

A well-designed cross-resistance study will elucidate whether resistance to Compound 3k confers resistance to other anticancer agents, and conversely, if resistance to standard-of-care chemotherapeutics impacts the efficacy of Compound 3k. This knowledge is instrumental in positioning a new drug in the therapeutic landscape and identifying patient populations most likely to benefit.

Designing a Robust Cross-Resistance Study: A Step-by-Step Protocol

The following protocol outlines a comprehensive approach to investigating the cross-resistance profile of Compound 3k.

Part 1: Generation of a Compound 3k-Resistant Cell Line

The foundational step is the development of a cancer cell line with acquired resistance to Compound 3k.

Experimental Protocol:

  • Cell Line Selection: Choose a cancer cell line known to be sensitive to Compound 3k (e.g., A549 non-small cell lung cancer cells, based on initial screening data).[1]

  • Dose Escalation: Culture the parental A549 cells in the presence of a low concentration of Compound 3k (e.g., IC25).

  • Stepwise Increase: Gradually increase the concentration of Compound 3k in the culture medium as the cells adapt and resume proliferation.

  • Clonal Selection: Once the cells can tolerate a significantly higher concentration of Compound 3k (e.g., 10-fold the initial IC50), perform single-cell cloning to isolate a homogenous resistant population (A549-3kR).

  • Characterization: Confirm the resistance phenotype by comparing the IC50 of Compound 3k in the parental (A549-WT) and resistant (A549-3kR) cell lines.

cluster_0 Generation of Resistant Cell Line A Parental A549 Cells (WT) B Culture with increasing [Compound 3k] A->B C Selection of Resistant Population B->C D Clonal Isolation C->D E A549-3kR Cells D->E

Caption: Workflow for generating a Compound 3k-resistant cell line.

Part 2: Comparative Cytotoxicity Profiling

The core of the cross-resistance study involves comparing the sensitivity of the parental and resistant cell lines to a panel of anticancer agents with diverse mechanisms of action.

Selected Comparator Agents:

  • Deferoxamine (DFO): A conventional iron chelator, to assess for class-specific cross-resistance.

  • Cisplatin: A DNA-damaging agent, to evaluate cross-resistance with a standard-of-care genotoxic drug.

  • Paclitaxel: A microtubule-stabilizing agent, representing a different class of cytotoxic drugs.

  • Doxorubicin: A topoisomerase II inhibitor and potent inducer of oxidative stress, which can be influenced by iron metabolism.[8]

Experimental Protocol:

  • Cell Seeding: Plate both A549-WT and A549-3kR cells in 96-well plates.

  • Drug Treatment: Treat the cells with a serial dilution of Compound 3k, DFO, Cisplatin, Paclitaxel, and Doxorubicin for 72 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each drug in both cell lines.

  • Resistance Factor (RF) Calculation: Determine the RF for each drug by dividing the IC50 in A549-3kR cells by the IC50 in A549-WT cells.

Hypothetical Comparative Cytotoxicity Data:

CompoundA549-WT IC50 (µM)A549-3kR IC50 (µM)Resistance Factor (RF)Interpretation
Compound 3k 0.515.030.0High level of resistance
Deferoxamine 10.095.09.5Significant cross-resistance
Cisplatin 2.53.01.2No significant cross-resistance
Paclitaxel 0.010.0121.2No significant cross-resistance
Doxorubicin 0.10.55.0Moderate cross-resistance
Part 3: Mechanistic Investigation of Resistance

To understand the basis of the observed cross-resistance patterns, it is crucial to investigate the molecular changes in the resistant cells.

Experimental Protocol:

  • Gene Expression Analysis (qPCR): Quantify the mRNA levels of key iron metabolism genes (TfR1, FPN) and ABC transporters (ABCB1, ABCG2) in A549-WT and A549-3kR cells.

  • Protein Expression Analysis (Western Blot): Determine the protein levels of TfR1, FPN, and relevant ABC transporters.

  • Functional Assays:

    • Iron Uptake Assay: Measure the uptake of radiolabeled iron (59Fe) to assess changes in iron import.

    • Iron Efflux Assay: Monitor the release of intracellular iron to evaluate FPN function.

cluster_1 Mechanistic Investigation F A549-WT vs. A549-3kR G qPCR (TfR1, FPN, ABCB1) F->G H Western Blot (TfR1, FPN) F->H I Functional Assays (Iron Uptake/Efflux) F->I

Sources

Safety Operating Guide

Navigating the Disposal of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol: A Guide for Laboratory Professionals

Navigating the Disposal of 5-ethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the responsible handling and disposal of specialized chemical reagents are fundamental to a safe and compliant laboratory environment. 5-ethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol, a complex heterocyclic compound, requires a nuanced approach to its end-of-life management. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address the challenges associated with this chemical.

Hazard Identification and Risk Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is paramount.

Chemical Profile:

PropertyValueSource
Chemical Name 5-ethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol[3][4]
CAS Number 36047-55-9[3][4]
Molecular Formula C11H10N4S[4]
Physical State Solid[4]
Known Hazards Harmful if swallowed (H302)[4]

Personal Protective Equipment (PPE) and Handling

To mitigate risks during handling and disposal, the following PPE is mandatory:

  • Gloves: Chemically resistant nitrile gloves are required.

  • Eye Protection: Chemical safety goggles are essential.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The following protocol is based on best practices for the disposal of thiol-containing and heterocyclic compounds.

Decontamination of Labware

All glassware and equipment that have come into contact with 5-ethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol should be decontaminated immediately after use to neutralize the reactive thiol group.

Protocol:

  • Prepare a Bleach Bath: In a designated container within a chemical fume hood, prepare a 1:1 mixture of household bleach (sodium hypochlorite solution) and water.[1]

  • Submerge Glassware: Fully submerge all contaminated glassware in the bleach bath.

  • Soak Overnight: Allow the glassware to soak for at least 12-14 hours to ensure complete oxidation of the thiol group.[1]

  • Rinse and Clean: After soaking, thoroughly rinse the glassware with water and then wash using standard laboratory procedures.

Disposal of Solid Waste

Solid waste, including contaminated gloves, weighing paper, and paper towels, must be handled as hazardous waste.

Protocol:

  • Segregate Waste: Collect all solid waste contaminated with the compound in a dedicated, clearly labeled plastic bag.

  • Seal and Contain: Securely seal the plastic bag.

  • Hazardous Waste Disposal: Place the sealed bag into a designated hazardous waste container for collection by your institution's Environmental Health and Safety (EHS) department.

Disposal of Unused Compound and Solutions

Unused solid compound or solutions containing 5-ethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol must be treated as chemical waste.

Protocol:

  • Labeling: Ensure the waste container is clearly and accurately labeled with the full chemical name and an appropriate hazard warning.

  • Waste Collection: Transfer the unused compound or solution to a designated and compatible chemical waste container.

  • EHS Collection: Arrange for the disposal of the chemical waste through your institution's EHS department. Do not pour this chemical down the drain. [5]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure the chemical fume hood is operating correctly to maximize ventilation.

  • Absorb the Spill: For small spills, use an absorbent material to contain the substance.

  • Decontaminate the Area: Wipe the spill area with a cloth soaked in the 1:1 bleach and water solution.

  • Dispose of Cleanup Materials: All materials used for spill cleanup should be treated as solid hazardous waste as described in section 3.2.

Workflow and Decision Making

The following diagrams illustrate the key decision-making processes for the safe disposal of 5-ethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol.

DisposalWorkflowcluster_waste_generationWaste Generationcluster_disposal_pathwaysDisposal PathwaysContaminated LabwareContaminated LabwareDecontamination (Bleach Bath)Decontamination (Bleach Bath)Contaminated Labware->Decontamination (Bleach Bath)Solid WasteSolid WasteHazardous Waste CollectionHazardous Waste CollectionSolid Waste->Hazardous Waste CollectionUnused Compound/SolutionsUnused Compound/SolutionsUnused Compound/Solutions->Hazardous Waste Collection

Caption: Disposal workflow for different waste streams.

SpillResponseSpillSpill OccursEvacuateEvacuate & VentilateSpill->EvacuateAbsorbAbsorb SpillEvacuate->AbsorbDecontaminateDecontaminate Area with Bleach SolutionAbsorb->DecontaminateDisposeDispose of Cleanup Materials as Hazardous WasteDecontaminate->Dispose

Caption: Step-by-step spill response procedure.

References

  • How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry. [Link]

  • Standard Operation Procedure for Disposal of Unknown Thiols. Unknown Source. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348. Henkel. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Exploration of heterocyclic compounds from bio waste sugars: a Review. TSI Journals. [Link]

  • Convenient Synthesis 5 H -[1][2][3]Triazine[5,6- b ]indole-3-thiol Derivatives. ResearchGate. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Design, synthesis and biological evaluation of 5H-[1][2][3]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. PubMed. [Link]

  • Aromatic Heterocyclic Chemistry. Oxford Chemistry Primers.
  • 5H-1,2,4TRIAZINO(5,6-B)INDOLE-3-THIOL. Gsrs. [Link]

A Senior Application Scientist's Guide to the Safe Handling and Disposal of 5-ethyl-5H-triazino[5,6-b]indole-3-thiol

A Senior Application Scientist's Guide to the Safe Handling and Disposal of 5-ethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol

This document provides essential procedural guidance for researchers, scientists, and drug development professionals. The protocols herein are designed to ensure the safe handling, use, and disposal of 5-ethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol, a complex heterocyclic compound. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Analysis: Understanding the Compound's Profile

5-ethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol is a solid organic compound whose structure incorporates a triazino-indole core and a thiol functional group.[3] While comprehensive toxicological data for this specific molecule is limited, its classification and the known hazards of its functional groups demand a cautious and well-planned approach.

The primary known hazards are officially classified under the Globally Harmonized System (GHS) as follows:

Hazard Identification Details
GHS Pictogram GHS07: Harmful/Irritant[3]
Signal Word Warning [3]
Hazard Statements H302: Harmful if swallowed[3]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapours/spray.[3]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[3]

Expert Analysis of Functional Group Risks:

  • Thiol (-SH) Group: Thiols, or mercaptans, are well-known for several risk factors. They often possess strong, unpleasant odors, can cause skin and eye irritation, and may be absorbed through the skin.[2][4][5] Inhalation of thiol vapors or dust can also lead to respiratory irritation.[5]

  • Triazino-Indole Core: This complex, nitrogen-rich heterocyclic system may present unique metabolic and toxicological properties. Upon thermal decomposition, it can produce toxic gases, including nitrogen oxides and sulfur oxides.[6]

Given this profile, all handling procedures must be designed to prevent ingestion, inhalation, and skin/eye contact.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and correct use of PPE is the most critical barrier between the researcher and chemical exposure. The following equipment is mandatory when handling 5-ethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol.

PPE Category Specification Causality and Rationale
Hand Protection Nitrile or Neoprene gloves (minimum thickness of 0.4 mm).[2]Provides a robust barrier against skin contact and absorption. Thiols can be irritating and may be absorbed through the skin.[2] Double-gloving is recommended for extended procedures.
Eye Protection Chemical safety goggles or a full-face shield.[2][6]Protects eyes from splashes of solutions or accidental projection of solid particles. The thiol group suggests a high potential for serious eye irritation.[7]
Body Protection Chemical-resistant lab coat.Prevents contamination of personal clothing and underlying skin. Must be kept fully fastened.
Respiratory Protection Primary: Use in a certified chemical fume hood.This is the most crucial engineering control. A fume hood provides adequate ventilation, captures vapors and dust at the source, and prevents inhalation.[2][6]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from potential spills.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A strict, methodical workflow is essential for minimizing exposure and preventing accidents. All operations involving this compound must be performed within a certified chemical fume hood, and an eyewash station and safety shower must be immediately accessible.[6]

Gcluster_prepPhase 1: Preparationcluster_handlingPhase 2: Chemical Handling (Inside Fume Hood)cluster_cleanupPhase 3: Cleanup & Disposalprep_ppe1. Don all required PPEprep_hood2. Verify fume hood functionprep_ppe->prep_hoodprep_mats3. Gather all chemicals & equipmentprep_hood->prep_matshandle_weigh4. Weigh solid into tared vesselhandle_transfer5. Perform dissolution or transferhandle_weigh->handle_transferhandle_seal6. Tightly seal primary containerhandle_transfer->handle_sealclean_decon7. Decontaminate work surfaceclean_waste8. Segregate & seal wasteclean_decon->clean_wasteclean_ppe9. Doff PPE correctlyclean_waste->clean_ppeclean_wash10. Wash hands thoroughlyclean_ppe->clean_wash

Caption: Safe handling workflow for 5-ethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol.

Detailed Procedural Steps:

  • Preparation:

    • Confirm that an emergency eyewash station and safety shower are accessible and functional.[6]

    • Don all PPE as specified in the table above.

    • Verify the chemical fume hood has a current certification and is operating correctly (check airflow monitor).

    • Gather all necessary labware, solvents, and the sealed container of the target compound. Place them inside the fume hood.

  • Handling (Inside Fume Hood):

    • To minimize dust generation, do not pour the dry powder. Use a spatula to carefully transfer the solid.

    • Weigh the compound directly into a tared, sealable container.

    • If making a solution, add the solvent to the solid slowly to avoid splashing.

    • Keep the primary container of the compound tightly sealed when not in active use.[6]

  • Post-Handling and Cleanup:

    • Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.

    • Carefully wipe down the exterior of the waste container before sealing and removing it from the fume hood.

    • Dispose of contaminated consumables (e.g., weighing paper, pipette tips, gloves) in the designated hazardous waste container.

    • Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

    • Wash hands and forearms thoroughly with soap and water.[6]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

Gcluster_spillSpillcluster_exposurePersonal ExposurestartEMERGENCY EVENTspill_evacAlert others, restrict areastart->spill_evacexp_skinSkin/Eye ContactRinse for 15+ minstart->exp_skinexp_inhaleInhalationMove to fresh airstart->exp_inhaleexp_ingestIngestionCall Poison Controlstart->exp_ingestspill_absorbCover with absorbent materialspill_evac->spill_absorbspill_collectCollect into waste containerspill_absorb->spill_collectseek_medicalSeek Immediate Medical Attention(Bring SDS/Label)spill_collect->seek_medicalexp_skin->seek_medicalexp_inhale->seek_medicalexp_ingest->seek_medical

Caption: Emergency response flowchart for incidents involving the target compound.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Remove the individual from the exposure area and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Immediately call a poison control center or a physician.[3][7]

Disposal Plan: Responsible End-of-Life Management

Due to its hazardous properties, 5-ethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol and any materials contaminated with it must be disposed of as hazardous chemical waste.

  • Waste Classification: Under US EPA guidelines (40 CFR Parts 261.3), this chemical waste must be classified as hazardous.[6] State and local regulations must also be followed.

  • Waste Collection:

    • Collect all waste (excess solid, contaminated solutions, and disposables) in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[8]

    • The container must be kept sealed at all times, except when adding waste.

  • Labeling: The waste container label must be accurately filled out with the full chemical name, concentration, and associated hazards.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.[6][9]

  • Final Disposal: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.[10] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sanitary sewer. [11]

References

  • Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97% . Cole-Parmer. [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste . UC San Diego. [Link]

  • 5-Ethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol . BIOFOUNT. [Link]

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison BME Shared Labs. [Link]

  • 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS . Watson International Ltd. [Link]

×

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Reactant of Route 2
5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.